Necrostatin-1s
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Necrostatin-1s: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. The discovery of specific inhibitors has been pivotal in dissecting this cell death modality. Among these, Necrostatin-1s (Nec-1s) stands out as a potent and selective tool. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways.
The Necroptosis Signaling Pathway and the Role of this compound
Necroptosis is predominantly initiated by death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). The binding of TNF-α to TNFR1 triggers a cascade of protein interactions that can lead to cell survival, apoptosis, or necroptosis, depending on the cellular context. In scenarios where caspase-8, a key apoptotic enzyme, is inhibited or absent, the signaling pathway is shunted towards necroptosis.
The core of the necroptosis machinery involves three key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 complex.[3] In the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation, leading to a conformational change that allows it to interact with RIPK3 via their respective RIP Homology Interaction Motifs (RHIMs).[4][5] This interaction results in the formation of a functional amyloid-like signaling complex known as the necrosome.[1]
Within the necrosome, RIPK1 and RIPK3 trans-phosphorylate each other, leading to the full activation of RIPK3 kinase activity.[3] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[2][4][5] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane.[3][5] At the membrane, MLKL oligomers are believed to form pores, leading to a loss of membrane integrity, cell swelling, and eventual lysis, the morphological hallmarks of necrosis.[4][5]
This compound (Nec-1s) is a stable and more specific analog of Necrostatin-1 (Nec-1).[6] Its primary mechanism of action is the allosteric inhibition of RIPK1 kinase activity .[7][8] Nec-1s binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[9] This prevents the initial autophosphorylation of RIPK1, a critical step for the recruitment and activation of RIPK3.[4][5] By inhibiting RIPK1 kinase activity, Nec-1s effectively blocks the formation of the necrosome and all subsequent downstream events, including RIPK3 and MLKL phosphorylation, ultimately preventing necroptotic cell death.[1][9][10] It is important to note that this compound is considered a more specific RIPK1 inhibitor than its predecessor, Necrostatin-1, as it lacks the off-target inhibitory effect on indoleamine 2,3-dioxygenase (IDO).[6]
Quantitative Data on this compound Efficacy
The potency of this compound and its analogs in inhibiting RIPK1 kinase activity and necroptosis has been quantified in various cellular and biochemical assays.
| Compound | Target | Assay Type | Cell Line / System | IC50 / EC50 | Reference |
| Necrostatin-1 | RIPK1 Kinase | Biochemical | Recombinant RIPK1 | EC50 = 182 nM | [7][8][11] |
| Necrostatin-1 | Necroptosis | Cell-based | Jurkat | EC50 = 490 nM | [11][12] |
| Necrostatin-1 | Necroptosis | Cell-based | FADD-deficient Jurkat | EC50 = 494 nM | [13] |
| This compound | RIPK1 Kinase | Biochemical | Recombinant human RIPK1 | More specific than Nec-1 | [6] |
| This compound | Necroptosis | Cell-based | Mouse fibrosarcoma L929 | Potent inhibition | [6] |
| 7-Cl-O-Nec-1 (Nec-1s) | IDO | Biochemical | Recombinant human IDO | No inhibition | [6] |
| Necrostatin-1 | IDO | Biochemical | Recombinant human IDO | Inhibition | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay to Measure Necroptosis Inhibition
This protocol describes a method to induce necroptosis in a cell line such as human colon adenocarcinoma HT-29 cells and to quantify the protective effect of this compound.
Materials:
-
HT-29 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Human TNF-α (stock solution in sterile water or PBS with BSA)
-
SMAC mimetic (e.g., Birinapant, dissolved in DMSO)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK, dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Sytox Green)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%. Remove the medium from the wells and add 50 µL of the medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.[15]
-
Induction of Necroptosis: Prepare a 2X necroptosis induction cocktail in complete growth medium containing TNF-α (final concentration 20 ng/mL), a SMAC mimetic (final concentration 1 µM), and z-VAD-FMK (final concentration 20 µM).[16] Add 50 µL of this cocktail to the wells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.[14]
-
Quantification of Cell Viability:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.[15]
-
For Sytox Green: Add Sytox Green to a final concentration of 1 µM. Incubate for 30 minutes at 37°C. Measure fluorescence (excitation ~485 nm, emission ~520 nm). To determine maximal cell death, add Triton X-100 to a final concentration of 0.5% and take a final reading.[12]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control. Plot the results to determine the EC50 of this compound.
Western Blot for Phosphorylated MLKL
This protocol is for detecting the phosphorylation of MLKL, a key downstream marker of necrosome activation.
Materials:
-
Cells treated as described in the cell viability assay (in 6-well plates).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MLKL (p-MLKL) and anti-total-MLKL (or a loading control like β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total MLKL or a loading control to ensure equal protein loading.
Conclusion
This compound is a highly specific and potent inhibitor of necroptosis that acts by allosterically inhibiting the kinase activity of RIPK1. This action prevents the formation of the necrosome and the subsequent phosphorylation of MLKL, thereby blocking the execution of necroptotic cell death. The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, establishes this compound as an invaluable tool for researchers and drug developers investigating the role of necroptosis in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. media.sciltp.com [media.sciltp.com]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 5. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Necrostatin-1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 9. invivogen.com [invivogen.com]
- 10. aginganddisease.org [aginganddisease.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Necrostatin-1 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. jitc.bmj.com [jitc.bmj.com]
Necrostatin-1s: A Deep Dive into the Discovery and History of a Landmark RIPK1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of Necrostatin-1 (Nec-1) marked a pivotal moment in the study of regulated necrosis, a then-nascent field of cell death research. Initially identified through a phenotypic screen as a potent inhibitor of a non-apoptotic form of cell death, Nec-1 was later characterized as a specific allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This groundbreaking discovery not only provided a critical tool to dissect the molecular mechanisms of necroptosis but also validated RIPK1 as a druggable target for a host of inflammatory and degenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Necrostatin-1 and its more specific analog, Necrostatin-1s (Nec-1s), tailored for researchers and drug development professionals.
The Dawn of a New Form of Cell Death: The Discovery of Necrostatin-1
In 2005, a seminal paper by Degterev, Yuan, and colleagues described the identification of a small molecule that could inhibit a form of programmed necrosis, which they termed necroptosis.[1] This discovery was the culmination of a high-throughput chemical screen designed to find compounds that could prevent non-apoptotic cell death in human U937 cells stimulated with TNF-α in the presence of a pan-caspase inhibitor.[2] From this screen, a class of compounds called necrostatins emerged, with Necrostatin-1 being the most potent and selective.[2][3]
Initially, the precise molecular target of Nec-1 was unknown. However, subsequent research from the same group in 2008 definitively identified RIPK1 as the direct cellular target of necrostatins.[1] This was a crucial breakthrough, as it linked the chemical inhibitor to a key signaling molecule already implicated in both cell survival and death pathways.[4]
Unraveling the Mechanism: Necrostatin-1 as a RIPK1 Inhibitor
Necrostatin-1 acts as a specific, allosteric inhibitor of RIPK1. It binds to a hydrophobic pocket in the kinase domain of RIPK1, distinct from the ATP-binding site, thereby locking the kinase in an inactive conformation.[1][5] This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic cascade.[6]
The discovery of Nec-1's mechanism of action was instrumental in elucidating the core signaling pathway of necroptosis. It was demonstrated that upon TNF-α stimulation in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation, leading to the recruitment and phosphorylation of RIPK3.[6][7] This RIPK1-RIPK3 complex, termed the necrosome, then phosphorylates the mixed lineage kinase domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, ultimately leading to membrane rupture and cell death.[7][8] Nec-1, by inhibiting the initial RIPK1 activation step, effectively blocks this entire downstream signaling cascade.
The Evolution to this compound: Enhancing Specificity
While Nec-1 proved to be an invaluable research tool, further studies revealed that it also possessed off-target activity, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[9][10] This finding necessitated the development of more specific RIPK1 inhibitors for both research and potential therapeutic applications.
This led to the development of this compound (also known as 7-Cl-O-Nec-1), a more stable and specific analog of Nec-1.[9][10] Nec-1s retains the potent RIPK1 inhibitory activity of its predecessor but lacks the IDO-inhibitory effect, making it a more precise tool for studying RIPK1-mediated necroptosis.[9][10][11] The development of Nec-1s highlighted the importance of structure-activity relationship (SAR) studies in refining the specificity of small molecule inhibitors.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data for Necrostatin-1 and its analogs as RIPK1 inhibitors.
| Compound | Target | EC50 (nM) | IC50 (nM) | Notes | Reference(s) |
| Necrostatin-1 | RIPK1 | 494 | 182 | Also inhibits IDO. | |
| This compound | RIPK1 | - | - | More specific than Nec-1; lacks IDO activity. | [9][10] |
| Necrostatin-1i | RIPK1 | >10,000 | >10,000 | Inactive analog, often used as a negative control. | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the discovery and characterization of this compound are provided below.
In Vitro RIPK1 Kinase Assay (Radiometric)
This protocol is adapted from studies characterizing the direct inhibitory effect of necrostatins on RIPK1 kinase activity.[9]
Materials:
-
Recombinant human RIPK1 (e.g., GST-tagged)
-
Kinase assay buffer (20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl₂)
-
"Cold" ATP (10 mM stock)
-
³²P-γ-ATP (10 μCi/μl)
-
Necrostatin-1, this compound, or other test compounds (dissolved in DMSO)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing recombinant human RIPK1 (0.2 μg) in 30 μl of kinase assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations. Ensure the final DMSO concentration is consistent across all samples. Include a DMSO-only vehicle control.
-
Pre-incubate the reaction mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 μM "cold" ATP and 1 μCi of ³²P-γ-ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the autophosphorylated RIPK1 band using a phosphorimager and quantify the band intensity to determine the extent of inhibition.
Cellular Necroptosis Inhibition Assay (Cell Viability)
This protocol describes a common method to assess the ability of this compound to inhibit TNF-α-induced necroptosis in a cellular context.[13][14]
Materials:
-
HT-29 or L929 cells (known to be sensitive to necroptosis)
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
96-well cell culture plates
-
Human or mouse TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
SMAC mimetic (e.g., BV6) - optional, can enhance necroptosis induction in some cell lines
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or MTS)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed HT-29 or L929 cells in a 96-well plate at an appropriate density to achieve 70-80% confluency at the time of treatment. Incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 μM). A SMAC mimetic can also be included if necessary.
-
Include appropriate controls: untreated cells, cells treated with TNF-α alone, cells treated with z-VAD-FMK alone, and cells treated with the necroptosis-inducing cocktail without any inhibitor.
-
Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, with CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value of this compound.
Western Blot for Phosphorylated MLKL
This protocol is used to confirm the inhibition of the necroptosis signaling pathway by detecting the phosphorylation of MLKL, a key downstream effector.[13]
Materials:
-
Cells treated as described in the cellular necroptosis inhibition assay (Section 5.2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLKL overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total MLKL and a loading control to ensure equal protein loading.
Visualizations
Signaling Pathway of RIPK1-Mediated Necroptosis
Caption: RIPK1-mediated necroptosis signaling pathway.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound efficacy.
Conclusion
The discovery of Necrostatin-1 and the subsequent development of this compound have been transformative for the field of cell death research. These small molecules have not only provided the means to pharmacologically dissect the intricate signaling pathway of necroptosis but have also established RIPK1 as a viable therapeutic target for a range of human diseases characterized by excessive inflammation and cell death. The ongoing research and development of novel RIPK1 inhibitors, inspired by the pioneering work on necrostatins, hold significant promise for the future of medicine. This guide provides a foundational understanding for researchers and drug developers to build upon as they explore the therapeutic potential of targeting RIPK1-mediated necroptosis.
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. RIPK1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. media.sciltp.com [media.sciltp.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Necrostatin-1s in the Necroptosis Pathway
Introduction
Necroptosis is a form of regulated cell death that, unlike apoptosis, occurs independently of caspases and is characterized by cellular swelling and rupture, leading to the release of cellular contents and subsequent inflammation.[1][2][3] This pathway is implicated in a variety of human pathologies, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[4][5][6] The core of the necroptosis signaling cascade involves a trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][3][7]
Necrostatin-1 (Nec-1) was the first small molecule inhibitor identified to specifically block the necroptotic pathway.[8] Nec-1 and its more stable and specific analog, 7-Cl-O-Nec-1 (Nec-1s), are potent allosteric inhibitors of RIPK1 kinase activity.[9][10][11] These compounds have become indispensable tools for studying the molecular mechanisms of necroptosis and for validating RIPK1 as a therapeutic target in various disease models. This guide provides a comprehensive overview of the role of this compound in the necroptosis pathway, including their mechanism of action, quantitative data on their inhibitory activity, and detailed experimental protocols for their use.
Mechanism of Action of this compound
Necrostatin-1 and its analogs function as specific inhibitors of RIPK1, a key upstream regulator in the necroptosis pathway.[4][9]
-
Allosteric Inhibition of RIPK1: Nec-1 binds to a hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation.[9] This is an allosteric mode of inhibition, meaning it does not compete with ATP for the active site.[10]
-
Inhibition of RIPK1 Autophosphorylation: The kinase activity of RIPK1, including its autophosphorylation, is a critical step for the initiation of necroptosis.[4][6] By binding to RIPK1, Nec-1 potently inhibits this autophosphorylation.[4]
-
Disruption of the Necrosome: The inhibition of RIPK1 activation prevents the subsequent recruitment and phosphorylation of RIPK3.[4][5] This disrupts the formation of the functional necrosome, a signaling complex minimally composed of activated RIPK1 and RIPK3.[7][12]
-
Blocking Downstream Signaling: Without a functional necrosome, the terminal effector of necroptosis, MLKL, is not phosphorylated by RIPK3.[7] Consequently, MLKL cannot oligomerize, translocate to the plasma membrane, or induce membrane permeabilization, thereby halting the execution of necroptotic cell death.[3][7]
It is important to note that Nec-1 has been reported to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[4][13] The more stable analog, Nec-1s, was developed to have improved specificity and metabolic stability.[14]
Quantitative Data
The following tables summarize the inhibitory potency and pharmacokinetic properties of Necrostatin-1 and its analogs.
Table 1: Inhibitory Potency of Necrostatin-1 and Analogs
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ | Cell Line / Conditions | Reference(s) |
| Necrostatin-1 (Nec-1) | RIPK1 | In vitro kinase assay | 182 nM (EC₅₀) | Recombinant RIPK1 | [10] |
| Necroptosis | Cell viability assay | 494 nM (EC₅₀) | FADD-deficient Jurkat cells | [10] | |
| Necroptosis | Cell viability assay | 490 nM (EC₅₀) | TNF-α-induced necroptosis | [15] | |
| 7-Cl-O-Nec-1 (Nec-1s) | Necroptosis | Cell viability assay | Not specified | Generally more potent than Nec-1 | [14] |
| UAMC-3861 | RIPK1-dependent necroptosis | Cell viability assay | Single-digit nM (IC₅₀) | Murine and human cell lines | [16] |
| GSK2982772 | RIPK1 | In vitro kinase assay (ADP-Glo) | 10.2 nM (IC₅₀) | 10 µM ATP | [17] |
Table 2: Pharmacokinetic Properties of Necrostatin-1 in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) | Reference(s) |
| Cₘₐₓ | 1733 µg/L | 648 µg/L | [18] |
| t₁/₂ | 1.8 hours | 1.2 hours | [18] |
| Absolute Bioavailability | - | 54.8% | [18] |
Visualizing the Necroptosis Pathway and Experimental Workflow
Signaling Pathway
The following diagram illustrates the necroptosis signaling cascade and the point of intervention by this compound.
Caption: Necroptosis signaling pathway and inhibition by this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for assessing the inhibitory effect of this compound on induced necroptosis.
Caption: General experimental workflow for a necroptosis inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Necroptosis Induction and Inhibition Assay in Cell Culture
This protocol describes a common method for inducing necroptosis and assessing its inhibition by this compound.[19]
-
Cell Line: HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells are commonly used.[20]
-
Materials:
-
Complete cell culture medium
-
96-well plates
-
Necrostatin-1 or Nec-1s (stock solution in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment (e.g., 1-2 x 10⁴ cells/well for HT-29).[21] Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of Nec-1s or vehicle control. Incubate for 1-2 hours.[19]
-
Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells. Final concentrations need to be optimized for the specific cell line, but common starting points are:
-
TNF-α: 20-30 ng/mL
-
SMAC mimetic: 100 nM
-
z-VAD-FMK: 20 µM
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized based on the kinetics of cell death in your model.[19]
-
Assessment: Quantify cell death using a cell viability assay (see Protocol 2).
-
Quantification of Necroptosis: Cell Viability Assays
-
A. ATP-Based Assay (e.g., CellTiter-Glo®)
-
Principle: Measures ATP levels, which are proportional to the number of metabolically active, viable cells.[20]
-
Procedure:
-
After the incubation period from Protocol 1, equilibrate the 96-well plate and the assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.[21]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize data to untreated controls (100% viability) and fully necroptotic controls (0% viability) to calculate the percentage of viability and determine IC₅₀ values.[20]
-
-
-
B. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of plasma membrane integrity, a hallmark of necroptosis.
-
Procedure:
-
After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for a commercial LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant.[21]
-
Incubate as recommended (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
-
In Vitro RIPK1 Kinase Activity Assay
This protocol directly measures the effect of this compound on the enzymatic activity of RIPK1.[22][23]
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[17][22]
-
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
-
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by combining the RIPK1 enzyme, substrate, and kinase buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a control compound (e.g., Staurosporine) and pre-incubate for 30 minutes at room temperature.[24]
-
Initiate Reaction: Add ATP to start the reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the RIPK1 activity.
-
Analysis: Calculate the percent inhibition at each concentration of Nec-1s and determine the IC₅₀ value.
-
Western Blotting for Necroptosis Markers
This protocol is used to detect the phosphorylation status of key proteins in the necroptosis pathway, providing direct evidence of pathway inhibition.[7]
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Antibodies specific for the phosphorylated forms of RIPK1, RIPK3, and MLKL are key indicators of necroptosis activation.[1][25]
-
Procedure:
-
Sample Preparation: Following necroptosis induction and inhibition (as in Protocol 1, but typically in 6-well plates for more material), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-MLKL (Ser358), p-RIPK1, or p-RIPK3.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[12]
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed for total MLKL, total RIPK1, or a housekeeping protein like β-actin or GAPDH.[7]
-
Immunoprecipitation of the Necrosome
This protocol allows for the isolation of the necrosome complex to study the effect of Nec-1s on the interaction between RIPK1 and RIPK3.[12][26]
-
Principle: An antibody against one component of the complex (e.g., RIPK3) is used to pull down the entire complex from the cell lysate. The presence of other components (e.g., RIPK1) is then detected by Western blot.[27]
-
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for Western blotting to induce necrosome formation in the presence or absence of Nec-1s. Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.2% NP-40) supplemented with protease and phosphatase inhibitors.[27]
-
Pre-clearing: Centrifuge the lysate to pellet nuclei and debris.[26] Pre-clear the supernatant by incubating with Protein A/G agarose (B213101) beads for 1 hour to reduce non-specific binding.[12]
-
Immunoprecipitation:
-
Add an anti-RIPK3 antibody to the pre-cleared lysate and incubate overnight on a rotator at 4°C.[12]
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted samples by Western blot for the presence of RIPK1 and RIPK3. A decrease in the amount of RIPK1 co-immunoprecipitated with RIPK3 in Nec-1s-treated samples indicates inhibition of necrosome formation.[12]
-
Conclusion
Necrostatin-1 and its analogs are powerful and specific inhibitors of RIPK1 kinase activity, the apical event in the necroptosis cascade. Their ability to block the formation of the necrosome and subsequent cell death has made them invaluable tools for dissecting the molecular intricacies of this pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of necroptosis in various biological contexts and to explore the therapeutic potential of targeting RIPK1 in human diseases. As research continues, the use of this compound will undoubtedly lead to further insights into the complex regulation of programmed cell death.
References
- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 9. invivogen.com [invivogen.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors Necrostatin-1 (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models [biblio.ugent.be]
- 15. a-msh-amide.com [a-msh-amide.com]
- 16. frontiersin.org [frontiersin.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. bioradiations.com [bioradiations.com]
- 26. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity [frontiersin.org]
Necrostatin-1s: A Technical Guide to Target Specificity and RIPK1 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death critically involved in the pathophysiology of numerous human diseases, including inflammatory disorders, neurodegeneration, and ischemia-reperfusion injury. A key upstream regulator of this pathway is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). The discovery of small molecule inhibitors targeting RIPK1 has provided powerful tools to dissect this signaling cascade and offers promising therapeutic avenues.
Necrostatin-1s (Nec-1s), also known as 7-Cl-O-Nec-1, is a potent and specific inhibitor of RIPK1.[1][2] It is a structural analog of Necrostatin-1 (Nec-1) engineered for superior metabolic stability and target specificity, making it an invaluable tool for both in vitro and in vivo studies of necroptosis.[3] This technical guide provides an in-depth overview of the target specificity of Nec-1s and its precise binding site on RIPK1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Target Specificity of this compound
The utility of a chemical probe is defined by its specificity. Nec-1s was developed to overcome the principal off-target liability of its parent compound, Nec-1.
Primary Target: RIPK1 Kinase
Nec-1s is a highly potent and selective allosteric inhibitor of RIPK1 kinase activity.[2][4] Its mechanism of action involves preventing the autophosphorylation of RIPK1, which is an essential activation step for the downstream signaling that leads to necroptosis.[2] By inhibiting RIPK1, Nec-1s effectively blocks the formation of the "necrosome," a signaling complex composed of RIPK1, RIPK3, and the effector protein, Mixed Lineage Kinase Domain-Like (MLKL).[2]
Superior Specificity Profile
The original inhibitor, Nec-1, was found to be identical to methyl-thiohydantoin-tryptophan, a known inhibitor of the immunomodulatory enzyme indoleamine 2,3-dioxygenase (IDO).[1][5] This off-target activity can confound the interpretation of results, particularly in studies related to inflammation and immunology.[6] Nec-1s was specifically designed to eliminate this liability. It potently inhibits RIPK1 without affecting IDO activity, making it a more precise tool for studying RIPK1-dependent processes.[1][6] Furthermore, kinase profiling studies have demonstrated that Nec-1s is remarkably selective for RIPK1, showing over 1000-fold greater selectivity for RIPK1 compared to a broad panel of other human kinases.[1][2] Recent studies have suggested that both Nec-1 and Nec-1s may also inhibit NAD(P)H: quinone oxidoreductase 1 (NQO1), which should be considered during experimental design.[7]
Quantitative Data: Inhibitor Potency and Selectivity
The following table summarizes the quantitative data for Nec-1s and its parent compound, Nec-1, allowing for a direct comparison of their potency and selectivity.
| Compound | Primary Target | Potency (EC50/IC50) | Off-Target | Potency (IC50) | Reference |
| This compound (7-Cl-O-Nec-1) | RIPK1 | EC50: 206-210 nM (Jurkat cells) | IDO | No Inhibition | [8][9] |
| Necrostatin-1 | RIPK1 | EC50: 494 nM (Jurkat cells) | IDO | IC50: 11.4 µM | [9][10] |
Binding Site on RIPK1
Structural biology studies have precisely elucidated the binding mechanism of necrostatins to the RIPK1 kinase domain.
Allosteric Binding Pocket
Nec-1s is classified as a Type III allosteric inhibitor.[11][12] It does not bind to the ATP-binding site but instead occupies a hydrophobic pocket located between the N- and C-lobes of the kinase domain.[4][12][13] This binding site is induced by a conformational change in the kinase.
Stabilization of an Inactive Conformation
Binding of Nec-1s locks the RIPK1 kinase in a specific inactive conformation.[4][12] Key features of this inhibited state include:
-
"DLG-out" Conformation: The conserved DFG motif in the activation loop flips to a "DLG-out" state. In this conformation, the inhibitor forms hydrogen bonds with residues D156 and S161 of the DLG motif, stabilizing this inactive state.[12]
-
αC Helix Displacement: The αC helix is significantly displaced, which disrupts a critical salt bridge between E63 (on the αC helix) and K45 that is required for stabilizing ATP binding.[12]
Molecular docking and crystallography have identified key amino acid residues that form this hydrophobic pocket and interact with the inhibitor.[13] For instance, Nec-1s shares a common binding interaction with Glu 142 within this pocket.[11] This allosteric inhibition mechanism ensures high specificity, as the binding pocket is not conserved across the broader kinome.
Visualizing the Necroptosis Pathway and Inhibition
The following diagrams illustrate the necroptosis signaling cascade and the specific point of intervention by this compound.
Caption: Necroptosis signaling pathway and point of inhibition by this compound.
Experimental Protocols
Detailed and reproducible protocols are essential for accurately investigating the effects of Nec-1s. Below are methodologies for key experiments.
In Vitro RIPK1 Kinase Assay (Radioactive)
This assay directly measures the kinase activity of recombinant RIPK1 by quantifying the incorporation of radioactive ³²P into the protein.
Materials:
-
Recombinant human RIPK1 (e.g., expressed in Sf9 cells)
-
This compound
-
Kinase Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 2 mM DTT, 10 mM MnCl₂
-
ATP (cold)
-
[γ-³²P]ATP (10 μCi)
-
SDS-PAGE equipment and reagents
-
Autoradiography film or phosphorimager
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Ensure the final DMSO concentration is consistent across all samples (e.g., 0.5%).
-
Reaction Setup: In a microcentrifuge tube, combine 0.2 µg of recombinant human RIPK1 with the desired concentration of Nec-1s or vehicle (DMSO) in a final volume of 30 µL of kinase assay buffer.
-
Pre-incubation: Incubate the mixture for 30 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Start the reaction by adding a mix of cold ATP (to 10 mM final concentration) and 10 μCi of [γ-³²P]ATP.
-
Incubation: Incubate the reaction for 30 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled (phosphorylated) RIPK1 band.
-
Quantification: Quantify the band intensity to determine the level of RIPK1 autophosphorylation and calculate the IC50 value for Nec-1s.[1]
Caption: Workflow for an in vitro radioactive RIPK1 kinase assay.
Co-Immunoprecipitation (Co-IP) of the Necrosome
This technique is used to determine if Nec-1s can inhibit the formation of the necrosome (RIPK1-RIPK3 complex) in a cellular context.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Necroptosis inducers: TNFα, Smac mimetic (e.g., BV6), pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Anti-RIPK3 antibody (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Primary antibodies for Western blot: anti-RIPK1, anti-RIPK3
-
HRP-conjugated secondary antibodies and ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with Nec-1s (e.g., 20 µM) or vehicle (DMSO) for 1 hour.
-
Necroptosis Induction: Induce necroptosis by treating cells with TNFα, a Smac mimetic, and z-VAD-FMK for the optimized duration (e.g., 4-6 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with ice-cold Co-IP Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.[14][15]
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to the lysate (approx. 1 mg total protein). Incubate on a rotator for 1 hour at 4°C. Pellet the beads and collect the supernatant.[14]
-
Immunoprecipitation: Add 2-5 µg of anti-RIPK3 antibody to the pre-cleared lysate. Incubate on a rotator overnight at 4°C.[14][16]
-
Capture Complex: Add 30 µL of fresh Protein A/G bead slurry and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation (1,000 x g) or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.[14]
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 40 µL of 2x Laemmli Sample Buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Load the eluted samples onto an SDS-PAGE gel and perform a Western blot. Probe the membrane with primary antibodies against RIPK1 and RIPK3 to detect the co-immunoprecipitated proteins. A reduced RIPK1 signal in the Nec-1s-treated sample indicates inhibition of necrosome formation.[14]
Caption: Workflow for Co-immunoprecipitation of the RIPK1-RIPK3 necrosome.
Conclusion
This compound stands as a superior chemical probe for the study of RIPK1-mediated necroptosis. Its high potency, metabolic stability, and, most importantly, its highly specific mode of action, free from the confounding IDO off-target effects of Nec-1, make it the inhibitor of choice for researchers. By binding to a specific allosteric pocket and locking RIPK1 in an inactive conformation, Nec-1s allows for the precise dissection of the necroptotic signaling pathway. The experimental protocols detailed herein provide a robust framework for utilizing Nec-1s to investigate the role of RIPK1 in health and disease, paving the way for further discoveries and the development of novel therapeutics targeting this critical cell death pathway.
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors Necrostatin-1 (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.sciltp.com [media.sciltp.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 16. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Differences Between Necrostatin-1 and Necrostatin-1s
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, is a pivotal pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury. The discovery of Necrostatin-1 (Nec-1) as a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, has paved the way for therapeutic interventions targeting this cell death pathway. However, the suboptimal pharmacokinetic properties of Nec-1 led to the development of its analog, Necrostatin-1s (Nec-1s). This technical guide provides a comprehensive analysis of the structural and functional differences between Nec-1 and Nec-1s, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to aid researchers in the selection and application of these critical research tools.
Structural and Physicochemical Properties
Necrostatin-1 and this compound, while sharing a common chemical scaffold, possess distinct structural modifications that significantly impact their biological activity and pharmacokinetic profiles. Nec-1s, also known as 7-Cl-O-Nec-1, is a halogenated and oxygenated derivative of Nec-1.
Table 1: Comparison of Physicochemical Properties of Necrostatin-1 and this compound
| Property | Necrostatin-1 (Nec-1) | This compound (Nec-1s) |
| Chemical Structure | 5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxoimidazolidin-4-one | 5-((7-chloro-1H-indol-3-yl)methyl)-3-methyl-imidazolidine-2,4-dione |
| Molecular Formula | C₁₃H₁₃N₃OS | C₁₃H₁₂ClN₃O₂ |
| Molecular Weight | 259.33 g/mol | 277.71 g/mol |
| Solubility | Insoluble in water. Soluble in DMSO (≥12.97 mg/mL) and ethanol (B145695) (≥13.29 mg/mL with ultrasonic treatment).[1] | Soluble in DMSO (at 25 mg/ml).[2] |
| Metabolic Stability | Poor metabolic stability.[3] | Improved metabolic stability compared to Nec-1.[2] |
| Cell Permeability | Cell-permeable.[4] | Implied to be cell-permeable for in vitro and in vivo use. |
Mechanism of Action and Signaling Pathways
Both Nec-1 and Nec-1s function as allosteric inhibitors of RIPK1, a serine/threonine kinase that plays a central role in the necroptosis signaling cascade. By binding to a hydrophobic pocket in the kinase domain of RIPK1, these inhibitors lock the enzyme in an inactive conformation.[5] This prevents the autophosphorylation of RIPK1, a critical event for the recruitment and activation of its downstream substrate, RIPK3. The subsequent formation of the RIPK1-RIPK3 complex, known as the necrosome, is thereby inhibited, blocking the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis.
Quantitative Data Presentation
The structural modifications in Nec-1s confer a significant improvement in its potency and selectivity for RIPK1 compared to Nec-1.
Table 2: Comparative Inhibitory Activity of Necrostatin-1 and this compound
| Compound | Target | IC₅₀ / EC₅₀ | Notes |
| Necrostatin-1 | RIPK1 | ~494 nM (EC₅₀)[2] | Inhibits necroptosis in FADD-deficient Jurkat cells. |
| IDO | Inhibitory activity | Off-target effect, identical to methyl-thiohydantoin-tryptophan.[6] | |
| This compound | RIPK1 | ~210 nM (IC₅₀)[2] | Approximately 2-fold more potent than Nec-1. |
| IDO | No inhibitory activity | Lacks the off-target IDO inhibition, making it more specific.[6] |
Experimental Protocols
In Vitro RIPK1 Kinase Assay (Radioactive)
This assay measures the autophosphorylation of recombinant RIPK1.
-
Materials:
-
Recombinant GST-human RIPK1
-
Necrostatin-1 or this compound
-
Kinase assay buffer
-
[γ-³²P]ATP
-
SDS-PAGE apparatus
-
Nitrocellulose membrane
-
Phosphorimager
-
-
Procedure:
-
Pre-incubate recombinant GST-hRIPK1 with various concentrations of the inhibitor (or DMSO as a vehicle control) in kinase assay buffer for 1 hour.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins via SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Visualize the radiolabeled, phosphorylated RIPK1 using a phosphorimager.
-
Quantify the band intensity to determine the extent of inhibition.
-
Cellular Necroptosis Assay
This protocol assesses the ability of the inhibitors to protect cells from induced necroptosis.
-
Materials:
-
HT-29 or Jurkat cells
-
Appropriate cell culture medium and supplements
-
TNF-α
-
z-VAD-FMK (pan-caspase inhibitor)
-
SM-164 (IAP antagonist, optional, for some cell lines)
-
Necrostatin-1 or this compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo) or LDH release assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle control for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α and z-VAD-FMK (and SM-164 if necessary).
-
Incubate for a predetermined duration (e.g., 24 hours).
-
Assess cell viability using a cell viability reagent or measure LDH release from compromised cell membranes according to the manufacturer's instructions.
-
Western Blotting for Phosphorylated RIPK1 and MLKL
This method detects the phosphorylation status of key necroptosis signaling proteins.
-
Materials:
-
Cell lysates from a cellular necroptosis assay
-
SDS-PAGE apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-RIPK1, anti-phospho-MLKL, anti-total-RIPK1, anti-total-MLKL, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Prepare cell lysates from cells treated as described in the cellular necroptosis assay.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated proteins.
-
Conclusion
This compound represents a significant advancement over its parent compound, Necrostatin-1, for the study of necroptosis. Its enhanced potency, superior metabolic stability, and, most critically, its lack of off-target IDO inhibition make it a more specific and reliable tool for both in vitro and in vivo research. For drug development professionals, the improved pharmacokinetic profile of Nec-1s provides a more promising starting point for the design of therapeutic agents targeting RIPK1-mediated pathologies. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize these inhibitors in their investigations into the complex and therapeutically relevant pathway of necroptosis.
References
Pharmacokinetics and Bioavailability of Necrostatin-1s In Vivo: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Necrostatin-1 (Nec-1) and its more stable and specific analog, Necrostatin-1s (also known as 7-Cl-O-Nec-1). This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are working with these potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1)-mediated necroptosis.
Introduction
Necroptosis is a form of regulated cell death that plays a crucial role in various pathological conditions, including inflammatory and neurodegenerative diseases. Necrostatin-1 (Nec-1) was identified as a specific inhibitor of RIPK1, a key kinase in the necroptosis pathway.[1][2] However, Nec-1 exhibits certain limitations, including metabolic instability and off-target effects, such as the inhibition of indoleamine 2,3-dioxygenase (IDO).[1][3] To overcome these drawbacks, this compound (Nec-1s) was developed as a more potent, selective, and metabolically stable analog.[3][4] Understanding the pharmacokinetic profiles and bioavailability of these compounds is critical for the design and interpretation of in vivo studies and for their potential therapeutic development.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for Necrostatin-1 in rats. While this compound is reported to have a more favorable pharmacokinetic profile, specific in vivo parameters such as Cmax, T1/2, and absolute bioavailability are not extensively documented in publicly available literature. However, plasma concentration data at a single time point for Nec-1s in rats is included for reference.
| Parameter | Necrostatin-1 (in Rats) | This compound (in Rats) | Reference |
| Administration Route | Intravenous (IV) | Oral | Intravenous (IV) |
| Dose | 5 mg/kg | 5 mg/kg | 0.37 mg/kg |
| Cmax (Maximum Plasma Concentration) | 1733 µg/L | 648 µg/L | Mean of 377.26 nM (approx. 104.8 µg/L) at 50 min post-dose |
| Tmax (Time to Cmax) | Not Applicable | 1 h | Not Applicable |
| t1/2 (Half-life) | 1.8 h | 1.2 h | Reported to be more stable than Nec-1, with a t1/2 of ~1 h in liver microsomal assay |
| Absolute Bioavailability | Not Applicable | 54.8% | Data not available |
| Clearance | Data not available | Data not available | Data not available |
| Volume of Distribution | Data not available | Data not available | Data not available |
Note: The Cmax for this compound is presented as the mean plasma concentration observed at a single time point (50 minutes) after intravenous administration in a study focused on the analytical method development.[5] This value does not represent the peak concentration. Nec-1s has been shown to be about two-fold more effective at RIPK1 inhibition than Nec-1 (IC50 = 210 nM vs. 494 nM).[4]
Signaling Pathway of Necroptosis Inhibition by Necrostatins
Necrostatin-1 and this compound exert their effects by inhibiting the kinase activity of RIPK1, a central mediator of the necroptosis signaling cascade. The following diagram illustrates the TNF-α induced necroptosis pathway and the point of intervention by Necrostatins.
Caption: TNF-α induced necroptosis pathway and inhibition by Necrostatins.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of pharmacokinetic studies. Below are representative protocols for the in vivo assessment of this compound and its quantification in plasma.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
1. Animal Model:
-
Species: Sprague-Dawley rats.[6]
-
Sex: Male.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals should be fasted overnight before oral administration.
2. Dosing:
-
Intravenous (IV) Administration:
-
Prepare a dosing solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).
-
Administer a single bolus dose (e.g., 0.37 mg/kg) via the tail vein.[5]
-
-
Oral (PO) Administration:
-
Prepare a dosing suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single dose (e.g., 5 mg/kg, based on Nec-1 studies) by oral gavage.[6]
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points.
-
Suggested IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
Suggested PO time points: 0 (pre-dose), 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Data Analysis:
-
Analyze the plasma concentration-time data using non-compartmental or compartmental pharmacokinetic modeling software.
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, t1/2, AUC (Area Under the Curve), clearance, and volume of distribution.
-
Calculate absolute bioavailability using the formula: Bioavailability (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Quantification of this compound in Plasma by LC-MS/MS
This protocol is based on a published HPLC-DAD-Q-TOF method for the determination of Nec-1s in rat plasma.[5]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add an internal standard solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Zorbax Extend-C18, 2.1 × 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Nec-1s from endogenous plasma components. For example, starting with a low percentage of mobile phase B, increasing to a high percentage to elute the compound, and then re-equilibrating the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 6520 Accurate-Mass Q-TOF LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Monitor the appropriate precursor and product ion transitions for this compound and the internal standard.
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo bioavailability study.
Caption: Workflow for an in vivo bioavailability study.
Conclusion
Necrostatin-1 and its analog this compound are invaluable tools for studying necroptosis in various disease models. While the pharmacokinetic profile of Necrostatin-1 in rats has been characterized, there is a notable gap in the publicly available quantitative in vivo pharmacokinetic data for this compound. The information provided in this guide, including the available data, detailed experimental protocols, and pathway visualizations, aims to support researchers in designing and conducting robust in vivo studies with these important RIPK1 inhibitors. Further studies are warranted to fully elucidate the in vivo pharmacokinetic and bioavailability profile of this compound to facilitate its continued investigation and potential clinical translation.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of Necroptosis Using Necrostatin-1s: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Necrostatin-1s (Nec-1s), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), for the investigation of necroptosis. This document details the mechanism of action of Nec-1s, presents quantitative data for its in vitro and in vivo applications, and provides detailed experimental protocols for its use in studying necroptotic cell death.
Introduction to Necroptosis and this compound
Necroptosis is a form of regulated necrosis, a programmed cell death pathway that is typically activated when apoptosis is inhibited. It is implicated in a wide range of physiological and pathological processes, including inflammation, ischemia-reperfusion injury, neurodegenerative diseases, and cancer. The core signaling pathway of necroptosis involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.
Necrostatin-1 (B1678002) (Nec-1) was one of the first small molecule inhibitors of necroptosis to be identified. However, its use is hampered by metabolic instability and off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[1][2] this compound (also known as 7-Cl-O-Nec-1) is a more stable and specific analog of Nec-1.[2][3] Crucially, Nec-1s does not inhibit IDO, making it a more precise tool for specifically interrogating the role of RIPK1 kinase activity in necroptosis.[2][3]
Mechanism of Action of this compound
This compound is an allosteric inhibitor of RIPK1.[4] It binds to a hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation. This prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of its downstream substrate, RIPK3.[1][5] By inhibiting RIPK1 kinase activity, Nec-1s effectively blocks the formation of the necrosome, a signaling complex composed of RIPK1 and RIPK3, and the subsequent phosphorylation and activation of MLKL, the executioner of necroptosis.[1]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound and its predecessor, Necrostatin-1.
Table 1: In Vitro Efficacy of Necrostatins
| Compound | Target | Assay Type | Cell Line | IC50/EC50 | Reference(s) |
| Necrostatin-1 | RIPK1 Kinase | In vitro kinase assay | - | ~180 nM (IC50) | [6] |
| Necrostatin-1 | Necroptosis | Cell Viability | FADD-deficient Jurkat | 494 nM (EC50) | [6] |
| Necrostatin-1 | Necroptosis | Cell Viability | L929 | ~10-20 µM (Effective Conc.) | [7][8] |
| Necrostatin-1 | Necroptosis | Cell Viability | HT-29 | 100 µM (Effective Conc.) | [9] |
| This compound | RIPK1 Kinase | In vitro kinase assay | - | Equipotent to Nec-1 | [10] |
| This compound | Necroptosis | Cell Viability | L929sA | ~10x more potent than Nec-1i, equipotent to Nec-1 at high conc. | [2][10] |
| This compound | Necroptosis | Cell Viability | Cyt c-/- cells | Effective at 30 µM | [1] |
Table 2: In Vivo Efficacy of Necrostatins
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference(s) |
| Necrostatin-1 | Mouse | Dextran Sulfate Sodium (DSS)-induced Colitis | 4.5 mg/kg, i.p., twice daily | Suppressed colitis symptoms, reduced inflammation. | [11] |
| Necrostatin-1 | Mouse | Colitis-Associated Cancer (CAC) | 4.5 mg/kg, i.p., once daily | Suppressed tumor growth and development. | [11] |
| Necrostatin-1 | Mouse | Traumatic Brain Injury (TBI) | Intracerebroventricular administration | Reduced brain tissue damage and improved motor performance. | [12][13] |
| Necrostatin-1 | Mouse | Status Epilepticus | 40 µM, intracerebroventricular | Alleviated hippocampal tissue damage, downregulated necroptosis and apoptosis proteins. | [14] |
| This compound | Mouse | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | High doses, i.v. | Prevented mortality, did not show low-dose toxicity observed with Nec-1. | [2][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of necroptosis using this compound.
In Vitro Necroptosis Induction and Inhibition Assay
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of the inhibitory effect of this compound.
Materials:
-
HT-29 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Necroptosis Induction:
-
Prepare a necroptosis-inducing cocktail containing TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in complete growth medium.
-
Add the necroptosis-inducing cocktail directly to the wells containing the inhibitor.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Assessment of Cell Viability (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and the positive necroptosis control wells (0% viability). Plot the percentage of viability against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Western Blot Analysis of Necroptotic Signaling
This protocol details the detection of key phosphorylated proteins in the necroptosis pathway (p-RIPK1, p-RIPK3, p-MLKL) by Western blot.
Materials:
-
Cells treated as described in Protocol 4.1.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against p-RIPK1 (Ser166), p-RIPK3 (Ser227), p-MLKL (Ser358), total RIPK1, total RIPK3, total MLKL, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Western blot imaging system.
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the culture dish and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed for total proteins and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
In Vitro RIPK1 Kinase Assay
This protocol describes a method for measuring the direct inhibitory effect of this compound on RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1.
-
This compound.
-
Kinase assay buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl₂).
-
ATP (cold and [γ-³²P]ATP).
-
SDS-PAGE equipment.
-
Nitrocellulose membrane.
-
Phosphorimager or autoradiography film.
Procedure:
-
Pre-incubation: Pre-incubate recombinant human RIPK1 with varying concentrations of this compound or vehicle (DMSO) in kinase assay buffer for 1 hour at 30°C.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed for 30 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Detection: Detect the incorporation of ³²P into RIPK1 (autophosphorylation) using a phosphorimager or by exposing the membrane to autoradiography film.
-
Data Analysis: Quantify the signal intensity to determine the extent of RIPK1 autophosphorylation inhibition by this compound and calculate the IC50 value.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams were created using the Graphviz DOT language to visualize key concepts.
Necroptosis Signaling Pathway
This diagram illustrates the core necroptosis signaling pathway initiated by TNF-α and the inhibitory action of this compound.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 4. benchchem.com [benchchem.com]
- 5. invivogen.com [invivogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 8. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Necrostatin-1s: A Technical Guide for the Investigation of Inflammatory Disease Models
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of a wide range of inflammatory diseases. Unlike apoptosis, which is generally considered immunologically silent, necroptosis is highly pro-inflammatory due to the release of damage-associated molecular patterns (DAMPs) from ruptured cells.[1] This makes the necroptotic signaling pathway an attractive target for therapeutic intervention in inflammatory conditions. Necrostatin-1 (Nec-1) was identified as the first-in-class small molecule inhibitor of necroptosis.[2] However, subsequent studies revealed off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme with immunomodulatory functions.[3][4][5] This led to the development of Necrostatin-1s (Nec-1s, also known as 7-Cl-O-Nec-1), a more stable and specific analog that does not inhibit IDO, making it a superior tool for dissecting the specific role of Receptor-Interacting Protein Kinase 1 (RIPK1) in necroptosis and inflammation.[3][6] This guide provides a comprehensive overview of the use of this compound in studying inflammatory disease models, including its mechanism of action, experimental protocols, and relevant quantitative data.
Mechanism of Action of this compound
Necroptosis is a regulated cell death pathway mediated by a core signaling cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[7][8] In the context of tumor necrosis factor-alpha (TNF-α) signaling, the formation of Complex I at the TNFR1 receptor typically promotes cell survival and inflammation through NF-κB activation.[9] However, under conditions where caspase-8 is inhibited, RIPK1 can dissociate from Complex I and form a cytosolic complex with RIPK3, known as the necrosome.[9][10]
The kinase activity of RIPK1 is essential for the recruitment and activation of RIPK3.[2] this compound is a potent and selective allosteric inhibitor of RIPK1 kinase activity.[2] It binds to a specific pocket in the kinase domain of RIPK1, locking it in an inactive conformation and preventing its autophosphorylation, a critical step for necrosome formation.[2] By inhibiting RIPK1 kinase activity, this compound effectively blocks the downstream phosphorylation of RIPK3 and MLKL, thereby preventing MLKL oligomerization, its translocation to the plasma membrane, and subsequent cell lysis.[8][11]
It is important to note that this compound is a more specific inhibitor of RIPK1 compared to the original Necrostatin-1.[3] Nec-1 has been shown to inhibit IDO, which can confound the interpretation of its effects in inflammatory models.[3][6] Nec-1s does not inhibit IDO, making it the preferred tool for specifically interrogating the role of RIPK1-mediated necroptosis.[3][6]
Signaling Pathways
The following diagrams illustrate the necroptosis signaling pathway and the mechanism of action of this compound.
Quantitative Data for this compound in Experimental Models
The effective concentration of this compound can vary depending on the cell type and the specific inflammatory stimulus. The following tables summarize reported quantitative data for the in vitro and in vivo use of Necrostatin-1 and its analogs.
Table 1: In Vitro Efficacy of Necrostatins
| Compound | Cell Line | Assay | EC50 / Effective Concentration | Reference |
| Necrostatin-1 | Jurkat (FADD-deficient) | TNF-α-induced necroptosis | 494 nM | |
| Necrostatin-1 | Jurkat | TNF-α-induced necroptosis | 490 nM | [12] |
| Necrostatin-1 | - | RIPK1 Kinase Inhibition | 182 nM | [12] |
| Necrostatin-1 | HT-22 | Glutamate-induced cytotoxicity | 10 µM | [13] |
| Necrostatin-1 | Primary Mouse Chondrocytes | IL-1β-induced inflammation | 30 µM | [14] |
| Necrostatin-1 | HT-29 | TNF-α/Smac/z-VAD-induced necroptosis | 100 µM | [15] |
| This compound | MOVAS (mouse aortic smooth muscle) | TNF-α/zVAD-induced necroptosis | 20 µM | [16] |
| Necrostatin-1 | Jurkat 4E3 | TNF-α/zVAD-fmk-induced necroptosis | 10 µM | [17] |
| Necrostatin-1 | L929 | TNF-induced necrosis | 20 µM | [17] |
Table 2: In Vivo Dosages of Necrostatins in Inflammatory Disease Models
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Necrostatin-1 | Mouse | Trauma-induced Osteoarthritis | 0.0468 mg/kg | Intraperitoneal | [14] |
| Necrostatin-1 | Mouse | Chronic Ischemic Stroke | 3.5 mg/kg/day | Intragastric | [18] |
| This compound | Mouse | Elastase-induced Abdominal Aortic Aneurysm | 3.2 mg/kg/day | Intraperitoneal | [16] |
| This compound | Mouse | LPS-induced Inflammatory Hyperalgesia | 0.01 mg/kg | Intraperitoneal | [19] |
| Necrostatin-1 | Rat | Ischemic Stroke (MCAO) | Not specified | Not specified | [11] |
| Necrostatin-1 | Mouse | Dextran Sulfate Sodium (DSS)-induced Colitis | Not specified | Intraperitoneal | [15] |
| Necrostatin-1 | Rat | Subarachnoid Hemorrhage | Not specified | Not specified | [20][21] |
| Necrostatin-1 | Mouse | LPS-induced Acute Lung Injury | Not specified | Not specified | [22] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide standardized protocols for in vitro and in vivo studies using this compound.
In Vitro Necroptosis Induction and Inhibition Assay
This protocol describes a general method for inducing necroptosis in a susceptible cell line and assessing the inhibitory effect of this compound.
Materials:
-
Cell line susceptible to necroptosis (e.g., L929, HT-29, Jurkat)
-
Complete cell culture medium
-
This compound (and Necrostatin-1 or an inactive control like Nec-1i for comparison)
-
Necroptosis-inducing agents:
-
TNF-α (recombinant, species-specific)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
SMAC mimetic (optional, can enhance necroptosis)
-
-
Multi-well cell culture plates
-
Cell viability/death assay reagents (e.g., MTS, LDH kit, Propidium Iodide)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. It is recommended to perform a dose-response curve to determine the optimal concentration. Incubate for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli to the wells. For example, a combination of TNF-α (e.g., 100 ng/mL) and zVAD-fmk (e.g., 20 µM) is commonly used.[23] In some cell types, a SMAC mimetic may be required to sensitize the cells to TNF-α-induced necroptosis.[15]
-
Incubation: Incubate the plate for a period of 6 to 24 hours, depending on the cell type and the kinetics of cell death.
-
Assessment of Cell Viability: Measure cell death using a suitable method. An LDH release assay is often preferred as it directly measures membrane rupture, a hallmark of necrosis. Propidium iodide staining followed by microscopy or flow cytometry can also be used to quantify necrotic cells.
In Vivo Administration of this compound in a Mouse Model of Inflammation
This protocol provides a general guideline for the administration of this compound in a mouse model of inflammatory disease.
Materials:
-
Experimental animals (e.g., mice, rats)
-
This compound
-
Vehicle for solubilization and administration (e.g., DMSO, saline, 10% methyl-β-cyclodextrin solution[18])
-
Reagents for disease induction (e.g., LPS, DSS)
-
Equipment for administration (e.g., syringes, needles)
-
Tools for sample collection and analysis
Procedure:
-
Preparation of this compound Solution: this compound is typically dissolved in a small amount of DMSO and then diluted to the final concentration in a suitable vehicle such as saline or a cyclodextrin (B1172386) solution to improve solubility.
-
Disease Induction: The inflammatory disease model is induced according to the established protocol. The timing of this compound administration relative to disease induction (prophylactic vs. therapeutic) will depend on the study design.
-
Administration of this compound: this compound is administered to the animals via the chosen route (e.g., intraperitoneal, intravenous, oral gavage). The dosage and frequency of administration should be based on literature precedents for the specific model or determined empirically.
-
Monitoring and Sample Collection: Animals are monitored for clinical signs of disease. At the end of the experiment, or at pre-determined time points, tissues and blood are collected for analysis.
-
Endpoint Analysis: The therapeutic efficacy of this compound is evaluated by analyzing relevant endpoints, which may include histological assessment of tissue damage, measurement of pro-inflammatory cytokine levels, and analysis of necroptosis pathway markers (e.g., p-RIPK1, p-MLKL) by Western blotting or immunohistochemistry.
Conclusion
References
- 1. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. RIPK1 - Wikipedia [en.wikipedia.org]
- 11. aginganddisease.org [aginganddisease.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Frontiers | Necrostatin-1 Attenuates Trauma-Induced Mouse Osteoarthritis and IL-1β Induced Apoptosis via HMGB1/TLR4/SDF-1 in Primary Mouse Chondrocytes [frontiersin.org]
- 15. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. cellmolbiol.org [cellmolbiol.org]
- 20. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 21. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unlocking Neuroprotection: A Technical Guide to the Therapeutic Potential of Necrostatin-1s
A Whitepaper for Researchers and Drug Development Professionals
December 15, 2025
Executive Summary
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in neuronal cell death across a spectrum of acute and chronic neurological disorders. Unlike apoptosis, this pro-inflammatory cell death cascade is caspase-independent and is centrally mediated by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-1s (Nec-1s), a potent and selective allosteric inhibitor of RIPK1, has garnered significant attention as a promising neuroprotective agent. This technical guide provides an in-depth exploration of the mechanism of action of Nec-1s, summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.
Introduction: The Rise of Necroptosis in Neurological Disease
Neuronal loss is the pathological hallmark of a wide array of debilitating neurological conditions, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases like Parkinson's and Alzheimer's.[1] For decades, apoptosis was considered the primary form of programmed cell death in the central nervous system. However, a growing body of evidence highlights the significant contribution of necroptosis, a lytic, pro-inflammatory form of cell death.[2]
Necroptosis is morphologically similar to unregulated necrosis, involving cell swelling and rupture of the plasma membrane, which releases intracellular contents and triggers a potent inflammatory response.[1] This inflammatory aspect is particularly detrimental in the context of the brain, exacerbating secondary injury cascades. The discovery of a regulated, "programmed" necrosis pathway, initiated by death receptors like the TNF receptor, has opened new therapeutic avenues.[3]
Mechanism of Action: this compound as a RIPK1 Kinase Inhibitor
The central executioner of necroptosis is a multi-protein complex known as the necrosome. The pathway is initiated by stimuli such as TNF-α binding to its receptor, TNFR1.[4] In the absence of active Caspase-8, which normally cleaves and inactivates RIPK1 to promote apoptosis, RIPK1 becomes auto-phosphorylated.[5] This activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein.[6][7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and leading to cell lysis.[8]
This compound is a specific and potent inhibitor of the kinase activity of RIPK1.[2][9] It binds to a hydrophobic pocket in the RIPK1 kinase domain, locking it in an inactive conformation.[9] By preventing the initial auto-phosphorylation of RIPK1, Nec-1s effectively blocks the entire downstream signaling cascade, preventing the formation of the active necrosome and subsequent cell death.[1]
References
- 1. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 Reduces Histopathology and Improves Functional Outcome After Controlled Cortical Impact In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. sciencellonline.com [sciencellonline.com]
- 9. invivogen.com [invivogen.com]
Methodological & Application
Application Notes and Protocols for Necrostatin-1s in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Necrostatin-1s (Nec-1s) is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of regulated necrotic cell death.[1][2] Unlike its predecessor, Necrostatin-1 (Nec-1), Nec-1s offers enhanced specificity by not inhibiting indoleamine 2,3-dioxygenase (IDO), making it a more precise tool for studying RIPK1-mediated signaling pathways.[2] These application notes provide detailed protocols for the in vitro use of Nec-1s to investigate its therapeutic potential and elucidate the mechanisms of necroptosis.
Key Features of this compound:
-
High Potency and Selectivity: Nec-1s is a highly potent inhibitor of RIPK1 kinase activity.[2]
-
Specific Target: It specifically targets RIPK1, preventing its autophosphorylation and the subsequent recruitment of RIPK3, which is essential for the formation of the necrosome complex.[3][4]
-
IDO Independent: Unlike Nec-1, Nec-1s does not inhibit IDO, thus avoiding potential off-target effects in immunological studies.[2]
-
In Vitro and In Vivo Utility: While these notes focus on in vitro applications, Nec-1s has also been validated in various in vivo models.[2]
Mechanism of Action
Necroptosis is a regulated cell death pathway that is initiated under specific conditions, such as TNF-α stimulation in the absence of caspase-8 activity.[5] Upon stimulation, RIPK1 is activated through autophosphorylation.[3] This leads to the recruitment of RIPK3, forming a complex known as the necrosome.[4] The necrosome then phosphorylates the Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[3][5]
This compound allosterically inhibits RIPK1 by binding to a hydrophobic pocket in its kinase domain, thereby locking it in an inactive conformation.[1][4] This prevents the initial autophosphorylation of RIPK1, blocking the entire downstream signaling cascade and inhibiting necroptotic cell death.[4]
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Optimal Concentration of Necrostatin-1s for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrostatin-1s (Nec-1s), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), is a crucial tool for studying necroptosis, a form of regulated necrotic cell death.[1] Its application in cell culture is pivotal for dissecting cellular pathways and for the development of therapeutics targeting necroptosis-implicated diseases. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of Nec-1s in various cell culture settings. Nec-1s offers improved metabolic stability and selectivity over the parent compound, Necrostatin-1 (B1678002).[1]
Mechanism of Action
Necroptosis is a programmed cell death pathway initiated by death receptors, such as the TNF receptor, particularly when caspase-8 is inhibited. The core of the necroptosis signaling cascade involves the sequential activation of RIPK1 and RIPK3, which form a complex known as the necrosome. This complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately cell death.[2] this compound allosterically inhibits the kinase activity of RIPK1, thereby preventing the formation of the necrosome and blocking the downstream events of necroptosis.[3]
Caption: Necroptosis pathway initiated by TNFR activation, leading to RIPK1/RIPK3 necrosome formation, MLKL phosphorylation, and ultimately cell death. This compound specifically inhibits RIPK1 kinase activity.
Optimal Concentrations of this compound
The optimal concentration of Nec-1s is highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for each specific cell line and assay. Below is a summary of effective concentrations reported in the literature.
| Cell Line | Cell Type | Application | Effective Concentration (µM) | Reference(s) |
| Jurkat | Human T lymphocyte | Inhibition of TNF-α-induced necroptosis | 0.05 - 20 | [4][5] |
| HT-29 | Human colorectal adenocarcinoma | Inhibition of TNF-α/SMAC mimetic/z-VAD-fmk (TSZ)-induced necroptosis | >10 - 30 | [4][6] |
| L929 | Murine fibrosarcoma | Inhibition of TNF-α-induced necroptosis | 10 - 100 | [7][8] |
| BV2 | Murine microglial cells | Inhibition of zVAD-fmk-induced necroptosis | 50 | [9] |
| HT-22 | Mouse hippocampal neuronal | Protection against glutamate-induced cytotoxicity | 10 | [10] |
| HCT116 | Human colorectal carcinoma | Inhibition of OSW-1-induced necroptosis | Not specified, used in combination | [11] |
| Primary Porcine Islets | Primary cells | In vitro maturation | 100 | [8] |
| Mouse Model | In vivo (Epilepsy) | Neuroprotection | 40 | [12] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a general method to determine the optimal, non-toxic concentration of Nec-1s for inhibiting necroptosis in a specific cell line.
Caption: A stepwise workflow for identifying the optimal concentration of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)[1]
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-fmk)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTS or LDH assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. A typical starting point is 5,000-20,000 cells per well in 100 µL of complete medium.[13]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X working stock of the highest concentration of Nec-1s to be tested in serum-free medium.
-
Perform serial dilutions to generate a range of concentrations. A common range to test is 0.1 µM to 100 µM.[14]
-
Include a vehicle control (DMSO) at the same final concentration as in the Nec-1s-treated wells.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 50 µL of fresh medium to each well.
-
Add 50 µL of the 2X Nec-1s dilutions to the appropriate wells.
-
-
Induction of Necroptosis:
-
Prepare a 2X solution of the necroptosis-inducing agents in complete medium. For example, a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM) is commonly used to induce necroptosis in many cell lines.[15]
-
Add 100 µL of the 2X necroptosis-inducing solution to the appropriate wells.
-
Include control wells:
-
Untreated cells (medium only)
-
Cells treated with Nec-1s dilutions only (to assess cytotoxicity)
-
Cells treated with necroptosis-inducing agents only (positive control for necroptosis)
-
Cells treated with vehicle and necroptosis-inducing agents
-
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically 12-24 hours, at 37°C in a humidified 5% CO₂ incubator.[15]
-
-
Assessment of Cell Viability:
-
Measure cell viability using a suitable assay such as the MTS or LDH assay (see Protocols 2 and 3).
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the cell viability against the concentration of Nec-1s.
-
The optimal concentration is the lowest concentration that provides maximal protection against necroptosis without exhibiting significant cytotoxicity on its own.
-
Protocol 2: Cell Viability Assessment using MTS Assay
The MTS assay is a colorimetric method to assess cell viability based on the reduction of a tetrazolium compound by metabolically active cells.[16]
Materials:
-
Cells cultured in a 96-well plate
-
MTS reagent solution
-
Plate reader
Procedure:
-
Following the treatment period, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.[17]
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light.[17]
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
Subtract the absorbance of the media-only blank wells.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[18]
Materials:
-
Cells cultured in a 96-well plate
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[19]
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well of the new plate.[19]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Add 50 µL of the stop solution to each well.[19]
-
Measure the absorbance at 490 nm using a microplate reader.[19]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous release from the experimental and maximum release values.
Conclusion
The optimal concentration of this compound for inhibiting necroptosis in cell culture is a critical parameter that requires empirical determination for each cell line and experimental setup. By following the detailed protocols provided in this application note, researchers can confidently identify the appropriate working concentration of Nec-1s to specifically inhibit RIPK1-mediated necroptosis, thereby enabling robust and reproducible experimental outcomes in the study of this important cell death pathway.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.sciltp.com [media.sciltp.com]
- 7. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. wjgnet.com [wjgnet.com]
- 12. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: Necrostatin-1s Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and storage of Necrostatin-1s (Nec-1s) stock solutions. Nec-1s is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.
Introduction to this compound
This compound, also known as 7-Cl-O-Nec-1, is a chemical analog of Necrostatin-1.[1][2] It functions as a highly potent and specific inhibitor of necroptosis, a form of regulated necrotic cell death.[1][2] Compared to its parent compound, Nec-1s offers greater metabolic stability and selectivity, making it a preferred tool for studying necroptotic signaling pathways.[1] Research indicates that Nec-1s is approximately twice as effective at inhibiting RIPK1 as Necrostatin-1.[1][2] Its primary mechanism of action is the inhibition of the kinase activity of RIPK1, which prevents the formation of the necrosome, a critical step in the execution of necroptosis.[1][3][4] Unlike Necrostatin-1, Nec-1s shows minimal inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immunosuppression.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the parent compound, Necrostatin-1, for comparative purposes.
| Property | This compound (7-Cl-O-Nec-1) | Necrostatin-1 |
| Primary Target | RIPK1 Kinase | RIPK1 Kinase |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | C₁₃H₁₃N₃OS |
| Molecular Weight | 277.7 g/mol [2] | 259.33 g/mol [5][6] |
| CAS Number | 852391-15-2[2] | 4311-88-0[5][6] |
| Purity | >98%[2] | ≥95% - >99%[5][6][7] |
| IC₅₀ / EC₅₀ | IC₅₀ = 210 nM (for RIPK1)[1][2] | EC₅₀ = 490 nM (in Jurkat cells)[7][8] |
| Solubility in DMSO | Soluble at 25 mg/mL[2] | 10 - 100 mg/mL[5][7][9] |
| Typical Working Conc. | Varies by experiment | 0.15 - 40 µM (in cell culture)[5] |
Signaling Pathway Inhibition by this compound
Necroptosis is a regulated cell death pathway initiated by stimuli such as TNF-α. When Caspase-8 is inhibited, RIPK1 is activated and recruits RIPK3 to form the necrosome complex. This complex then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane rupture. This compound allosterically inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis.
Experimental Protocols
Materials
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 20 mM this compound Stock Solution
This protocol provides instructions for preparing a commonly used 20 mM stock solution from 5 mg of lyophilized this compound powder.
Step-by-Step Procedure:
-
Preparation : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature. This prevents condensation from forming inside the vial.
-
Calculation : To prepare a 20 mM stock solution from 5 mg of this compound (MW: 277.7 g/mol ), you will need 900 µL of DMSO.[1][2]
-
Reconstitution : Carefully add 900 µL of anhydrous DMSO to the vial containing the 5 mg of this compound powder.[1][2]
-
Dissolution : Cap the vial securely and vortex thoroughly for several minutes until the lyophilized powder is completely dissolved, resulting in a clear solution.
-
Collection : Briefly centrifuge the vial to ensure all the solution is collected at the bottom.
-
Aliquoting : To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][2]
-
Storage : Store the aliquots at -20°C. Protect the solution from light.[1][2]
Storage and Stability
Proper storage is critical to maintain the potency of this compound.
| Form | Storage Temperature | Stability | Special Instructions |
| Lyophilized Powder | Room Temperature | 24 months[1][2] | Store desiccated. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months[1][2] | Aliquot to avoid freeze-thaw cycles. Protect from light.[1][2] |
Note: For aqueous buffers, Necrostatin-1 (the parent compound) is sparingly soluble and it is not recommended to store aqueous solutions for more than one day.[6] A similar precaution should be taken with this compound.
Safety Precautions
This compound should be handled with care in a laboratory setting. Always use appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Refer to the Safety Data Sheet (SDS) provided by the manufacturer for complete safety and handling information.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Necrostatin-1, necroptosis inhibitor (CAS 4311-88-0) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Necrostatin-1s Treatment in Primary Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspases. It is implicated in the pathogenesis of a variety of diseases, including ischemic injury, neurodegeneration, and inflammatory conditions. The key mediator of necroptosis is the Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-1s (Nec-1s), a potent and specific inhibitor of RIPK1 kinase activity, has emerged as a critical tool for studying and potentially treating conditions driven by necroptosis.[1][2] Nec-1s is a more stable and selective analog of Necrostatin-1 (B1678002), making it a preferred compound for in vitro studies.[2]
These application notes provide detailed protocols and guidelines for the use of this compound in primary cell lines to inhibit necroptosis.
Mechanism of Action
Necroptosis is typically initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). Upon ligand binding and in the absence of active caspase-8, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This forms the necrosome complex, which then phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. This compound allosterically inhibits the kinase activity of RIPK1, thereby preventing the formation of the necrosome and blocking the downstream signaling cascade that leads to necroptosis.[1][3]
Necroptosis Signaling Pathway
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Data on this compound Treatment Duration and Concentration in Primary Cells
The optimal concentration and treatment duration of this compound are cell-type dependent and should be empirically determined. The following table summarizes conditions reported in the literature for various primary cell lines.
| Primary Cell Type | Necroptosis Inducer | This compound Concentration | Treatment Duration | Outcome | Reference |
| Porcine Islets | Culture Stress | 100 µM | 7 days | Prevented loss of islet mass | [4] |
| Rat Cardiomyocytes | Peroxide-induced stress | 100 µM | Not specified | Reduced cell death and delayed opening of mitochondrial permeability transition pore | [4][5] |
| Human Normal Hepatocytes (LO2) | Hepatitis B X protein (HBx) | 50-100 µM | 24 hours | Ameliorated HBx-induced oxidative stress and mitochondrial dysfunction | [6] |
| Mouse Hepatocytes | TNF-α/ZVAD-fmk | Not specified | 48 hours | Partially inhibited TNF-α/ZVAD-induced necrosis | [7] |
| Rat Dopaminergic Neurons (PC12 cells) | 6-hydroxydopamine (6-OHDA) | 5-30 µM | 1 hour pre-treatment | Reversed the decrease in cell viability | [8] |
| Rat Renal Tubular Epithelial Cells (NRK-52E) | TNF-α + Antimycin A | 20 µM | 24 hours | Improved cell viability and inhibited cell death | [9] |
| Human Proximal Tubule Cells | Cisplatin + z-VAD-fmk | Not specified | Not specified | Reversed cell death | [10] |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: this compound is typically supplied as a lyophilized powder. For a stock solution, reconstitute in DMSO. For example, to make a 20 mM stock, reconstitute 5 mg of powder in 900 μl of DMSO.[2]
-
Storage: Store the lyophilized powder at room temperature, desiccated. Once reconstituted in DMSO, store the stock solution at -20°C for up to 3 months.[2] Aliquot to avoid multiple freeze-thaw cycles. Protect from light.[1]
-
Working Concentration: The working concentration can vary depending on the primary cell type and the desired effect, typically ranging from 10 µM to 100 µM.
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general method to determine the effective concentration of this compound for inhibiting necroptosis in a primary cell line of interest.
-
Cell Seeding: Plate primary cells in a 96-well plate at a density appropriate for the cell type to achieve a confluent monolayer.
-
Induction of Necroptosis:
-
Culture the cells overnight to allow for attachment.
-
Induce necroptosis using a known stimulus. Common inducers include:
-
TNF-α in combination with a pan-caspase inhibitor (e.g., z-VAD-fmk) and a SMAC mimetic. This is a widely used method to robustly induce necroptosis.
-
Oxidative stress agents: such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).
-
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium. A typical starting range is 1 µM to 100 µM.
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours before adding the necroptosis-inducing agent.
-
-
Incubation: Co-incubate the cells with the necroptosis inducer and this compound for a duration determined by the kinetics of cell death in your model (typically 6-24 hours).
-
Assessment of Cell Viability/Death:
-
Measure cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or by using cell-impermeable dyes like propidium (B1200493) iodide (PI) or Sytox Green followed by microscopy or flow cytometry.
-
-
Data Analysis: Plot cell viability or cell death against the concentration of this compound to determine the EC₅₀ (the concentration that gives half-maximal response).
Protocol 2: Time-Course Experiment for this compound Treatment
This protocol helps to determine the optimal treatment duration of this compound.
-
Cell Seeding and Necroptosis Induction: Follow steps 1 and 2 from Protocol 1.
-
This compound Treatment: Treat the cells with the predetermined optimal concentration of this compound.
-
Time-Course Analysis:
-
At various time points after the addition of the necroptosis inducer and this compound (e.g., 2, 4, 6, 12, 24 hours), assess cell viability/death as described in Protocol 1.
-
-
Data Analysis: Plot cell viability or cell death against time to understand the kinetics of necroptosis and the duration of the protective effect of this compound.
Protocol 3: Western Blot Analysis of Necroptosis Signaling
This protocol is used to confirm that this compound is inhibiting the necroptotic pathway at the molecular level.
-
Cell Treatment:
-
Plate primary cells in 6-well plates.
-
Pre-treat with the optimal concentration of this compound for 1-2 hours.
-
Induce necroptosis for a duration that allows for the detection of phosphorylated signaling proteins (typically 1-6 hours).
-
-
Protein Extraction: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against key necroptosis signaling proteins:
-
Phospho-RIPK1 (Ser166)
-
Total RIPK1
-
Phospho-RIPK3 (Ser227)
-
Total RIPK3
-
Phospho-MLKL (Ser358)
-
Total MLKL
-
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of RIPK1, RIPK3, and MLKL.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in primary cells.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin: a potentially novel cardioprotective agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Caspase Inhibition Prevents Tumor Necrosis Factor-α-Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 protection of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 Attenuates Ischemia Injury Induced Cell Death in Rat Tubular Cell Line NRK-52E through Decreased Drp1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nec-1 protects against nonapoptotic cell death in cisplatin-induced kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Co-treatment with Z-VAD-FMK and Necrostatin-1s: A Dual Strategy to Inhibit Apoptosis and Necroptosis
Application Notes
The simultaneous inhibition of two major programmed cell death pathways, apoptosis and necroptosis, offers a robust strategy for enhancing cell survival in various experimental models of disease and injury. This protocol details the co-administration of Z-VAD-FMK, a pan-caspase inhibitor that blocks apoptosis, and Necrostatin-1s (Nec-1s), a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) that prevents necroptosis.
Apoptosis is a caspase-dependent form of programmed cell death, essential for tissue homeostasis.[1] Z-VAD-FMK is a cell-permeant, irreversible pan-caspase inhibitor that binds to the catalytic site of caspases, thereby blocking the apoptotic cascade.[2][3] However, under certain conditions, such as in the presence of Tumor Necrosis Factor-alpha (TNFα), caspase inhibition can trigger a switch to an alternative, inflammatory form of programmed cell death known as necroptosis.[1][4]
Necroptosis is a regulated form of necrosis mediated by the kinase activities of RIPK1 and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[5][6] this compound acts as a potent and specific inhibitor of RIPK1, preventing the formation of the necrosome, a key signaling complex in the necroptotic pathway.[7][8] The co-treatment with Z-VAD-FMK and this compound provides a dual-pronged approach to simultaneously block both apoptotic and necroptotic cell death, leading to a more pronounced cytoprotective effect than either inhibitor alone.[1][9]
This protocol provides a generalized framework for the co-administration of Z-VAD-FMK and this compound in cell culture, along with methods to assess the efficacy of the treatment. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Quantitative Data Summary
The following tables summarize quantitative data from a study by Zhu et al. (2020) investigating the effects of Necrostatin-1 and Z-VAD-FMK on compression-induced nucleus pulposus (NP) cells.[9]
Table 1: Effect of Necrostatin-1 and Z-VAD-FMK on Cell Viability (CCK-8 Assay) [9]
| Treatment Group | 24h Compression (% of Control) | 36h Compression (% of Control) |
| Control | 100 | 100 |
| Necrostatin-1 (20 µM) | Increased | Increased |
| Z-VAD-FMK (20 µM) | Increased | Increased |
| Nec-1 + Z-VAD-FMK (20 µM each) | More Significantly Increased | More Significantly Increased |
Table 2: Effect of Necrostatin-1 and Z-VAD-FMK on Lactate Dehydrogenase (LDH) Release [9]
| Treatment Group | 24h Compression (Fold Change vs. Control) | 36h Compression (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| Necrostatin-1 (20 µM) | Decreased | Decreased |
| Z-VAD-FMK (20 µM) | Decreased | Decreased |
| Nec-1 + Z-VAD-FMK (20 µM each) | More Significantly Decreased | More Significantly Decreased |
Table 3: Effect of Necrostatin-1 and Z-VAD-FMK on Apoptosis (Annexin V Positive Cells) [9]
| Treatment Group | 24h Compression (% Positive Cells) | 36h Compression (% Positive Cells) |
| Control | Increased | Increased |
| Necrostatin-1 (20 µM) | Decreased | Decreased |
| Z-VAD-FMK (20 µM) | Decreased | Decreased |
| Nec-1 + Z-VAD-FMK (20 µM each) | More Significantly Decreased | More Significantly Decreased |
Experimental Protocols
Protocol 1: Co-administration of Z-VAD-FMK and this compound in Cell Culture
This protocol describes the general procedure for treating cultured cells with Z-VAD-FMK and this compound to inhibit apoptosis and necroptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Z-VAD-FMK (stock solution in DMSO)[3]
-
This compound (stock solution in DMSO)
-
Cell death-inducing stimulus (e.g., TNFα, staurosporine, etoposide)[10]
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Inhibitor Preparation: Prepare working solutions of Z-VAD-FMK and this compound by diluting the stock solutions in complete cell culture medium to the final desired concentration. Commonly used concentrations for both inhibitors range from 10 µM to 50 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Pre-treatment (Recommended): Pre-incubate the cells with the inhibitors for 30 minutes to 1 hour before applying the cell death stimulus.[10] This allows for cellular uptake and target engagement.
-
Control Group: Add vehicle (e.g., DMSO) to the cells.
-
Z-VAD-FMK Group: Add Z-VAD-FMK to the final working concentration.
-
This compound Group: Add this compound to the final working concentration.
-
Combined Group: Add both Z-VAD-FMK and this compound to their final working concentrations.
-
-
Induction of Cell Death: Add the cell death-inducing stimulus to the appropriate wells. The choice of stimulus will depend on the cell type and the specific death pathway being investigated.
-
Incubation: Incubate the cells for a defined period (e.g., 6, 12, 24, or 48 hours), depending on the kinetics of cell death in your model system.
-
Assessment of Cell Death: Following incubation, assess cell viability and the extent of apoptosis and necroptosis using the assays described below.
Protocol 2: Assessment of Cell Viability by CCK-8 or MTT Assay
This protocol measures the metabolic activity of viable cells as an indicator of cell viability.
Materials:
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
At the end of the treatment period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well of a 96-well plate.[11]
-
Incubate the plate for 1-4 hours at 37°C.
-
For MTT assays, add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Assessment of Cell Death by Lactate Dehydrogenase (LDH) Release Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
At the end of the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Protocol 4: Detection of Apoptosis and Necroptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic/necroptotic cells.[12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[1]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[1]
-
Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analyze the stained cells by flow cytometry within 1 hour.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic/Necroptotic cells: Annexin V-negative and PI-positive.
-
Protocol 5: Western Blot Analysis of Apoptosis and Necroptosis Markers
This protocol allows for the detection of key protein markers of apoptosis and necroptosis.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-phospho-MLKL)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer.[1]
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against cleaved caspase-3 (a marker of apoptosis) or phospho-MLKL (a marker of necroptosis) overnight at 4°C.[1]
-
Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using an ECL substrate and an imaging system.[1]
-
Normalize the protein expression to a loading control such as GAPDH or β-actin.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Caspase Inhibitor Z-VAD-FMK [ireland.promega.com]
- 4. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blossombio.com [blossombio.com]
- 7. invivogen.com [invivogen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synergistic Utilization of Necrostatin-1 and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 12. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
Application Notes and Protocols: The Use of Necrostatin-1s in Studying Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated necrotic cell death that has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1][2][3][4] A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1).[1][3][5][6] Necrostatin-1 (B1678002) (Nec-1) and its more stable and specific analog, Necrostatin-1s (Nec-1s), are potent inhibitors of RIPK1 kinase activity, making them invaluable tools for studying the role of necroptosis in disease models.[5][6][7][8] These application notes provide a summary of the use of this compound in neurodegenerative disease research, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action
This compound is an allosteric inhibitor of RIPK1.[9] It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[6] This prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3, which in turn blocks the phosphorylation and oligomerization of the Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis.[1][5][10] By inhibiting RIPK1, this compound effectively blocks the necroptotic signaling cascade.[6]
Data Presentation
The following tables summarize the quantitative data on the use of Necrostatin-1 and its analogs in various neurodegenerative disease models.
Table 1: In Vitro Studies with Necrostatin-1/Nec-1s
| Disease Model | Cell Type | Inducing Agent | Necrostatin-1/s Concentration | Treatment Duration | Key Outcomes |
| Parkinson's Disease | PC12 cells | 6-hydroxydopamine (6-OHDA) | 5-30 µM | Pre-treatment for 1 hour | Increased cell viability, stabilized mitochondrial membrane potential, reduced expression of LC3-II and cathepsin B, and increased Bcl-2 expression.[11] |
| Parkinson's Disease | SH-SY5Y cells and primary fibroblasts | Rotenone (B1679576) | Not specified | 24 hours | Prevented rotenone-induced necroptosis.[2][12][13] |
| Parkinson's Disease | SH-SY5Y cells | Hydrogen Peroxide (H2O2) | 10-40 µM | Not specified | Attenuated cell death.[14][15] |
| Amyotrophic Lateral Sclerosis | Mouse or human embryonic stem cell-derived motor neurons (m/hES-MNs) | Co-culture with sporadic ALS (sALS) astrocytes | 5 µM | 7 days | Abrogated motor neuron loss.[16] |
| Alzheimer's Disease | Primary cultures of newborn mice cortical cells | Aluminum (Al) | Not specified (concentration-dependent) | Not specified | Improved cell viability and decreased the expression of cell death-related proteins in a concentration-dependent manner.[17] |
Table 2: In Vivo Studies with Necrostatin-1/Nec-1s
| Disease Model | Animal Model | Necrostatin-1/s Dosage & Administration | Treatment Duration | Key Outcomes |
| Alzheimer's Disease | Male ICR mice | 2 mM, 4 mM, and 8 mM (intracerebroventricular injection) with 2 mM Al | 20 days | Significantly improved learning and memory, decreased neural cell death, and inhibited the expression of Alzheimer's disease-related proteins.[17][18] |
| Parkinson's Disease | MPTP-treated mice | Not specified | Not specified | Exerted a neuroprotective effect.[12][13] |
| Amyotrophic Lateral Sclerosis | Mutant SOD1 mouse model | Not specified | Not specified | A study aimed to determine neuroprotective potency.[9] Another study showed that Nec-1s modestly delayed disease onset.[5] |
| Stroke (Ischemia/Reperfusion) | Mice | Not specified | 4 hours post-reperfusion | Combined treatment with Humanin (B1591700) resulted in improved neurological scores and decreased infarct volume.[19] |
Experimental Protocols
The following are generalized protocols for the use of this compound in common neurodegenerative disease models. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Neuroprotection Assay in a Rotenone-Induced Parkinson's Disease Model
This protocol describes how to assess the neuroprotective effects of this compound on a human neuroblastoma cell line (SH-SY5Y) treated with rotenone to model Parkinson's disease.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Rotenone
-
This compound (stable analog of Nec-1)
-
DMSO (vehicle control)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM). Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
Rotenone Treatment: Prepare a stock solution of rotenone in DMSO. Dilute the rotenone in a cell culture medium to the desired final concentration (e.g., 1 µM). Add the rotenone-containing medium to the wells already containing this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: After incubation, assess cell viability using a preferred method (e.g., MTT assay). Follow the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle-treated control group and express the data as a percentage of cell viability.
Protocol 2: In Vivo Neuroprotection Assay in an Aluminum-Induced Alzheimer's Disease Mouse Model
This protocol outlines the procedure for evaluating the neuroprotective effects of this compound in a mouse model of Alzheimer's disease induced by aluminum.
Materials:
-
Male ICR mice
-
Aluminum chloride (AlCl3) solution (2 mM)
-
This compound solution (2 mM, 4 mM, and 8 mM)
-
Normal saline
-
Stereotaxic apparatus for intracerebroventricular (ICV) injection
-
Morris water maze for behavioral testing
-
Histology equipment and reagents (for Nissl staining)
-
Western blot equipment and reagents
Procedure:
-
Animal Groups: Divide the mice into the following groups: (1) Control (saline injection), (2) Al-treated (2 mM AlCl3 injection), (3) Al + Nec-1s (2 mM AlCl3 + 2, 4, or 8 mM Nec-1s).
-
Intracerebroventricular Injection: Anesthetize the mice and place them in a stereotaxic apparatus. Perform a single ICV injection of the respective solutions into the lateral cerebral ventricles.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Testing: At 20 days post-injection, perform the Morris water maze task to assess learning and memory.
-
Tissue Collection: Following behavioral testing, euthanize the mice and perfuse them with saline, followed by 4% paraformaldehyde. Collect the brains for histological and biochemical analysis.
-
Histological Analysis: Process one hemisphere of the brain for Nissl staining to assess neuronal loss.
-
Biochemical Analysis: Homogenize the other hemisphere of the brain to prepare protein lysates. Perform Western blot analysis to measure the expression levels of AD-related proteins (e.g., Aβ, Tau) and cell death markers.
-
Data Analysis: Analyze the behavioral data (e.g., escape latency in the Morris water maze), quantify the number of Nissl-stained neurons, and measure the protein expression levels from the Western blots. Compare the results between the different treatment groups.
Mandatory Visualizations
Signaling Pathway
References
- 1. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of Necrostatin-1 in Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Necroptosis is dispensable for motor neuron degeneration in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. The dual role of necrostatin-1 in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrostatin-1 protection of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Toxicity of Necrostatin-1 in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress-Induced Cell Damage: an Involvement of Cathepsin D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Necroptosis drives motor neuron death in models of both sporadic and familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Necrostatin-1 inhibits the degeneration of neural cells induced by aluminum exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Necrostatin-1 Counteracts Aluminum’s Neurotoxic Effects | IOS Press [iospress.com]
- 19. Synergistic protective effects of humanin and necrostatin-1 on hypoxia and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the In Vitro Efficacy of Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated cell death that is implicated in the pathogenesis of a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury. Unlike apoptosis, necroptosis is a caspase-independent process that is driven by a signaling cascade involving the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL). Necrostatin-1 (Nec-1) is a highly specific and potent allosteric inhibitor of RIPK1 kinase activity, which plays a crucial role in the initiation of the necroptotic pathway.[1][2] By binding to a hydrophobic pocket in the RIPK1 kinase domain, Nec-1 locks the enzyme in an inactive conformation, thereby preventing the downstream signaling events that lead to necroptotic cell death.[1]
These application notes provide a comprehensive overview of the key in vitro assays used to evaluate the efficacy of Necrostatin-1. Detailed protocols for cell viability assays, direct measurement of RIPK1 kinase inhibition, and the detection of key necroptotic biomarkers are provided to enable researchers to robustly assess the activity of Nec-1 and other potential inhibitors of necroptosis.
Necroptosis Signaling Pathway and the Action of Necrostatin-1
The induction of necroptosis is initiated by various stimuli, most notably by the activation of death receptors such as the tumor necrosis factor receptor 1 (TNFR1). In the absence of active caspase-8, RIPK1 is recruited to the receptor complex and becomes auto-phosphorylated. This leads to the recruitment of RIPK3 via their respective RIP homotypic interaction motifs (RHIMs), forming a complex known as the necrosome.[3] Within the necrosome, RIPK3 is phosphorylated and activated, which in turn leads to the phosphorylation of the downstream effector MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. Necrostatin-1 exerts its inhibitory effect by preventing the initial auto-phosphorylation of RIPK1, a critical step for the assembly and activation of the necrosome.
Data Presentation: Efficacy of Necrostatin-1
The following tables summarize the quantitative data regarding the efficacy of Necrostatin-1 in various in vitro models of necroptosis.
| Cell Line | Necroptosis Inducer(s) | Nec-1 IC50/EC50 | Reference |
| Jurkat | TNF-α (100 ng/ml) + zVAD-fmk (20 µM) | 490 nM | [2][4] |
| L929 | TNF-α (10 ng/ml) | 20 µM | [5] |
| HT-29 | TNF-α (20 ng/mL) + BV6 (500 nM) + z-VAD-FMK (20 µM) | ~30 µM | [6] |
| NIH 3T3 | TNF-α (10 ng/ml) + Cycloheximide (0.5 µg/ml) + zVAD-fmk (10 µM) | Not specified | [5] |
| HT-22 | H2O2 | 10-40 µM | [5] |
| NRK-52E | TNF-α (10 ng/mL) + Antimycin A (10 µM) | ~20 µM | [7] |
Table 1: Half-maximal inhibitory/effective concentrations of Necrostatin-1 in various cell lines.
| Assay | Key Measurement | Expected Result with Nec-1 |
| Cell Viability (MTT/PI) | Percentage of viable cells | Increased cell viability |
| RIPK1 Kinase Assay | RIPK1 autophosphorylation | Decreased phosphorylation |
| Western Blot | pMLKL levels | Decreased pMLKL levels |
| Immunoprecipitation | RIPK1-RIPK3 interaction | No significant change in interaction |
| Immunofluorescence | pMLKL localization | Reduced pMLKL puncta/translocation |
Table 2: Summary of expected outcomes for in vitro assays measuring Necrostatin-1 efficacy.
Experimental Protocols
Cell Viability Assays
Cell viability assays are fundamental for assessing the protective effects of Necrostatin-1 against necroptosis-inducing stimuli.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., L929, HT-29)
-
96-well culture plates
-
Complete culture medium
-
Necroptosis-inducing agents (e.g., TNF-α, zVAD-FMK)
-
Necrostatin-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[1]
-
Pre-treat cells with various concentrations of Necrostatin-1 for 1 hour.
-
Induce necroptosis by adding the appropriate stimuli (e.g., TNF-α and zVAD-FMK).
-
Incubate for the desired period (e.g., 24 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7][8]
PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
Necroptosis-inducing agents
-
Necrostatin-1
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with Necrostatin-1 and necroptosis inducers as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, detecting PI fluorescence in the appropriate channel (typically FL2 or FL3).
RIPK1 Kinase Activity Assay
This assay directly measures the ability of Necrostatin-1 to inhibit the auto-phosphorylation of RIPK1.
Materials:
-
Recombinant human RIPK1
-
Kinase assay buffer
-
ATP (including [γ-32P]ATP for radioactive detection)
-
Necrostatin-1
-
SDS-PAGE and Western blot reagents
-
Anti-RIPK1 and anti-phospho-RIPK1 antibodies
Protocol:
-
Pre-incubate recombinant RIPK1 with varying concentrations of Necrostatin-1 in kinase assay buffer for 1 hour at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for 30 minutes at 30°C.[5]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
For radioactive detection, expose the membrane to autoradiography film. For non-radioactive detection, proceed with Western blotting using an anti-phospho-RIPK1 antibody.
-
Normalize the signal to the total amount of RIPK1 loaded, as determined by an anti-RIPK1 antibody.
Western Blot for Phosphorylated MLKL (pMLKL)
Detection of pMLKL is a key indicator of necroptosis activation.
Materials:
-
Cells of interest
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-pMLKL, anti-total MLKL, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Culture and treat cells with necroptosis inducers and Necrostatin-1 as previously described.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-pMLKL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent.
-
Strip the membrane and re-probe for total MLKL and a loading control to ensure equal protein loading.
Immunoprecipitation of the Necrosome
This technique is used to isolate the RIPK1-RIPK3 complex to study the effects of inhibitors on its formation.
Materials:
-
Cells of interest
-
Lysis buffer
-
Anti-RIPK3 antibody
-
Protein A/G agarose (B213101) beads
-
Western blot reagents
Protocol:
-
Treat cells as required and lyse them.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-RIPK3 antibody overnight at 4°C.[2]
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads with lysis buffer.
-
Elute the protein complexes and analyze by Western blot for the presence of RIPK1 and RIPK3.
Immunofluorescence for pMLKL
This method allows for the visualization of MLKL phosphorylation and its translocation to the plasma membrane.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary anti-pMLKL antibody
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Culture cells on coverslips and treat as required.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-pMLKL antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in Western blots | Insufficient blocking or washing | Increase blocking time and/or washing steps. Use a different blocking agent. |
| No pMLKL signal | Ineffective necroptosis induction | Confirm the efficacy of the inducing agents. Check for proper antibody dilution and functionality. |
| Inconsistent cell viability results | Variation in cell seeding density | Ensure a uniform cell number is seeded in each well. |
| Nec-1 shows low potency | Compound degradation | Use a more stable analog like Necrostatin-1s (Nec-1s). Prepare fresh stock solutions. |
| Off-target effects | Nec-1 can inhibit IDO | Use Nec-1s, which is more specific for RIPK1. Include appropriate controls.[9] |
Table 3: Common troubleshooting tips for Necrostatin-1 efficacy assays.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for assessing the efficacy of Necrostatin-1 as an inhibitor of necroptosis. By employing a combination of cell viability assays, direct enzyme inhibition measurements, and the detection of key downstream biomarkers, researchers can obtain a comprehensive understanding of the cellular and molecular effects of Nec-1 and other potential necroptosis inhibitors. Careful experimental design, including the use of appropriate controls such as the inactive analog Necrostatin-1i, is crucial for obtaining reliable and interpretable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. media.sciltp.com [media.sciltp.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iqproducts.nl [iqproducts.nl]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Necrostatin-1s in Necroptosis Inhibition
Welcome to the technical support center for necroptosis inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where Necrostatin-1s (Nec-1s) may not be effectively inhibiting necroptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit necroptosis?
This compound (Nec-1s), also known as 7-Cl-O-Nec-1, is a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a key upstream kinase in the necroptosis signaling pathway.[2][3] Nec-1s binds to a hydrophobic pocket of RIPK1, locking it in an inactive conformation.[2] This prevents the autophosphorylation of RIPK1, which is a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome complex (RIPK1-RIPK3-MLKL).[4][5] By inhibiting RIPK1 kinase activity, Nec-1s effectively blocks the downstream signaling cascade that leads to necroptotic cell death.[1][4] Nec-1s is a more stable and specific analog of Necrostatin-1 (Nec-1).[1][6]
Q2: My this compound treatment is not inhibiting necroptosis. What are the common causes?
Several factors can lead to the ineffective inhibition of necroptosis by Nec-1s. These can be broadly categorized as issues with the compound itself, suboptimal experimental conditions, or cell line-specific characteristics.
Potential Causes for Ineffective Necroptosis Inhibition:
-
Compound Integrity and Handling:
-
Degradation: Nec-1s, although more stable than Nec-1, can degrade if not stored properly. It should be stored as a lyophilized powder at room temperature and, once reconstituted in DMSO, stored at -20°C for no longer than 3 months.[1] Avoid repeated freeze-thaw cycles.[2]
-
Solubility Issues: Nec-1s is soluble in DMSO.[1] Ensure that the compound is fully dissolved before adding it to your cell culture media. Precipitation of the compound will lead to a lower effective concentration.
-
-
Experimental Design:
-
Suboptimal Concentration: The effective concentration of Nec-1s can vary between cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.[7]
-
Incorrect Timing of Treatment: The timing of Nec-1s addition relative to the necroptotic stimulus is critical. Pre-treatment with Nec-1s for a sufficient duration (e.g., 30 minutes to 2 hours) before inducing necroptosis is a common and effective practice.[8][9]
-
Inefficient Necroptosis Induction: If the necroptosis induction itself is weak or incomplete, it may be difficult to observe a significant inhibitory effect of Nec-1s.[7]
-
-
Cell Line-Specific Factors:
-
Low Expression of Key Proteins: For Nec-1s to be effective, the target cells must express RIPK1. Furthermore, the entire necroptotic pathway must be functional, requiring sufficient expression of RIPK3 and MLKL.[10][11]
-
Alternative Cell Death Pathways: The stimulus used might be inducing other forms of cell death, such as apoptosis, in parallel with necroptosis. If apoptosis is not adequately blocked, cell death may still occur even if necroptosis is inhibited.[10]
-
Off-Target Effects of Nec-1: While Nec-1s is more specific than Nec-1, it's important to be aware of potential off-target effects, especially at high concentrations.[6][12] The original Necrostatin-1 was also identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme with immunomodulatory functions.[4][6] Nec-1s was developed to lack this IDO-inhibitory activity, making it a more specific RIPK1 inhibitor.[6][12]
-
Q3: How can I confirm that the cell death I am observing is indeed necroptosis?
Distinguishing necroptosis from other cell death modalities like apoptosis is crucial for accurately interpreting your results.[10] Here are some key methods:
-
Use of Specific Inhibitors:
-
Pan-caspase inhibitors (e.g., z-VAD-FMK): Necroptosis is a caspase-independent cell death pathway. Therefore, the addition of a pan-caspase inhibitor should not block necroptosis.[8][10] In many experimental setups, a pan-caspase inhibitor is used to block apoptosis and channel the signaling towards necroptosis.[8][13]
-
RIPK3 or MLKL inhibitors: To confirm the involvement of the canonical necroptosis pathway, you can use inhibitors targeting downstream components like GSK'872 (for RIPK3) or necrosulfonamide (B1662192) (for MLKL).[7]
-
-
Biochemical Markers:
-
Western Blotting: The most definitive way to confirm necroptosis is to detect the phosphorylation of key signaling proteins. Look for increased levels of phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and particularly phosphorylated MLKL (p-MLKL).[3][7][10] The phosphorylation of MLKL is a hallmark of necroptosis activation.[10]
-
Absence of Caspase-3 Cleavage: In contrast to apoptosis, necroptosis does not involve the activation of executioner caspases like caspase-3. Therefore, the absence of cleaved caspase-3 can help rule out apoptosis.[10]
-
-
Morphological Analysis:
-
Necroptotic cells typically exhibit distinct morphological features, including cell swelling (oncosis), plasma membrane rupture, and the release of intracellular contents.[10] This contrasts with the characteristics of apoptosis, which include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[10]
-
Troubleshooting Guides
Issue 1: High variability or inconsistent IC50 values for this compound.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number & Health | Use cells within a consistent and low passage range. Ensure cells are in the logarithmic growth phase and healthy before starting the experiment.[11] |
| Reagent Stability | Aliquot reagents like Nec-1s and necroptosis inducers upon receipt and store them at the recommended temperature to avoid repeated freeze-thaw cycles.[11] Prepare fresh dilutions for each experiment. |
| Pipetting and Seeding Inaccuracy | Ensure accurate and consistent pipetting. Check for even cell seeding across the plate to avoid "edge effects". |
Issue 2: The positive control (e.g., TNF-α + z-VAD-FMK) is not inducing significant cell death.
| Potential Cause | Troubleshooting Step |
| Low Expression of Necroptosis Proteins | Confirm the expression of RIPK1, RIPK3, and MLKL in your cell line using Western blot. If expression is low, consider using a different cell line known to be responsive (e.g., HT-29, L929).[10][11] |
| Inactive Reagents | Check the expiration dates and storage conditions of your necroptosis-inducing reagents. Test their activity on a positive control cell line if possible.[10] |
| Suboptimal Inducer Concentration/Timing | Perform a dose-response and time-course experiment to optimize the concentration and incubation time of the necroptosis-inducing cocktail for your specific cell line.[7] |
| Residual Caspase-8 Activity | Even with a pan-caspase inhibitor, some residual caspase-8 activity might cleave and inactivate RIPK1/RIPK3. Consider adding a SMAC mimetic to your induction cocktail to promote the degradation of cellular Inhibitors of Apoptosis Proteins (cIAPs), which can enhance necroptosis induction.[8][11] |
Quantitative Data Summary
The inhibitory potency of Necrostatin-1 and its analogs can vary depending on the cell line and the specific assay conditions. The following table provides a summary of reported IC50 values.
| Compound | Target | IC50 (in vitro kinase assay) | EC50 (cellular assay) | Reference(s) |
| Necrostatin-1 (Nec-1) | RIPK1 | ~494 nM | ~490 nM (in 293T cells) | [1][14] |
| This compound (Nec-1s) | RIPK1 | ~210 nM | ~50 nM | [1][15] |
| Necrostatin-1i (inactive) | RIPK1 | >10 µM (significantly less active) | >10 µM | [6][15] |
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes a common method for inducing necroptosis in a responsive cell line (e.g., HT-29, L929).[8]
-
Cell Seeding: Seed cells in a suitable multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of Reagents:
-
Inhibitor Pre-treatment:
-
Induction of Necroptosis:
-
Incubation: Incubate the cells for a predetermined duration (e.g., 6-24 hours), which should be optimized for your cell line.
-
Assessment of Cell Death: Evaluate cell viability using methods such as LDH release assay, propidium (B1200493) iodide (PI) staining followed by flow cytometry or fluorescence microscopy, or a cell viability reagent like MTT or CellTiter-Glo®.
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol allows for the specific detection of activated MLKL, a key marker of necroptosis.[10]
-
Cell Lysis: After treatment as described in Protocol 1, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (pMLKL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Canonical TNF-α induced necroptosis pathway and points of inhibition.
Caption: A logical workflow for troubleshooting ineffective this compound experiments.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. invivogen.com [invivogen.com]
- 3. media.sciltp.com [media.sciltp.com]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Off-target Effects of Necrostatin-1s at High Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Necrostatin-1 (Nec-1) and its analogs, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most well-documented off-target effect of Necrostatin-1 (Nec-1)?
A1: The most significant off-target effect of Nec-1 is the inhibition of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism with immunomodulatory functions.[1][2] Nec-1 is structurally identical to a known IDO inhibitor, methyl-thiohydantoin-tryptophan (MTH-Trp).[2][3] This off-target activity is crucial to consider in immunology and inflammation research, as IDO inhibition can lead to biological effects independent of RIPK1 inhibition.[1][2]
Q2: How do Necrostatin-1s (Nec-1s) and Necrostatin-1i (Nec-1i) differ from Nec-1 in terms of specificity?
A2: this compound (Nec-1s), or 7-Cl-O-Nec-1, is a more stable and specific inhibitor of RIPK1 compared to Nec-1.[4] Critically, Nec-1s does not inhibit IDO, making it a more appropriate tool for specifically investigating the role of RIPK1 kinase activity.[4][5][6] Conversely, Necrostatin-1i (Nec-1i), often used as an inactive control, still potently inhibits IDO, similarly to Nec-1.[5] Furthermore, at high concentrations, Nec-1i can inhibit necroptosis, making it an unreliable negative control in many experimental contexts.[7]
Q3: Can Nec-1 affect other forms of cell death beyond necroptosis?
A3: Yes, particularly at higher concentrations, Nec-1 can influence other cell death pathways:
-
Ferroptosis: Nec-1 has been shown to prevent ferroptosis, an iron-dependent form of cell death, independently of both RIPK1 and IDO inhibition.[3][8][9][10] This suggests Nec-1 may possess antioxidant properties. Notably, other RIPK1 inhibitors like Nec-1s do not exhibit this protective effect against ferroptosis.[3]
-
Apoptosis: The effect of Nec-1 on apoptosis is context-dependent. Since RIPK1 kinase activity can also promote apoptosis in certain scenarios (termed RIPK1-dependent apoptosis or RDA), Nec-1 can inhibit this specific form of apoptosis.[2] However, in some cellular contexts, inhibiting necroptosis with Nec-1 can paradoxically lead to a switch to apoptosis.
Q4: Are there any observed off-target effects of Nec-1 on cellular signaling pathways?
A4: Yes, at high concentrations (typically >20 µM), Nec-1 has been reported to inhibit proximal T-cell receptor (TCR) signaling, leading to a reduction in T-cell proliferation.[11] This effect is independent of RIPK1 inhibition.
Troubleshooting Guides
Issue 1: I'm observing a cellular effect with Nec-1, but RIPK1 knockdown or knockout does not produce the same result.
-
Possible Cause: Your observed effect may be due to the off-target inhibition of IDO by Nec-1, especially if your experimental system is sensitive to changes in tryptophan metabolism or immune modulation.
-
Troubleshooting Steps:
-
Use a more specific inhibitor: Repeat the experiment using Nec-1s, which inhibits RIPK1 but not IDO.[5][6] If the effect is lost with Nec-1s, it strongly suggests the involvement of IDO.
-
Directly inhibit IDO: Use a specific IDO inhibitor, such as 1-methyl-D-tryptophan (1-MT), as a positive control for IDO-mediated effects.
-
Measure IDO activity: If your cells express IDO, perform an IDO activity assay (see Experimental Protocols) to confirm that Nec-1 is inhibiting the enzyme in your experimental setup.
-
Issue 2: My dose-response curve with Nec-1 is inconsistent, or I see unexpected effects at low concentrations.
-
Possible Cause: Low doses of Nec-1 and Nec-1i have been reported to paradoxically sensitize mice to TNF-induced mortality.[1][7] This could lead to unpredictable results at the lower end of your concentration range.
-
Troubleshooting Steps:
-
Perform a full dose-response curve: Carefully titrate the concentration of Nec-1 to identify the optimal inhibitory range and to uncover any potential paradoxical effects at lower concentrations.
-
Switch to Nec-1s: Nec-1s has not been reported to have this low-dose sensitization effect, making it a more reliable inhibitor for in vivo studies.[7]
-
Issue 3: I am studying ferroptosis, and Nec-1 is preventing cell death. Does this mean necroptosis is involved?
-
Possible Cause: Not necessarily. Nec-1 can inhibit ferroptosis through a mechanism independent of RIPK1 and IDO.[3][10]
-
Troubleshooting Steps:
-
Use multiple inhibitors: Compare the effect of Nec-1 with that of Nec-1s and a specific ferroptosis inhibitor like Ferrostatin-1. If Nec-1 and Ferrostatin-1 prevent cell death, but Nec-1s does not, the effect is likely due to the off-target antioxidant activity of Nec-1.
-
Assess markers of ferroptosis: Measure lipid peroxidation, a key hallmark of ferroptosis, to confirm the cell death modality.
-
Issue 4: I am working with T-cells, and high concentrations of Nec-1 are inhibiting their proliferation.
-
Possible Cause: High concentrations of Nec-1 can inhibit T-cell proliferation independently of RIPK1.[11]
-
Troubleshooting Steps:
-
Titrate Nec-1 concentration: Determine the lowest effective concentration of Nec-1 that inhibits necroptosis in your system without affecting T-cell proliferation.
-
Use RIPK1 knockout/knockdown T-cells: To confirm that the observed necroptosis inhibition is RIPK1-dependent, use T-cells with genetically silenced RIPK1 as a control.
-
Quantitative Data Summary
Table 1: Comparison of Necrostatin Analogs
| Compound | Primary Target | Off-Target | Key Characteristics |
| Necrostatin-1 (Nec-1) | RIPK1 | IDO1 | Potent necroptosis inhibitor, but also inhibits IDO.[2][3] |
| This compound (Nec-1s) | RIPK1 | None known | More stable and specific RIPK1 inhibitor; does not inhibit IDO.[4][5] |
| Necrostatin-1i (Nec-1i) | Weakly RIPK1 | IDO1 | Often used as a negative control, but still inhibits IDO and can inhibit necroptosis at high concentrations.[5][7] |
Table 2: Reported EC50/IC50 Values for Necrostatin Analogs
| Compound | Target | Assay System | EC50/IC50 |
| Necrostatin-1 (Nec-1) | RIPK1 | TNF-α-induced necroptosis in Jurkat cells | 490 nM |
| Necrostatin-1 (Nec-1) | IDO1 | Enzymatic Assay | Comparable to 1-MT[5] |
| Necrostatin-1i (Nec-1i) | IDO1 | Enzymatic Assay | Comparable to 1-MT[5] |
| This compound (Nec-1s) | IDO1 | Enzymatic Assay | No inhibition observed[5] |
Mandatory Visualizations
Caption: Troubleshooting workflow for Nec-1 off-target effects.
Caption: On-target and off-target pathways of Necrostatin-1.
Experimental Protocols
Protocol 1: Cellular Indoleamine 2,3-Dioxygenase (IDO1) Activity Assay
This protocol describes a cell-based assay to measure IDO1 activity by quantifying the production of kynurenine in the cell culture supernatant.
Materials:
-
Cells of interest (e.g., HeLa or SK-OV-3 cells)
-
Complete cell culture medium
-
Recombinant Human Interferon-gamma (IFNγ)
-
Necrostatin-1, this compound, and a known IDO1 inhibitor (e.g., 1-MT or Epacadostat)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (6.1 N)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
L-Kynurenine standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for optimal growth and response to IFNγ. Incubate overnight.
-
IDO1 Induction: Treat cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression. Include an untreated control.
-
Inhibitor Treatment: Prepare serial dilutions of Nec-1, Nec-1s, and the control IDO1 inhibitor. Replace the IFNγ-containing medium with the inhibitor dilutions. Include a vehicle control (e.g., DMSO). Incubate for 24-48 hours.
-
Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add TCA to precipitate proteins. c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. d. Centrifuge to pellet the precipitated protein. e. Transfer the clear supernatant to a new 96-well plate. f. Add Ehrlich's reagent and incubate for 10 minutes at room temperature. g. Measure the absorbance at 480 nm.
-
Data Analysis: a. Generate a standard curve using known concentrations of L-kynurenine. b. Determine the kynurenine concentration in each sample from the standard curve. c. Calculate the percentage of IDO1 inhibition for each inhibitor concentration relative to the vehicle control.
Protocol 2: T-Cell Proliferation Assay using CFSE Staining
This protocol details the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) using flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
Complete RPMI-1640 medium
-
CFSE staining solution
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies or Dynabeads™ Human T-Activator CD3/CD28)
-
Necrostatin-1 and this compound
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or purify T-cells from whole blood.
-
CFSE Staining: a. Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL. b. Add CFSE staining solution to the desired final concentration (typically 1-5 µM) and incubate for 10-20 minutes at 37°C, protected from light. c. Quench the staining reaction by adding 5 volumes of cold complete medium with FBS. d. Wash the cells 2-3 times with complete medium to remove unbound dye.
-
Cell Culture and Stimulation: a. Resuspend the CFSE-stained cells in complete medium. b. Plate the cells in a culture plate pre-coated with anti-CD3 antibody or in the presence of anti-CD3/CD28 beads. c. Add serial dilutions of Nec-1 or Nec-1s to the appropriate wells. Include a vehicle control. d. Incubate the cells for 3-5 days.
-
Flow Cytometry Analysis: a. Harvest the cells and, if desired, stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8). b. Acquire data on a flow cytometer using a 488 nm laser for excitation and appropriate emission filters for fluorescein.
-
Data Analysis: a. Gate on the lymphocyte population based on forward and side scatter. b. Analyze the CFSE fluorescence histogram. Each successive peak of decreasing fluorescence intensity represents a generation of cell division. c. Quantify the percentage of divided cells and the proliferation index for each condition.
References
- 1. benchchem.com [benchchem.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. citeab.com [citeab.com]
- 11. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
Necrostatin-1s Stability in Cell Culture: A Technical Guide
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the stability of Necrostatin-1s (Nec-1s) in cell culture media. Ensuring the stability and effective concentration of this inhibitor is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
A: this compound (Nec-1s), also known as 7-Cl-O-Nec-1, is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a crucial upstream kinase in the necroptosis signaling pathway, a form of regulated necrotic cell death. Nec-1s binds to the kinase domain of RIPK1, locking it in an inactive conformation.[2] This action prevents the autophosphorylation of RIPK1, which is a necessary step for the recruitment and activation of its downstream partner, RIPK3. By blocking the formation of the RIPK1-RIPK3 complex, known as the necrosome, Nec-1s ultimately prevents the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis.
Q2: Why is the stability of this compound in cell culture media a critical factor?
A: The stability of any compound in a cell-based assay is paramount for the correct interpretation of its biological effects. If a compound degrades during the experiment, its effective concentration decreases, which can lead to an underestimation of its potency (a higher calculated IC50) and efficacy. For long-term experiments (24-72 hours), significant degradation can mean that the compound is not present at an effective concentration for the entire duration, confounding the results. Stability assessment is essential to establish a reliable concentration-response relationship and ensure that the observed biological effect is attributable to the compound at the intended concentration.
Q3: How does the stability of this compound compare to the original Necrostatin-1?
A: this compound was specifically designed as a more metabolically stable analog of Necrostatin-1.[1] Necrostatin-1 has a very short half-life due to its thiohydantoin moiety (T½ < 5 min in mouse microsomal assays).[3] Nec-1s, which has a chlorine substitution on the indole (B1671886) ring, exhibits significantly improved metabolic stability (T½ of ~1 hour in a liver microsomal assay).[3] Furthermore, Nec-1s is more selective for RIPK1 as it does not have the off-target inhibitory effect on indoleamine 2,3-dioxygenase (IDO) that is observed with Nec-1.[4]
Quantitative Data Summary
While Nec-1s is known to be more stable than Nec-1, comprehensive public data on its degradation kinetics in various cell culture media at 37°C is limited. The stability can be influenced by media components, pH, and serum concentration. Therefore, it is highly recommended that researchers determine the stability of Nec-1s under their specific experimental conditions.
Table 1: Comparison of Necrostatin-1 and this compound Properties
| Property | Necrostatin-1 (Nec-1) | This compound (7-Cl-O-Nec-1) | Reference(s) |
| Target | RIPK1 Kinase | RIPK1 Kinase | [4] |
| RIPK1 IC₅₀ | ~494 nM | ~210 nM | [1] |
| Off-Target Effect | Inhibits Indoleamine 2,3-dioxygenase (IDO) | Does not inhibit IDO | [4] |
| Metabolic Stability | Low (T½ < 5 min in mouse microsomes) | Significantly Improved (T½ ~1 hr in mouse microsomes) | [3] |
| Aqueous Stability | Limited; aqueous solutions not recommended for storage >1 day | More stable, but requires empirical validation | [5] |
Table 2: Template for Experimental Stability Data of this compound (Use the protocol below to generate data for your specific conditions)
| Time Point (Hours) | Medium Type | Serum % | Concentration (% Remaining) |
| 0 | e.g., DMEM | 10% | 100% |
| 2 | e.g., DMEM | 10% | User Data |
| 8 | e.g., DMEM | 10% | User Data |
| 24 | e.g., DMEM | 10% | User Data |
| 48 | e.g., DMEM | 10% | User Data |
| 72 | e.g., DMEM | 10% | User Data |
Experimental Protocol: Assessing Nec-1s Stability in Cell Culture Media
This protocol outlines a general procedure to determine the stability of Nec-1s in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Sterile multi-well plates (e.g., 24-well) or microcentrifuge tubes
-
Calibrated pipettes
-
Cold acetonitrile (ACN) with a suitable internal standard (IS)
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of Nec-1s (e.g., 20 mM) in anhydrous DMSO.[1] Store aliquots at -20°C to avoid freeze-thaw cycles.
-
Prepare Working Solution: Pre-warm your cell culture medium (with and without serum, as required) to 37°C. Spike the medium with the Nec-1s stock solution to achieve your final working concentration (e.g., 10-30 µM). Ensure the final DMSO concentration is low and consistent (typically ≤ 0.1%).
-
Incubation: Dispense 1 mL of the Nec-1s-containing medium into triplicate wells of a 24-well plate for each condition. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect a 100 µL aliquot from each well. The 0-hour sample should be collected immediately after preparation.
-
Sample Processing:
-
To each 100 µL aliquot, add 200-300 µL of cold acetonitrile containing an internal standard. This step quenches any enzymatic activity and precipitates proteins.
-
Vortex each sample for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the peak area of the parent Nec-1s compound relative to the internal standard.
-
Data Analysis: Calculate the percentage of Nec-1s remaining at each time point by comparing the peak area ratio (Compound/IS) to the ratio at time 0.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
Troubleshooting Guide
Q: I'm not observing the expected inhibition of necroptosis with Nec-1s. Could this be a stability issue?
A: Yes, a lack of effect is a common symptom of compound instability. If Nec-1s degrades, its concentration may fall below the threshold required for effective RIPK1 inhibition.
-
Recommended Action: First, perform the stability assessment protocol described above to confirm if Nec-1s is stable in your specific media and conditions for the duration of your experiment. If significant degradation is observed (e.g., >20% loss within 24 hours), consider replacing the media with freshly prepared Nec-1s at intermediate time points (e.g., every 12 or 24 hours) to maintain a sufficient inhibitory concentration.
Q: My results are highly variable between experiments. What could be the cause?
A: High variability can stem from several factors related to compound handling and stability.
-
Possible Causes & Solutions:
-
Inconsistent Stock Solution: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation or precipitation. Solution: Aliquot your stock solution upon initial preparation and use a fresh aliquot for each experiment.[1]
-
Precipitation in Media: Nec-1s has limited aqueous solubility. Adding a concentrated DMSO stock to cold media can cause the compound to precipitate, leading to a lower effective concentration. Solution: Always add the stock to pre-warmed (37°C) media while gently mixing. Visually inspect the media for any signs of precipitation.
-
Inconsistent Timing: Ensure that pre-incubation times with Nec-1s and treatment times with the necroptosis stimulus are precise and consistent across all experiments.
-
Q: I suspect my compound is degrading rapidly even though Nec-1s is supposed to be stable. What should I check?
A: While more stable than Nec-1, the stability of Nec-1s is not absolute and can be affected by experimental conditions.
-
Possible Causes & Solutions:
-
Media Components: Certain media components can react with and degrade small molecules. Serum contains enzymes (e.g., esterases) that can metabolize compounds. Solution: Test the stability of Nec-1s in both serum-free and serum-containing media to see if serum is a contributing factor.
-
pH Shifts: A significant change in the media's pH during the experiment can affect compound stability. Solution: Ensure your incubator's CO₂ levels are correct and that your media is adequately buffered.
-
Light Exposure: Some compounds are light-sensitive. Solution: While not widely reported for Nec-1s, it is good practice to minimize the exposure of your stock solutions and media to direct light.
-
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. invivogen.com [invivogen.com]
- 3. Activity and specificity of necrostatin-1, small-molecule inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting Necrostatin-1s insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Necrostatin-1s.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly. What should I do?
A1: Insolubility is a common issue with this compound. Here are several steps to troubleshoot this problem:
-
Choice of Solvent: this compound is most soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For a 20 mM stock solution, you can reconstitute 5 mg of this compound powder in 900 μl of DMSO.[1]
-
Use Fresh, High-Quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO will significantly reduce the solubility of this compound.[2][3][4] Always use fresh, anhydrous, high-quality DMSO for preparing your stock solutions.
-
Warming and Sonication: If the compound does not dissolve immediately, gentle warming of the tube at 37°C for 10 minutes and/or sonication in an ultrasonic bath can aid in dissolution.[5]
-
Proper Storage of Stock Solutions: Once dissolved, store the stock solution at -20°C. It is recommended to use the solution within 3 months to prevent loss of potency.[1] To avoid repeated freeze-thaw cycles, which can affect stability, aliquot the stock solution into smaller volumes.[1][6][7]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 25 mg/ml.[1] For long-term storage, the lyophilized powder should be stored at room temperature and desiccated, where it is stable for up to 24 months.[1] Once reconstituted in DMSO, the stock solution should be stored at -20°C and is stable for up to 3 months.[1] It is crucial to aliquot the stock solution to prevent multiple freeze-thaw cycles.[1]
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: Direct dissolution in aqueous buffers or media is not recommended due to the poor solubility of this compound in aqueous solutions.[8] To prepare a working solution for cell culture experiments, first dissolve the this compound in a suitable organic solvent like DMSO to create a concentrated stock solution.[8] This stock solution can then be further diluted to the final working concentration in your aqueous buffer or cell culture medium.
Q4: I am observing unexpected or inconsistent results in my necroptosis inhibition assay. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Compound Instability: Ensure your this compound stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles.[1]
-
Cell Health: Use healthy, low-passage number cells for your experiments. Stressed or overly confluent cells can respond differently to stimuli.[7]
-
Reagent Quality: Verify the activity of other reagents used in the assay, such as TNF-α and SMAC mimetics, as their potency can degrade over time.[7]
-
Off-Target Effects: While this compound is a more specific RIPK1 inhibitor than Necrostatin-1, off-target effects are still possible.[9] Consider including proper controls, such as an inactive analog like Necrostatin-1i, to differentiate between specific RIPK1 inhibition and other effects.[9][10] However, be aware that at high concentrations, Necrostatin-1i may not be completely inactive.[9]
Solubility Data
The following tables summarize the solubility of this compound and related compounds in various solvents.
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | 25 mg/mL[1] |
| DMSO | 56 mg/mL (~201.64 mM)[2] |
Note: Solubility can be affected by the purity of the compound and the quality of the solvent.
Table 2: Solubility of Necrostatin-1 and its Inactive Analog
| Compound | Solvent | Concentration |
| Necrostatin-1 | DMSO | 10 mg/mL (38.6 mM)[11] |
| Necrostatin-1 | DMSO | 14 mg/mL[12][13] |
| Necrostatin-1 | DMSO | 51-57 mg/mL (~196-220 mM)[3] |
| Necrostatin-1 | DMSO | 100 mM |
| Necrostatin-1 | DMF | 20 mg/mL[8][13] |
| Necrostatin-1 | Ethanol | 3 mg/mL[8][13] |
| Necrostatin-1 | Ethanol | 50 mM |
| Necrostatin-1 (inactive) | DMSO | 10 mg/mL |
| Necrostatin-1 (inactive) | DMSO | 14 mg/mL[12] |
| Necrostatin-1 (inactive) | Methanol | 5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh 5 mg of lyophilized this compound powder.
-
Reconstitution: Add 900 μl of fresh, anhydrous DMSO to the powder to achieve a 20 mM stock solution.[1]
-
Dissolution: Vortex the solution and, if necessary, gently warm at 37°C or sonicate until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to 3 months.[1]
Protocol 2: General Workflow for a Necroptosis Inhibition Assay
-
Cell Seeding: Plate a susceptible cell line (e.g., HT-29, L929) at an appropriate density and allow them to adhere overnight.[7]
-
Pre-treatment with Inhibitors: Pre-treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for 30-60 minutes.[7] To distinguish necroptosis from apoptosis, a pan-caspase inhibitor (e.g., z-VAD-FMK) can be included.[7]
-
Induction of Necroptosis: Induce necroptosis by adding the appropriate stimuli, such as a combination of TNF-α and a SMAC mimetic.[7]
-
Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours), which should be optimized for the specific cell line and assay.[7]
-
Cell Viability Assessment: Measure cell viability using a suitable method, such as an ATP-based assay (e.g., CellTiter-Glo) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release or Sytox Green staining).[3]
Visual Guides
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Necrostatin-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. invivogen.com [invivogen.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Necrostatin-1s Dosage for Specific Cell Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Necrostatin-1s (Nec-1s) in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Nec-1s) is a highly specific and stable analog of Necrostatin-1 (B1678002) (Nec-1). It is a potent allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of regulated cell death.[1][2][3][4] Nec-1s binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[1] This inhibition prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), thereby blocking the formation of the necrosome complex and execution of necroptotic cell death.[5][6][7] Unlike its parent compound Nec-1, Nec-1s does not inhibit the immunomodulatory enzyme indoleamine 2,3-dioxygenase (IDO), making it a more specific tool for studying RIPK1-mediated necroptosis.[2][3][4][8]
Q2: What is the recommended starting concentration for Nec-1s in cell culture?
A2: The optimal concentration of Nec-1s is highly dependent on the specific cell type and the experimental conditions. However, a general starting range for in vitro cell culture assays is between 0.1 µM and 40 µM.[1] For many cell lines, a concentration of 10-30 µM is often effective at inhibiting necroptosis.[9][10] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q3: How do I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in dimethyl sulfoxide (B87167) (DMSO). For example, to create a 20 mM stock, you can dissolve 5 mg of Nec-1s in 900 μl of DMSO.[11] After reconstitution, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C.[11][12] Stock solutions are generally stable for up to 3 months at -20°C.[11][12]
Q4: What are the key differences between Necrostatin-1 and this compound?
A4: The primary advantage of Nec-1s over Nec-1 is its increased specificity. While both are potent inhibitors of RIPK1, Nec-1 also inhibits indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[2][3][8] Nec-1s does not inhibit IDO, making it a more precise tool for studying necroptosis.[2][3][8] Additionally, Nec-1s is reported to be more stable in culture medium.
Q5: Can this compound affect other cell signaling pathways?
A5: While Nec-1s is a highly specific inhibitor of RIPK1, high concentrations of its parent compound, Nec-1, have been shown to have off-target effects.[13] For instance, high doses of Nec-1 can inhibit T-cell receptor signaling independent of RIPK1.[13] Although Nec-1s is more specific, it is always recommended to use the lowest effective concentration to minimize the potential for off-target effects and to include appropriate controls in your experiments.
Troubleshooting Guide
Issue 1: No inhibition of necroptosis is observed after Nec-1s treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Nec-1s Concentration | Perform a dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line. Some cell types may require higher concentrations for effective inhibition.[10] |
| Incorrect Timing of Treatment | Pre-incubate cells with Nec-1s for at least 30-60 minutes before inducing necroptosis to allow for sufficient cell permeability and target engagement.[14] |
| Low Expression of Necroptosis Pathway Proteins | Verify the expression levels of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line using methods like Western blotting.[14] If expression is low, consider using a different cell line known to be responsive to necroptosis induction (e.g., HT-29, L929).[15] |
| Inactive Nec-1s Reagent | Ensure proper storage of the Nec-1s stock solution (-20°C, protected from light) and avoid multiple freeze-thaw cycles.[11][12] If in doubt, test the activity of your Nec-1s stock on a positive control cell line known to undergo necroptosis. |
| Cell Line Insensitive to Necroptosis | Confirm that your cell line is capable of undergoing necroptosis in response to the chosen stimulus. Some cell lines may preferentially undergo apoptosis. |
Issue 2: High background cell death or cytotoxicity observed with Nec-1s treatment alone.
| Possible Cause | Recommended Solution |
| Nec-1s Concentration is Too High | High concentrations of Nec-1s may induce off-target effects or cytotoxicity in some cell lines. Perform a toxicity assay by treating your cells with a range of Nec-1s concentrations in the absence of a necroptosis-inducing stimulus. Determine the maximum non-toxic concentration for your specific cell line.[9] |
| DMSO Vehicle Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.[15] Test the toxicity of the vehicle alone on your cells. |
| Suboptimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent density at the start of the experiment. Stressed or overly confluent cells can be more susceptible to compound toxicity.[14] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Cell Seeding | Ensure a uniform cell density across all wells and plates. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of Nec-1s and necroptosis-inducing agents from stock solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[14] |
| Variability in Incubation Times | Strictly adhere to the optimized pre-incubation and treatment times for all experiments. |
| Primary Cell Donor Variability | When working with primary cells, be aware of potential biological variability between donors and include appropriate biological replicates.[14] |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of Necrostatin-1 and its Analogs in Various Cell Lines
| Cell Line | Compound | Effective Concentration | Application | Reference |
| Jurkat | Nec-1 | 490 nM (EC50) | Inhibition of TNF-α-induced necroptosis | [16][17] |
| L929 | Nec-1 | 10 µM | Inhibition of TNF-induced necrosis | [13] |
| HT-29 | Nec-1 and analogs | 30 µM | Inhibition of TBZ-induced necroptosis | [9] |
| NRK-52E | Nec-1 | 20 µM | Attenuation of ischemia-induced cell death | [18] |
| Porcine Islets | Nec-1 | 100 µM | Enhancement of in vitro maturation | [10] |
| Mouse Hippocampal Neurons | Nec-1 | 40 µM | Inhibition of necroptosis and apoptosis | [19] |
Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound
This protocol outlines a general method for determining the optimal, non-toxic concentration of Nec-1s for a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare Nec-1s Dilutions: Prepare a series of Nec-1s dilutions in complete culture medium. A typical concentration range to test is 0.1, 1, 5, 10, 20, 40, 60, 80, and 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest Nec-1s concentration.
-
Toxicity Assay:
-
Treat a set of wells with the different concentrations of Nec-1s and the vehicle control.
-
Incubate for the intended duration of your necroptosis experiment (e.g., 24 hours).
-
Measure cell viability using a suitable assay to determine the maximum non-toxic concentration.
-
-
Dose-Response Inhibition Assay:
-
Pre-treat cells with the non-toxic range of Nec-1s concentrations and the vehicle control for 30-60 minutes.
-
Add the necroptosis-inducing stimuli to the wells. Include a positive control (stimuli only) and a negative control (vehicle only, no stimuli).
-
Incubate for the optimized duration to induce necroptosis (e.g., 6-24 hours).
-
Measure cell viability.
-
-
Data Analysis: Plot the cell viability against the Nec-1s concentration to determine the EC50 (the concentration that gives half-maximal protection). The optimal concentration should provide maximal protection with minimal cytotoxicity.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Logical flow for troubleshooting common issues in this compound experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 9. media.sciltp.com [media.sciltp.com]
- 10. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Cell Signaling Technology [cellsignal.com]
- 12. Necrostatin-1 [sigmaaldrich.com]
- 13. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Activity of Necrostatin-1i
Welcome to the technical support center for necrostatin compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected activity with Necrostatin-1i (Nec-1i) in their experiments. Here, you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: I'm using Necrostatin-1i as an inactive control, but I'm still observing a biological effect. Why is this happening?
A1: While Necrostatin-1i is designed as an inactive analog of Necrostatin-1 (Nec-1), it is not completely inert and can exhibit activity under certain conditions. There are several potential reasons for this:
-
Off-Target Effects: The most well-documented off-target effect of both Nec-1 and Nec-1i is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism and immune modulation.[1][2] If your experimental system is sensitive to IDO inhibition, this could be the source of the observed activity, independent of RIPK1 inhibition.
-
High Concentrations: The inhibitory activity of Nec-1i against RIPK1 is significantly lower than that of Nec-1 (over 100-fold less effective in vitro), but it is not zero.[1][3] At high concentrations, Nec-1i can inhibit RIPK1 and necroptosis, sometimes becoming equipotent to Nec-1.[1]
-
Paradoxical Effects: At low concentrations, both Nec-1 and Nec-1i have been observed to paradoxically sensitize mice to TNF-induced mortality, indicating complex biological responses that are not fully understood.[1]
-
Other Uncharacterized Off-Target Effects: Nec-1 has been reported to have effects on other cellular processes like ferroptosis and autophagy.[2][4][5] While less studied, it is possible that Nec-1i shares some of these off-target activities.
Q2: How can I be sure that the effect I'm seeing with Necrostatin-1i is an off-target effect?
A2: To confirm an off-target effect, you can perform several control experiments:
-
Use a More Specific Inhibitor: The compound Necrostatin-1s (Nec-1s) is a more stable and specific inhibitor of RIPK1 that does not inhibit IDO.[1][2] Repeating your experiment with Nec-1s can help you determine if the observed effect is due to IDO inhibition. If the effect disappears with Nec-1s, it strongly suggests IDO involvement.
-
Vary the Concentration: Perform a dose-response experiment with Nec-1i. If the activity is only observed at high concentrations, it may be due to the weak inhibition of RIPK1.
-
Knockdown or Knockout of the Intended Target: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of RIPK1. If the effect of Nec-1i persists in the absence of RIPK1, it is definitively an off-target effect.
Q3: What is the primary known off-target of Necrostatin-1 and Necrostatin-1i?
A3: The primary and most well-characterized off-target of both Necrostatin-1 and its inactive analog, Necrostatin-1i, is indoleamine 2,3-dioxygenase (IDO).[1][2] Nec-1 was found to be identical to a previously identified IDO inhibitor called methyl-thiohydantoin-tryptophan.[1][2]
Data Summary
The following table summarizes the inhibitory concentrations of Necrostatin-1 and its analogs.
| Compound | Target | EC50 / IC50 | Cell Line / Assay Condition | Reference |
| Necrostatin-1 | RIPK1 (necroptosis inhibition) | 490 nM | Jurkat cells | [6][7] |
| Necrostatin-1 | RIPK1 kinase activity | 182 nM | In vitro | [7] |
| Necrostatin-1i | RIPK1 kinase activity | ~100x less effective than Nec-1 | In vitro | [1] |
| Necrostatin-1i | Necroptosis inhibition | ~10x less potent than Nec-1 | Mouse necroptosis assay | [1] |
Experimental Protocols
Protocol 1: Validating Off-Target Effects of Necrostatin-1i Using a Specific RIPK1 Inhibitor (this compound)
Objective: To determine if the observed activity of Nec-1i is due to off-target effects, specifically IDO inhibition.
Materials:
-
Cells of interest
-
Necrostatin-1 (Nec-1)
-
Necrostatin-1i (Nec-1i)
-
This compound (Nec-1s)
-
Appropriate cell culture medium and supplements
-
Reagents for your specific biological assay
Procedure:
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of Nec-1, Nec-1i, and Nec-1s in DMSO. Further dilute the compounds to the desired final concentrations in cell culture medium.
-
Treatment: Treat the cells with a range of concentrations of Nec-1, Nec-1i, and Nec-1s. Include a vehicle control (DMSO) and a positive control for your assay.
-
Incubation: Incubate the cells for the appropriate duration for your experiment.
-
Assay: Perform your biological assay to measure the desired endpoint (e.g., cell viability, cytokine production, etc.).
-
Data Analysis: Compare the effects of Nec-1, Nec-1i, and Nec-1s.
Interpretation of Results:
-
Scenario 1: Nec-1 shows activity, while Nec-1i and Nec-1s do not. This suggests the effect is primarily mediated by RIPK1 inhibition, and your initial observation with Nec-1i may have been an artifact or required higher concentrations.
-
Scenario 2: Both Nec-1 and Nec-1i show activity, but Nec-1s does not. This strongly indicates that the observed effect is due to the inhibition of an off-target common to Nec-1 and Nec-1i, such as IDO.
-
Scenario 3: All three compounds (Nec-1, Nec-1i, and Nec-1s) show activity. This suggests that the effect is likely mediated by RIPK1 inhibition, and the concentration of Nec-1i used was sufficient to engage the target.
Visualizations
Caption: Mechanism of Necrostatin-1 and its inactive analog.
Caption: Troubleshooting workflow for unexpected Necrostatin-1i activity.
Caption: Potential causes for Necrostatin-1i activity.
References
- 1. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 2. benchchem.com [benchchem.com]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Understanding Low-Dose Paradoxical Effects of Necrostatin Compounds
This technical support center is designed for researchers, scientists, and drug development professionals utilizing necrostatin compounds in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise, particularly the paradoxical effects observed at low concentrations of these inhibitors.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with necrostatin compounds.
| Problem | Possible Cause | Recommended Solution |
| Increased cell death or toxicity at low concentrations of Necrostatin-1 (B1678002) (Nec-1). | Paradoxical Sensitization: Low doses of Nec-1 and its inactive analog, Nec-1i, have been reported to paradoxically sensitize mice to TNF-induced mortality.[1][2][3] This may be linked to off-target effects, such as the inhibition of indoleamine 2,3-dioxygenase (IDO).[1][2][3] | 1. Perform a Full Dose-Response Curve: Carefully titrate Nec-1 concentrations to identify the optimal inhibitory range and reveal any low-dose paradoxical effects.[1] 2. Switch to a More Specific Inhibitor: Use Necrostatin-1s (Nec-1s), a more stable and specific RIPK1 inhibitor that does not inhibit IDO and has not been observed to cause this paradoxical low-dose toxicity.[1][2][3] |
| Inconsistent or unexpected results with Nec-1 between experiments. | Off-Target Effects: Nec-1 is known to inhibit IDO, an immunomodulatory enzyme.[1][4] This off-target activity can lead to results that are independent of RIPK1 inhibition. Nec-1 has also been shown to affect mitochondrial function.[1] | 1. Use Nec-1s: To confirm that your observations are due to RIPK1 inhibition, repeat experiments with Nec-1s, which does not target IDO.[1][2] 2. Measure IDO Activity: If your experimental system expresses IDO, perform an activity assay to determine if Nec-1 is affecting the enzyme at the concentrations used.[1] 3. Assess Mitochondrial Health: Evaluate mitochondrial membrane potential using dyes like TMRM or JC-1 to check for off-target mitochondrial effects.[1] |
| Nec-1 fails to inhibit necroptosis, but a protective effect is still observed. | Alternative Cell Death Pathways or Off-Target Mechanisms: The observed protective effect might be unrelated to necroptosis inhibition. For example, Nec-1 has been shown to inhibit ferroptosis independently of RIPK1 and IDO.[5][6] | 1. Confirm Necroptosis: Ensure your experimental model is undergoing necroptosis. This can be done by co-treatment with a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis.[7] 2. Knockdown/Knockout Controls: Use siRNA or CRISPR to reduce the expression of key necroptosis proteins like RIPK1 or RIPK3 to validate that the cell death is indeed mediated by this pathway.[8] 3. Consider Other Inhibitors: Test other RIPK1 inhibitors or inhibitors of other cell death pathways (e.g., ferrostatin-1 for ferroptosis) to dissect the mechanism of cell death.[6] |
| The inactive control, Nec-1i, shows biological activity. | Species-Specific Differences and Off-Target Effects: Nec-1i is significantly less potent against human RIPK1 in vitro but shows more comparable activity to Nec-1 in mouse cell lines and in vivo models at higher concentrations.[2][3] Like Nec-1, Nec-1i also inhibits IDO.[2][3] | 1. Avoid Using Nec-1i as an Inactive Control in Mice: Due to its activity in murine systems, Nec-1i is not a reliable negative control in mouse experiments.[2][3] 2. Use Genetically Validated Controls: The preferred negative controls are cells with genetic deletion or knockdown of the target (e.g., RIPK1).[8] |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Necrostatin-1?
A1: The most well-documented off-target effect of Necrostatin-1 (Nec-1) is the inhibition of indoleamine 2,3-dioxygenase (IDO).[1][4] Nec-1 has also been reported to affect mitochondrial function and inhibit ferroptosis through mechanisms independent of RIPK1 and IDO.[1][5][6]
Q2: Why do low doses of Nec-1 sometimes increase cell death?
A2: Low doses of Nec-1 and Nec-1i have been observed to paradoxically sensitize mice to TNF-induced mortality.[2][3][5] While the exact mechanism is still under investigation, it is hypothesized to be related to its off-target inhibition of IDO.[2] This paradoxical effect has not been reported for Nec-1s.[2][3]
Q3: What is this compound (Nec-1s) and how does it differ from Nec-1?
A3: this compound (also known as 7-Cl-O-Nec-1) is a more stable and specific analog of Nec-1.[2] It is a potent inhibitor of RIPK1 but, unlike Nec-1, it does not inhibit IDO.[2][3] This makes Nec-1s a more suitable tool for specifically studying the role of RIPK1 kinase activity in necroptosis and other cellular processes, and it does not exhibit the low-dose paradoxical toxicity seen with Nec-1.[2][9]
Q4: What is the recommended concentration range for using necrostatin compounds?
A4: The optimal concentration is highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response curve for your specific system. Generally, for in vitro studies, concentrations ranging from 1 µM to 100 µM have been reported.[10] For instance, low doses of Nec-1 (<1 µM) were sufficient to inhibit necrosis in FADD−/− T cells, while higher doses (>20 µM) inhibited T cell proliferation.[8]
Q5: Can necrostatins affect other forms of cell death?
A5: Yes. Besides inhibiting necroptosis, Nec-1 has been shown to inhibit ferroptosis.[5][6] It has also been reported to have effects on apoptosis and autophagy, though the mechanisms can be complex and context-dependent.[11][12]
Data Presentation
Table 1: Comparison of Necrostatin Compounds
| Compound | Primary Target | RIPK1 Potency | IDO Inhibition | Low-Dose Paradoxical Effect | Key Characteristics |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | EC50 = 182 nM (in vitro)[1] | Yes[1][2][3] | Yes (in vivo)[1][2][3] | Also inhibits IDO and can have paradoxical effects at low doses. |
| This compound (Nec-1s) | RIPK1 Kinase | Equipotent to Nec-1 in vitro[1][2] | No[1][2][3] | No[1][2][3] | More stable and specific alternative to Nec-1; does not inhibit IDO. |
| Necrostatin-1i (Nec-1i) | RIPK1 Kinase | >100-fold less potent than Nec-1 on human RIPK1 in vitro[1][2] | Yes[2] | Yes (in vivo)[1][2] | Often used as a negative control, but can be active in mouse models and inhibits IDO. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Necrostatin Compounds
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.
-
Compound Preparation: Prepare a stock solution of the necrostatin compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle-only (DMSO) control.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the necrostatin compound. Incubate for 1-2 hours at 37°C.
-
Necroptosis Induction: Add the necroptotic stimulus (e.g., TNF-α + SMAC mimetic + z-VAD-FMK) to the wells.
-
Incubation: Incubate the plate for a predetermined time optimal for necroptosis induction in your cell line (typically 6-24 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as MTS, CellTiter-Glo, or by measuring LDH release for cytotoxicity.
-
Data Analysis: Plot cell viability against the log of the inhibitor concentration to determine the IC50 and observe any paradoxical effects at low concentrations.
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
-
Experiment Setup: Treat cells with your necroptotic stimulus in the presence or absence of different concentrations of your necrostatin compound.
-
Cell Lysis: After the desired incubation time, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated MLKL (a key downstream marker of necroptosis) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Normalize the pMLKL signal to a loading control like β-actin or GAPDH.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results with Necrostatin-1s Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Necrostatin-1s (Nec-1s) in their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound to inhibit necroptosis, but I'm still observing significant cell death. What could be the reason?
A1: While this compound is a potent and specific inhibitor of RIPK1 kinase, observing cell death post-treatment can occur due to several factors. The primary reasons include the activation of alternative cell death pathways or experimental artifacts.
Possible Causes and Troubleshooting Steps:
-
Activation of Apoptosis: Inhibition of necroptosis can sometimes shunt the signaling towards apoptosis, especially if caspase-8 remains active.[1][2] RIPK1 kinase activity can also contribute to a form of apoptosis known as RIPK1-dependent apoptosis (RDA).[1][3]
-
Troubleshooting:
-
Co-treatment with a pan-caspase inhibitor: Use a pan-caspase inhibitor like Z-VAD-FMK in conjunction with your necroptosis-inducing stimulus and Nec-1s. If cell death is reduced, it indicates a shift towards apoptosis.
-
Western Blot for Cleaved Caspases: Probe your cell lysates for cleaved caspase-3 or cleaved PARP, which are hallmarks of apoptosis.[4][5]
-
-
-
Induction of Ferroptosis: Some studies have indicated that under certain conditions, inhibition of one cell death pathway can sensitize cells to another, such as ferroptosis, an iron-dependent form of cell death.[3]
-
Troubleshooting:
-
Co-treatment with a ferroptosis inhibitor: Use a specific ferroptosis inhibitor like Ferrostatin-1 alongside Nec-1s. A reduction in cell death would suggest the involvement of ferroptosis.
-
Measure Lipid Peroxidation: Assess for lipid reactive oxygen species (ROS), a key feature of ferroptosis, using reagents like C11-BODIPY.[3]
-
-
-
Insufficient Nec-1s Concentration or Potency: The concentration of Nec-1s may not be optimal for your specific cell line or experimental conditions.
-
Troubleshooting:
-
Perform a Dose-Response Curve: Titrate Nec-1s across a range of concentrations to determine the optimal inhibitory concentration for your system.[3]
-
Confirm Nec-1s Activity: Ensure the compound is properly stored and handled to maintain its potency.[6] If possible, test its activity in a well-established positive control cell line for necroptosis, such as HT-29 or L929 cells.[6][7]
-
-
Q2: My experimental results with Nec-1s are inconsistent. What are the potential causes of this variability?
A2: Inconsistent results with Nec-1s can be frustrating and may stem from several sources, ranging from the specifics of your experimental setup to the inherent biology of your model system.
Possible Causes and Troubleshooting Steps:
-
Paradoxical Sensitization at Low Doses: While Nec-1s is designed to be more specific than Nec-1, some related compounds have shown paradoxical effects at low concentrations, potentially sensitizing cells to TNF-induced mortality.[3][8]
-
Troubleshooting:
-
Conduct a Full Dose-Response Analysis: This will help identify if a paradoxical effect is occurring at lower concentrations and establish a consistent inhibitory range.[3]
-
-
-
Cell Culture Conditions: The susceptibility of cells to necroptosis and its inhibition by Nec-1s can be influenced by cell density, passage number, and overall cell health.[5]
-
Troubleshooting:
-
Standardize Cell Culture Protocols: Ensure consistent cell seeding densities and use cells within a defined low passage number range.
-
Monitor Cell Health: Regularly check for signs of stress or contamination in your cultures.
-
-
-
Reagent Quality and Handling: The stability and activity of both Nec-1s and the necroptosis-inducing agents are critical for reproducible results.
-
Troubleshooting:
-
Proper Reagent Storage: Store Nec-1s as recommended, typically as a desiccated powder at room temperature or as a solution at -20°C for short-term use, avoiding multiple freeze-thaw cycles.[6]
-
Fresh Preparation of Inducers: Prepare fresh solutions of necroptosis inducers like TNF-α for each experiment, as their potency can diminish over time.
-
-
Q3: Can this compound have effects other than inhibiting necroptosis?
A3: this compound was developed to be a more specific inhibitor of RIPK1 kinase compared to its predecessor, Necrostatin-1, which has a known off-target effect on indoleamine 2,3-dioxygenase (IDO).[3][8] However, no inhibitor is perfectly specific, and the complex role of RIPK1 in cellular signaling means that its inhibition can have broader consequences.
Potential Off-Target or Pathway Crosstalk Effects:
-
Modulation of Inflammation: RIPK1 is involved in inflammatory signaling pathways. While Nec-1s may not directly inhibit NF-κB activation, its impact on RIPK1 can influence inflammatory responses in some contexts.[1]
-
Consideration: Be mindful that observed anti-inflammatory effects may be a direct consequence of inhibiting necroptotic cell death and the subsequent release of damage-associated molecular patterns (DAMPs), or they could be linked to other RIPK1-mediated signaling events.
-
-
RIPK1-Dependent Apoptosis (RDA): As mentioned previously, the kinase activity of RIPK1 can also be required for a specific form of apoptosis. Therefore, Nec-1s can inhibit this apoptotic pathway.[1][3]
-
Context-Dependent Effects: The cellular context, including the expression levels of key signaling proteins and the specific stimulus used, can dictate the ultimate effect of Nec-1s treatment. For example, in some cell types, Nec-1 has been unexpectedly shown to induce neutrophil apoptosis.[4]
Data Summary
Table 1: Comparative Inhibitory Concentrations of Necrostatin Analogs
| Compound | Target | EC50 / IC50 | Cell Line | Notes |
| Necrostatin-1 | RIPK1 Kinase | EC50: 182 nM | In vitro kinase assay | Also inhibits IDO.[9] |
| Necrostatin-1 | Necroptosis | EC50: 490 nM | Jurkat cells | Potent inhibitor of necroptosis.[9] |
| Necrostatin-1i | RIPK1 Kinase | >100-fold less potent than Nec-1 | In vitro kinase assay | Often used as a negative control, but can have effects at high concentrations.[3][8] |
| This compound | RIPK1 Kinase | Highly potent and selective | - | Does not inhibit IDO, making it a more specific tool for studying RIPK1.[3][8] |
Key Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in Cell Culture
This protocol describes a general method for inducing necroptosis in a susceptible cell line (e.g., HT-29) and assessing the inhibitory effect of this compound.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-treatment with Nec-1s: One hour prior to inducing necroptosis, pre-treat the cells with various concentrations of Nec-1s (e.g., 1-50 µM) or a vehicle control (DMSO, typically ≤0.1%).
-
Induction of Necroptosis: Add a combination of necroptosis-inducing agents. A common combination for many cell lines is TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM SM-164), and a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK).[6] The caspase inhibitor is crucial to prevent apoptosis and drive the cells towards necroptosis.
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours), depending on the cell line and experimental endpoint.
-
Assessment of Cell Viability: Quantify cell death using a suitable assay, such as:
-
MTS/MTT Assay: Measures metabolic activity.
-
LDH Release Assay: Measures membrane integrity by quantifying lactate (B86563) dehydrogenase release into the culture medium.
-
Sytox Green/Propidium Iodide Staining: These dyes enter cells with compromised plasma membranes and can be quantified by fluorescence microscopy or flow cytometry.[10]
-
Protocol 2: Western Blotting for Phosphorylated MLKL (p-MLKL)
This protocol allows for the direct assessment of the necroptotic signaling pathway by detecting the phosphorylation of MLKL, a key downstream effector of the necrosome.
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1. After the incubation period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser358) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. It is also recommended to probe for total MLKL and a loading control (e.g., β-actin or GAPDH) on the same membrane.[5]
Visualizations
Caption: Necroptosis signaling cascade initiated by TNF-α and the inhibitory action of this compound on RIPK1 kinase.
Caption: A step-by-step workflow for troubleshooting unexpected cell death observed during this compound treatment.
Caption: A logical diagram to guide the decision-making process when interpreting unexpected results with this compound.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
How to prevent degradation of Necrostatin-1s in solution
Welcome to the Technical Support Center for Necrostatin-1s (Nec-1s). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Nec-1s and to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Necrostatin-1?
This compound (also known as 7-Cl-O-Nec-1) is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key enzyme in the necroptosis signaling pathway.[1] It is an analog of Necrostatin-1 (Nec-1) and offers several advantages:
-
Increased Stability: Nec-1s is metabolically more stable than Nec-1.[1]
-
Enhanced Specificity: Unlike Nec-1, which has off-target effects on indoleamine 2,3-dioxygenase (IDO), Nec-1s does not inhibit IDO, making it a more specific inhibitor of RIPK1.[2][3]
-
Higher Potency: Nec-1s is approximately twice as effective at inhibiting RIPK1 compared to Nec-1.[1]
Q2: What is the mechanism of action of this compound?
This compound binds to a hydrophobic pocket in the kinase domain of RIPK1. This binding locks RIPK1 in an inactive conformation, preventing its autophosphorylation and the subsequent recruitment and activation of downstream signaling molecules like RIPK3 and MLKL, thereby inhibiting the execution of necroptosis.[4]
Q3: What is the recommended solvent for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1]
Q4: How should I store this compound solutions?
-
Lyophilized Powder: Store at room temperature, desiccated, for up to 24 months.[1]
-
In Solution (DMSO): Once reconstituted, store at -20°C for up to 3 months to prevent loss of potency. It is highly recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[1] For longer-term storage of stock solutions, -80°C for up to one year is also suggested.
Q5: Why is Necrostatin-1i not always a reliable negative control?
Necrostatin-1i (Nec-1i) is often used as an inactive control for Nec-1. However, it is not truly inactive. Nec-1i still inhibits IDO, similar to Nec-1.[2] Furthermore, in cellular and in vivo models, the potency difference between Nec-1 and Nec-1i can be significantly less than observed in in vitro kinase assays.[2][3] Therefore, for experiments where IDO inhibition could be a confounding factor, a different negative control strategy, such as using a RIPK1 knockdown/knockout system, should be considered.
Stability and Storage Data Summary
| Compound | Form | Storage Temperature | Shelf Life | Key Considerations |
| This compound | Lyophilized Powder | Room Temperature (desiccated) | 24 months[1] | More stable and specific than Nec-1.[1] |
| In DMSO | -20°C | Up to 3 months[1] | Aliquot to avoid freeze-thaw cycles.[1] | |
| Necrostatin-1 | Crystalline Solid | -20°C | ≥4 years | Shorter half-life in biological systems compared to Nec-1s.[5] |
| In DMSO | -20°C | Up to 6 months[4] | Protect from light; avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound lyophilized powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
For a 20 mM stock solution, reconstitute 5 mg of this compound powder in 900 µl of DMSO.[1]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.
Protocol 2: Induction of Necroptosis in HT-29 Cells
Materials:
-
HT-29 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound (as a positive control for inhibition)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or Propidium (B1200493) Iodide)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound and vehicle control (DMSO) in cell culture medium.
-
Gently remove the old medium from the cells and replace it with the medium containing the desired concentration of Nec-1s or vehicle.
-
Incubate the cells for a pre-treatment period of 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a necroptosis-inducing cocktail containing TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 500 nM), and z-VAD-FMK (e.g., 20 µM) in cell culture medium.
-
Add the necroptosis-inducing cocktail directly to the wells containing the inhibitor or vehicle.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically for your specific experimental setup.
-
Assessment of Necroptosis:
-
Measure cell viability using your chosen method (e.g., luminescence for ATP levels, absorbance for MTT, or fluorescence for propidium iodide uptake).
-
Include appropriate controls: untreated cells, cells treated with individual inducing agents, and cells treated with the inducing cocktail without any inhibitor.
-
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of necroptosis with Nec-1s.
| Possible Cause | Recommended Solution |
| Degradation of Nec-1s in working solution | Prepare fresh working dilutions of Nec-1s from a frozen stock for each experiment. Avoid prolonged storage of diluted Nec-1s in aqueous solutions at room temperature or 37°C. |
| Sub-optimal inhibitor concentration | Perform a dose-response curve for Nec-1s to determine the optimal inhibitory concentration for your cell line and induction conditions. |
| Incorrect timing of pre-treatment | Optimize the pre-incubation time with Nec-1s. A 1-2 hour pre-treatment is generally sufficient, but this may vary between cell types. |
| Cell line is not undergoing necroptosis | Confirm that your cell line expresses the key necroptosis proteins (RIPK1, RIPK3, MLKL) via Western blot. Ensure that your induction cocktail is effectively triggering necroptosis by observing cell death that is rescued by Nec-1s but not by caspase inhibitors alone. |
Issue 2: High background cell death in control wells.
| Possible Cause | Recommended Solution |
| DMSO toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells. Test the toxicity of the vehicle alone on your cells. |
| Poor cell health | Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. Regularly check for mycoplasma contamination. |
| Sub-optimal cell seeding density | Optimize the cell seeding density to avoid over-confluency, which can lead to spontaneous cell death. |
Issue 3: Difficulty distinguishing necroptosis from apoptosis.
| Possible Cause | Recommended Solution |
| Caspase-dependent apoptosis is also occurring | Use a pan-caspase inhibitor (e.g., z-VAD-FMK) in combination with your necroptosis inducer to block the apoptotic pathway and channel the signaling towards necroptosis. |
| Ambiguous cell death markers | Use specific markers to differentiate between apoptosis and necroptosis. For necroptosis, detect the phosphorylation of MLKL (pMLKL) by Western blot. For apoptosis, look for cleaved caspase-3. |
Visualizations
Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a necroptosis inhibition assay using this compound.
Caption: A logical workflow for troubleshooting inconsistent results in necroptosis inhibition assays.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. invivogen.com [invivogen.com]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Viability Challenges with Necrostatin-1s Treatment
Welcome to the technical support center for Necrostatin-1s (Nec-1s) utilization in research. This resource is tailored for researchers, scientists, and drug development professionals to address common cell viability issues and provide robust troubleshooting guidance for experiments involving this potent and specific RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Necrostatin-1?
A1: this compound (Nec-1s), also known as 7-Cl-O-Nec-1, is a more stable and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) compared to its analog, Necrostatin-1 (Nec-1).[1][2] A critical distinction is that Nec-1s does not inhibit indoleamine 2,3-dioxygenase (IDO), a significant off-target of Nec-1 that can introduce confounding variables in immunological and inflammatory studies.[1][3] Therefore, Nec-1s is the preferred tool for specifically investigating the role of RIPK1 kinase activity in necroptosis.[1][4]
Q2: I'm observing unexpected cell death or toxicity after Nec-1s treatment, even in my control groups. What could be the cause?
A2: While Nec-1s is generally considered non-toxic at effective concentrations, unexpected cell death could arise from several factors:
-
Suboptimal Compound Solubility: Nec-1s can precipitate out of solution if not prepared correctly, leading to inconsistent results.[5] Always prepare fresh dilutions from a concentrated DMSO stock for each experiment and add it to aqueous media dropwise while vortexing.[5]
-
High Concentrations: While Nec-1s has a better toxicity profile than Nec-1, very high concentrations may still induce off-target effects or cytotoxicity.[6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[1]
-
Contamination: Ensure that your cell culture is free from any microbial contamination that could be causing cell death independent of your experimental conditions.
Q3: My results with Nec-1s are inconsistent between experiments. What are the common sources of variability?
A3: Inconsistent results are a common challenge and can often be addressed by standardizing your experimental protocol. Key factors to consider include:
-
Cell Culture Conditions: Use cells of a consistent passage number and ensure uniform cell seeding density.[5]
-
Reagent Stability: Nec-1s, once in solution, should be stored at -20°C and used within 3 months to prevent loss of potency.[2] Avoid repeated freeze-thaw cycles.[5][7]
-
Timing of Treatment: The pre-incubation time with Nec-1s before inducing necroptosis is critical and may require optimization for your specific cell line and stimulus.[5] A pre-incubation of 30-60 minutes is a common starting point.[5]
Q4: Can I use Necrostatin-1i as a negative control for my Nec-1s experiments?
A4: Necrostatin-1i (Nec-1i) is an inactive analog of Nec-1 and is often used as a negative control.[8][9] However, it's important to be aware that at high concentrations, Nec-1i can exhibit some biological activity and may not be a truly inert control.[3][10] While Nec-1i is significantly less potent at inhibiting RIPK1 than Nec-1, high doses have been shown to prevent TNF-induced mortality in vivo, similar to Nec-1 and Nec-1s.[3][10] Therefore, including an untreated or vehicle-treated control group is always recommended.
Troubleshooting Guides
Issue 1: No Inhibition of Necroptosis Observed with Nec-1s Treatment
If you are not observing the expected inhibition of necroptosis with Nec-1s, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Cell death is not necroptotic | Confirm that your stimulus is inducing necroptosis in your cell line. Co-treatment with a pan-caspase inhibitor like z-VAD-FMK should not rescue cell death if it is primarily necroptotic.[5] Assess for morphological signs of necroptosis, such as cell swelling and plasma membrane rupture.[11] |
| Suboptimal Nec-1s concentration | Perform a dose-response curve to determine the effective concentration of Nec-1s for your specific cell line and necroptotic stimulus.[1] |
| Inactive Nec-1s | Ensure proper storage of your Nec-1s stock solution.[2] Prepare fresh dilutions for each experiment.[5] |
| Incorrect timing of treatment | Optimize the pre-incubation time with Nec-1s before adding the necroptotic stimulus.[5] |
Issue 2: Off-Target Effects or Unexpected Phenotypes
While Nec-1s is more specific than Nec-1, it's essential to rule out potential off-target effects, especially when observing unexpected cellular responses.
| Possible Cause | Troubleshooting Steps |
| RIPK1-independent effects | Although Nec-1s is a potent RIPK1 inhibitor, some studies with Nec-1 have suggested RIPK1-independent effects.[12] To confirm the involvement of RIPK1, consider using siRNA-mediated knockdown of RIPK1 as an orthogonal approach.[12] |
| Modulation of other cell death pathways | Nec-1 has been reported to influence other cell death pathways like apoptosis and ferroptosis.[1][13][14] While Nec-1s is more specific, it is good practice to assess markers of other cell death pathways if you observe unexpected results. |
Data Presentation
Summary of Necrostatin Concentrations and Effects
The following table summarizes typical concentrations of Necrostatin compounds used in cell culture experiments and their observed effects. Note that optimal concentrations can vary significantly between cell lines and experimental conditions.
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| Necrostatin-1 | Jurkat | 0.01-100 µM | Inhibition of TNF-α-induced necroptosis (EC50 of 490 nM) | [15] |
| Necrostatin-1 | L929 | 20 µM | Inhibition of TNF-induced necrosis | [12] |
| Necrostatin-1 | HT-29 | 30 µM | No significant cytotoxicity alone; significant protection against TBZ-induced necroptosis | [6] |
| This compound | HT-29 | 30 µM | No significant cytotoxicity alone; significant protection against TBZ-induced necroptosis | [6] |
| Necrostatin-1 | NRK-52E | 20 µM | No effect on cell viability in control group; increased cell viability after ischemia injury | [16] |
| Necrostatin-1i | - | ~100x less effective than Nec-1 in vitro | Inactive control for RIPK1 inhibition | [3][8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for assessing cell viability following Nec-1s treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Necroptosis-inducing agent (e.g., TNF-α + SMAC mimetic + z-VAD-FMK)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Pre-treatment: Pre-treat cells with various concentrations of Nec-1s (or vehicle control) for 30-60 minutes.[5]
-
Induction of Necroptosis: Add the necroptosis-inducing agent to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 6-24 hours) at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[16]
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol allows for the specific detection of activated MLKL, a key marker of necroptosis.
Materials:
-
Treated cells from a 6-well plate experiment
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against phosphorylated MLKL (pMLKL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[17]
-
Immunoblotting:
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. media.sciltp.com [media.sciltp.com]
- 7. invivogen.com [invivogen.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 11. benchchem.com [benchchem.com]
- 12. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 13. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 14. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Necrostatin-1 Attenuates Ischemia Injury Induced Cell Death in Rat Tubular Cell Line NRK-52E through Decreased Drp1 Expression [mdpi.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Necrostatin-1 and Necrostatin-1s: Specificity and Performance
For researchers, scientists, and drug development professionals, the choice of a chemical probe is critical for elucidating the intricate mechanisms of cellular pathways. In the study of necroptosis, a form of regulated cell death, Necrostatin-1 and its analogue, Necrostatin-1s, are widely utilized inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide provides a detailed comparison of their specificity and performance, supported by experimental data and protocols, to aid in the selection of the most appropriate tool for your research needs.
Necroptosis is a pro-inflammatory, caspase-independent cell death pathway implicated in a range of physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemia-reperfusion injury. A key mediator of this pathway is RIPK1, a serine/threonine kinase. Both Necrostatin-1 and this compound are allosteric inhibitors that bind to the kinase domain of RIPK1, thereby preventing its autophosphorylation and the subsequent recruitment and activation of downstream signaling components.[1]
Unveiling the Key Differences: Specificity is Paramount
While both compounds target RIPK1, a critical distinction lies in their specificity. Necrostatin-1 has been shown to exhibit a significant off-target effect by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[2][3] This dual activity can confound experimental results, particularly in studies related to immunology and inflammation.
In contrast, this compound (also known as 7-Cl-O-Nec-1) was developed as a more specific and stable analogue. Crucially, this compound does not inhibit IDO, making it a more precise tool for investigating the specific role of RIPK1 in necroptosis.[2][3] Furthermore, Necrostatin-1 has been reported to prevent ferroptosis, another form of regulated cell death, through a mechanism independent of both RIPK1 and IDO.[4] This off-target antioxidant activity is not observed with this compound.[4]
Quantitative Comparison: A Head-to-Head Look at Performance
The following table summarizes the key quantitative differences in the performance of Necrostatin-1 and this compound based on available experimental data.
| Parameter | Necrostatin-1 | This compound (7-Cl-O-Nec-1) | Reference |
| Primary Target | RIPK1 | RIPK1 | [2] |
| EC50 for RIPK1 Inhibition | 182 nM | ~206-210 nM (in Jurkat cells) | [2][3] |
| EC50 in Necroptosis Assay (Jurkat cells) | 494 nM | 206 nM | [2] |
| Off-Target Inhibition | Indoleamine 2,3-dioxygenase (IDO) (IC50 = 11.4 µM), Ferroptosis | None reported | [2][4] |
| In Vivo Stability (Mouse Liver Microsomes) | < 5 minutes | ~60 minutes |
Visualizing the Mechanism: Signaling Pathway and Experimental Workflow
To better understand the roles of these inhibitors, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for their comparison.
Caption: Necroptosis pathway initiated by TNFα, highlighting RIPK1 as the central kinase inhibited by both Necrostatin-1 and this compound.
Caption: A typical experimental workflow for comparing the efficacy of Necrostatin-1 and this compound in a cell-based necroptosis assay.
Detailed Experimental Protocols
For accurate and reproducible results, the following are detailed methodologies for key experiments used to compare Necrostatin-1 and this compound.
In Vitro RIPK1 Kinase Assay
This assay directly measures the enzymatic activity of RIPK1 and its inhibition by the compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Necrostatin-1 and this compound against RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Necrostatin-1 and this compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Opaque-walled 96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of Necrostatin-1 and this compound in the kinase assay buffer.
-
Kinase Reaction Setup: In the wells of the assay plate, add the test inhibitor or vehicle control.
-
Add a solution containing the RIPK1 enzyme and MBP substrate in the kinase assay buffer. Pre-incubate for 10-15 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be near the Km for RIPK1. Incubate for 60 minutes at room temperature.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete remaining ATP, followed by a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to controls (no inhibitor = 0% inhibition; no enzyme = 100% inhibition). Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based Necroptosis Inhibition Assay
This assay assesses the ability of the inhibitors to protect cells from induced necroptosis.
Objective: To determine the half-maximal effective concentration (EC50) of Necrostatin-1 and this compound in a cellular model of necroptosis.
Cell Lines: Murine L929 fibrosarcoma cells or human HT-29 colon adenocarcinoma cells are commonly used as they are susceptible to necroptosis.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Necrostatin-1 and this compound
-
Necroptosis-inducing agents (e.g., TNF-α and a pan-caspase inhibitor like z-VAD-FMK)
-
Assay plates (e.g., 96-well plates)
-
Method for quantifying cell death (e.g., ATP-based viability assay kit, LDH cytotoxicity assay kit, or antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of Necrostatin-1, this compound, or vehicle control for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing agents (e.g., TNF-α and z-VAD-FMK) to the appropriate wells. Include control wells with cells only, cells with inducing agents and vehicle, and cells with inhibitors alone.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cell line.
-
Quantification of Cell Death:
-
Cell Viability (ATP-based): Measure the ATP levels, which correlate with the number of viable cells, using a commercially available kit.
-
Membrane Integrity (LDH Release): Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.
-
Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of MLKL (pMLKL), a key biomarker of necroptosis activation. Total MLKL and a loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis: For viability and cytotoxicity assays, normalize the data to the controls and plot against the inhibitor concentration to calculate the EC50. For Western blotting, quantify the band intensities to show a dose-dependent decrease in pMLKL with inhibitor treatment.
Conclusion: Choosing the Right Tool for the Job
Both Necrostatin-1 and this compound are valuable tools for studying necroptosis. However, their differing specificity profiles are a critical consideration for experimental design and data interpretation.
-
This compound is the preferred inhibitor for studies aiming to specifically investigate the role of RIPK1 kinase activity in necroptosis, due to its lack of off-target effects on IDO and ferroptosis. Its enhanced stability also makes it a more reliable choice for in vivo studies.
-
Necrostatin-1 , while a pioneering tool in the field, should be used with caution, and its potential off-target effects on IDO and ferroptosis must be considered, especially in immunological or metabolic studies. When using Necrostatin-1, it is advisable to include control experiments with an IDO inhibitor or to confirm findings with RIPK1 knockdown/knockout models to ensure the observed effects are indeed mediated by RIPK1 inhibition.
By understanding the distinct characteristics of these two inhibitors and employing rigorous experimental design, researchers can confidently dissect the complex signaling networks governing necroptosis and its role in health and disease.
References
A Researcher's Guide: Utilizing Necrostatin-1i as a Negative Control for Necrostatin-1s in Necroptosis Studies
In the intricate world of cellular signaling, the study of programmed cell death pathways is paramount to understanding both physiological processes and the progression of numerous diseases. Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in inflammatory conditions, neurodegenerative disorders, and ischemic injury. At the forefront of its investigation are the necrostatins, small molecule inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptotic cascade. This guide provides a comprehensive comparison of Necrostatin-1s, a potent RIPK1 inhibitor, and its inactive analog, Necrostatin-1i, highlighting the latter's crucial role as a negative control for rigorous and reliable experimental design.
Unraveling the Mechanism: this compound vs. Necrostatin-1i
Necroptosis is orchestrated by a signaling complex known as the necrosome, which is formed upon the activation of RIPK1.[1] this compound, a stable and selective analog of Necrostatin-1, functions by binding to an allosteric pocket within the kinase domain of RIPK1.[2][3] This binding event locks RIPK1 in an inactive conformation, thereby preventing its autophosphorylation—a critical step for the subsequent recruitment and activation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptotic cell death.[1][2][4]
In contrast, Necrostatin-1i is a demethylated variant of Necrostatin-1 designed to serve as an inactive control.[5][6] While structurally similar to its active counterpart, this modification significantly diminishes its affinity for the allosteric pocket of RIPK1.[1][6] Consequently, Necrostatin-1i exhibits substantially reduced potency in inhibiting RIPK1 kinase activity and preventing necroptosis.[5][6] This differential activity is fundamental to its utility as a negative control, allowing researchers to distinguish the specific effects of RIPK1 inhibition from any potential off-target effects of the chemical scaffold.
Quantitative Comparison of this compound and Necrostatin-1i
The following table summarizes the key quantitative differences in the activity of this compound and Necrostatin-1i, underscoring the rationale for using Necrostatin-1i as a negative control.
| Parameter | This compound | Necrostatin-1i | Reference |
| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | Primarily used as a negative control for RIPK1 | [3][6] |
| Mechanism of Action | Allosteric inhibitor of RIPK1 kinase activity | Structurally similar to this compound with significantly reduced RIPK1 inhibitory activity | [2][6] |
| RIPK1 Kinase Inhibition (in vitro) | IC50 ≈ 210 nM | ~100-fold less effective than Necrostatin-1 | [3][5][6] |
| Necroptosis Inhibition (cellular assay) | Potent inhibitor | ~10-fold less potent than Necrostatin-1 in a mouse necroptosis assay | [3][5][6] |
| Off-Target Effects | Does not inhibit Indoleamine 2,3-dioxygenase (IDO) | Potent inhibitor of Indoleamine 2,3-dioxygenase (IDO) | [5][7] |
Visualizing the Necroptosis Pathway and Experimental Design
To further elucidate the roles of these compounds, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for their use.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound activity using Necrostatin-1i.
Experimental Protocols
To ensure the robust application of this compound and Necrostatin-1i in your research, detailed experimental protocols are essential. Below are methodologies for key assays used to differentiate their activities.
Cell Viability Assay to Measure Necroptosis Inhibition
This protocol is designed to quantify the protective effects of this compound against induced necroptosis, using Necrostatin-1i as a negative control.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)[8]
-
This compound (dissolved in DMSO)
-
Necrostatin-1i (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or LDH cytotoxicity assay kit)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 1.5 x 10^4 cells/well for HT29 cells).[8] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Pre-treatment: Prepare serial dilutions of this compound and Necrostatin-1i in complete medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Remove the old medium and add the medium containing the different concentrations of this compound, Necrostatin-1i, or vehicle control to the respective wells. Incubate for 1 hour.[8]
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK) to all wells except for the untreated control wells.[8]
-
Incubation: Incubate the plate for a predetermined time sufficient to induce significant cell death in the vehicle-treated, necroptosis-induced wells (typically 6-24 hours).
-
Cell Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
For LDH Assay: Collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's protocol to measure the release of lactate (B86563) dehydrogenase from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the dose-response curves for this compound and Necrostatin-1i to determine their respective EC50 values for necroptosis inhibition.
In Vitro RIPK1 Kinase Assay
This biochemical assay directly measures the inhibitory effect of this compound and Necrostatin-1i on the kinase activity of recombinant RIPK1.
Materials:
-
Recombinant human RIPK1 protein
-
Kinase buffer
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ Kinase Assay)
-
This compound and Necrostatin-1i (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Microcentrifuge tubes or 96-well plates suitable for kinase assays
-
Method for detecting kinase activity (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a luminometer for ADP-Glo™ assay)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or well of a kinase assay plate, combine the recombinant RIPK1 protein with the kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound, Necrostatin-1i, or vehicle control to the reaction mixture. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes) to allow for RIPK1 autophosphorylation.
-
Termination and Detection:
-
Radioactive Assay: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer). Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's protocol to terminate the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of RIPK1 kinase inhibition for each concentration of the compounds relative to the vehicle control. Determine the IC50 values for this compound and Necrostatin-1i.
Conclusion: The Importance of a Validated Negative Control
The use of Necrostatin-1i as a negative control is indispensable for the accurate interpretation of experimental results involving this compound. While this compound is a potent and specific inhibitor of RIPK1-mediated necroptosis, the inclusion of its structurally similar but significantly less active analog, Necrostatin-1i, provides a critical benchmark to control for off-target effects and to confirm that the observed biological outcomes are indeed a consequence of RIPK1 inhibition. This rigorous approach strengthens the validity of research findings and is a cornerstone of robust scientific inquiry into the complex mechanisms of necroptosis. Researchers should, however, be mindful of the potent inhibitory effect of both Necrostatin-1 and Necrostatin-1i on indoleamine 2,3-dioxygenase (IDO), an effect not shared by this compound, making the latter a more specific RIPK1 inhibitor in contexts where IDO activity is relevant.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. This compound (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.sciltp.com [media.sciltp.com]
Validating RIPK1 Inhibition: A Comparative Guide to Necrostatin-1s and its Alternatives Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
The validation of on-target effects is a critical step in the development and application of kinase inhibitors. For researchers investigating the role of Receptor-Interacting Protein Kinase 1 (RIPK1) in necroptosis and other inflammatory signaling pathways, Necrostatin-1s (Nec-1s) has been a widely utilized tool. This guide provides a comprehensive comparison of Nec-1s with other RIPK1 inhibitors, focusing on validation through Western blot analysis of RIPK1 phosphorylation. We present supporting experimental data, detailed protocols, and a comparative overview of alternative validation methods to assist in the selection of the most appropriate research tools.
The Central Role of RIPK1 in Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key serine/threonine kinase that functions as a critical signaling node in cellular pathways governing inflammation and cell death.[1] The kinase activity of RIPK1 is a primary driver of necroptosis, a form of programmed cell death.[1] A crucial step in the activation of RIPK1's kinase-dependent functions is its autophosphorylation at sites such as Serine 166.[1] This phosphorylation event serves as a reliable biomarker for RIPK1 activation and is a focal point for validating the efficacy of its inhibitors.
Necrostatin-1 (Nec-1) was one of the first small-molecule inhibitors identified to target RIPK1 and block necroptosis.[2] Nec-1s is a more stable and specific analog of Nec-1. These compounds are allosteric inhibitors that bind to the kinase domain of RIPK1, locking it in an inactive conformation and thereby preventing its autophosphorylation and the subsequent recruitment and activation of downstream signaling partners like RIPK3 and MLKL.[2]
Comparative Analysis of RIPK1 Inhibitors
While Nec-1s is a valuable research tool, a growing number of alternative RIPK1 inhibitors with varying potencies, selectivities, and modes of action have been developed. This section provides a comparative overview of Nec-1s and other notable RIPK1 inhibitors.
In Vitro and Cellular Potency of RIPK1 Inhibitors
The following table summarizes the inhibitory potency of Nec-1s and a selection of alternative RIPK1 inhibitors from in vitro kinase assays and cellular necroptosis assays. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Type | Target | IC50 (nM) - In Vitro Kinase Assay | EC50 (nM) - Cellular Necroptosis Assay | Selectivity Highlights |
| This compound (Nec-1s) | Allosteric (Type III) | RIPK1 | ~182 (endogenous RIPK1)[1] | 50 (FADD-deficient Jurkat cells)[3] | >1000-fold vs other kinases, no IDO activity[4] |
| GSK'963 | Allosteric (Type III) | RIPK1 | 29 (FP binding assay)[4] | - | >10,000-fold vs 339 other kinases[4] |
| GSK2982772 | ATP Competitive (Type II) | RIPK1 | 16 (human), 20 (monkey)[4] | - | >1,000-fold vs >339 kinases[4] |
| RIPA-56 | Allosteric (Type III) | RIPK1 | 13[4] | - | No inhibition of RIPK3[4] |
| Sibiriline | Competitive | RIPK1 | 1030 (recombinant human GST-RIPK1)[1] | 1200 (FADD-deficient Jurkat cells)[1] | - |
| Nec-34 | Allosteric | RIPK1 | Potency similar to Nec-1s[5] | - | Binds to a distinct pocket from Nec-1s[5] |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are indicators of inhibitor potency.
Quantitative Western Blot Analysis of RIPK1 Phosphorylation
Western blot analysis allows for the direct visualization and quantification of the inhibition of RIPK1 autophosphorylation. The table below presents a representative summary of the dose-dependent inhibition of RIPK1 phosphorylation by Sibiriline, as determined by densitometric analysis of Western blot data from an in vitro kinase assay.[1]
| Sibiriline Concentration (µM) | Relative p-RIPK1 Signal Intensity (%) |
| 0 (Control) | 100 |
| 0.1 | 85 |
| 0.5 | 50 |
| 1 | 20 |
| 5 | 5 |
| 10 | <1 |
Studies have also demonstrated that Nec-1s effectively inhibits the phosphorylation of RIPK1, as well as the downstream effectors RIPK3 and MLKL, in a dose-dependent manner in cellular models of necroptosis.[6][7]
Experimental Protocols
Validating RIPK1 Inhibition by Western Blot
This protocol details the steps for inducing necroptosis in a cell line, treating with a RIPK1 inhibitor, and subsequently analyzing the phosphorylation status of RIPK1 by Western blot.
1. Cell Culture and Treatment:
-
Cell Line: Human colon adenocarcinoma cells (e.g., HT-29) are a suitable model as they are susceptible to TNF-α-induced necroptosis.
-
Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the RIPK1 inhibitor (e.g., Nec-1s) or vehicle control for 1-2 hours.
-
Induction of Necroptosis: Stimulate the cells with a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for a specified time (e.g., 4-8 hours) to induce necroptosis and RIPK1 phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Data Analysis:
-
Apply an ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Recommended): To ensure equal protein loading, strip the membrane and re-probe with antibodies against total RIPK1 and a loading control (e.g., β-Actin or GAPDH).
-
Densitometry: Quantify the band intensities using software such as ImageJ.
-
Normalization: Normalize the phospho-RIPK1 signal to the total RIPK1 signal, and then to the loading control signal for each sample.
Visualizing the Workflow and Signaling Pathway
Caption: RIPK1 signaling pathway leading to necroptosis and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of RIPK1 phosphorylation.
Comparison of Validation Methods
While Western blot is a powerful and widely used technique for validating RIPK1 inhibition, other methods can provide complementary information.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Detects specific proteins (total and phosphorylated) in a complex mixture after separation by size. | - Direct visualization of target engagement (reduced phosphorylation).- Can assess downstream signaling (p-RIPK3, p-MLKL).- Widely accessible and established technique. | - Semi-quantitative.- Can be time-consuming and labor-intensive.- Dependent on antibody quality and specificity. |
| In Vitro Kinase Assay (e.g., ADP-Glo™) | Measures the enzymatic activity of purified RIPK1 by quantifying ATP consumption (ADP production).[4] | - Highly quantitative (provides IC50 values).- High-throughput potential.- Directly measures kinase inhibition. | - Does not reflect cellular context (e.g., protein-protein interactions, cell permeability).- Requires purified, active enzyme. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | - Confirms direct target engagement in a cellular environment.- No need for modified compounds or antibodies. | - Indirect measure of inhibition.- Can be technically challenging.- Lower throughput. |
| Target Engagement Immunoassay (e.g., TEAR1) | A competitive immunoassay that measures the binding of an inhibitor to RIPK1 in cells and tissues.[8][9] | - Directly measures drug-target binding in complex biological samples.- Can be used for pharmacokinetic/pharmacodynamic studies.[8] | - Requires specific antibody pairs.- May not be universally applicable to all inhibitors. |
Conclusion
Validating the inhibition of RIPK1 by this compound and its alternatives is paramount for accurate and reproducible research. Western blot analysis of RIPK1 phosphorylation at Ser166 provides a robust and direct method for assessing inhibitor efficacy in a cellular context. By combining this technique with quantitative data from in vitro kinase assays and considering the use of alternative validation methods, researchers can build a comprehensive understanding of their chosen inhibitor's performance. The availability of a diverse toolkit of RIPK1 inhibitors, each with unique properties, empowers the scientific community to further dissect the intricate roles of RIPK1 in health and disease, ultimately paving the way for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.sciltp.com [media.sciltp.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Necrostatin-1s and Indoleamine 2,3-dioxygenase (IDO) Inhibition
This guide provides a comprehensive analysis of Necrostatin-1s and its potential inhibitory activity on Indoleamine 2,3-dioxygenase (IDO). For researchers investigating necroptosis or immunomodulatory pathways, understanding the specificity of chemical probes is critical. Here, we compare this compound to its parent compound, Necrostatin-1, and the well-characterized IDO1 inhibitor, Epacadostat, to clarify their distinct mechanisms of action, supported by experimental data and protocols.
Executive Summary
Based on current scientific literature, This compound (Nec-1s) is a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and does not exhibit significant inhibitory activity against IDO .[1][2][3] Its parent compound, Necrostatin-1 (Nec-1), however, is known to inhibit both RIPK1 and IDO, which can confound experimental results.[1][4] Therefore, Nec-1s is the superior tool for studying RIPK1-mediated necroptosis without off-target effects on the tryptophan catabolism pathway.
Product Comparison
This compound vs. Necrostatin-1
The key distinction between Nec-1s and Nec-1 lies in their specificity. Nec-1s was developed as a more stable and selective analog of Nec-1. While both effectively inhibit RIPK1, only Nec-1 possesses the off-target effect of inhibiting IDO.[1]
| Feature | This compound (7-Cl-O-Nec-1) | Necrostatin-1 |
| Primary Target | RIPK1 (Receptor-Interacting Protein Kinase 1) | RIPK1 (Receptor-Interacting Protein Kinase 1) |
| Primary Function | Inhibition of Necroptosis | Inhibition of Necroptosis |
| IDO Inhibitory Activity? | No [1][2][5] | Yes [4][6] |
| Selectivity | High for RIPK1 | Dual inhibitor of RIPK1 and IDO |
| Recommended Use | Specific probe for RIPK1-mediated necroptosis | Use with caution due to IDO off-target effects |
This compound vs. A Dedicated IDO1 Inhibitor (Epacadostat)
To place the activity of this compound in context, it is compared here with Epacadostat, a potent and highly selective clinical-grade IDO1 inhibitor. This comparison highlights their mutually exclusive targets and functions.
| Feature | This compound | Epacadostat (INCB024360) |
| Primary Target | RIPK1[7] | IDO1 (Indoleamine 2,3-dioxygenase 1)[8] |
| Potency (Primary Target) | RIPK1 EC₅₀: ~182 nM[9] | IDO1 IC₅₀: ~12 nM[8] |
| Mechanism | Allosteric inhibitor of RIPK1 kinase activity[7] | Competitive inhibitor of IDO1 enzymatic activity[8][10] |
| Biological Pathway | Necroptosis Signaling[11][12] | Tryptophan Catabolism (Kynurenine Pathway)[13][14] |
| Therapeutic Area | Ischemic injury, inflammatory diseases[11] | Oncology (Immunotherapy)[10] |
Mechanism of Action & Signaling Pathways
This compound and the Necroptosis Pathway
This compound is a potent and specific allosteric inhibitor of RIPK1.[7] In response to stimuli like TNF-α, RIPK1 can initiate a programmed form of necrosis called necroptosis. Nec-1s binds to a pocket on the RIPK1 kinase domain, locking it in an inactive conformation.[7] This prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3, which in turn blocks the formation of the necrosome complex and the phosphorylation of the effector protein MLKL, ultimately preventing cell death.[15]
IDO1 Pathway and Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[16][17] This process depletes tryptophan in the local microenvironment and produces bioactive metabolites known as kynurenines.[14] In cancer, this activity suppresses the proliferation and function of effector T cells, promoting immune tolerance. IDO1 inhibitors like Epacadostat block this enzymatic activity, thereby restoring anti-tumor immunity.
Experimental Protocols
To empirically determine the specificity of a compound like this compound, distinct biochemical assays are required.
Protocol 1: RIPK1 Kinase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the kinase activity of RIPK1.
-
Objective: To determine the IC₅₀ value of a test compound against recombinant human RIPK1.
-
Materials: Recombinant human RIPK1 enzyme, kinase buffer, ATP, a suitable peptide substrate (e.g., myelin basic protein), test compound (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the RIPK1 enzyme to each well.
-
Add the diluted test compound or vehicle control (DMSO) to the wells. Incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer.
-
-
Data Analysis: Plot the percentage of RIPK1 inhibition against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value.
Protocol 2: IDO1 Enzymatic Inhibition Assay (Cell-Free)
This assay measures the direct inhibition of IDO1 enzyme activity.
-
Objective: To determine if a test compound inhibits the conversion of tryptophan to N-formylkynurenine by recombinant IDO1.
-
Materials: Recombinant human IDO1 enzyme, assay buffer (containing L-ascorbic acid and methylene (B1212753) blue), L-tryptophan, test compound, and trichloroacetic acid (TCA).
-
Procedure:
-
Activate the recombinant IDO1 enzyme in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Epacadostat).
-
In a 96-well plate, add the activated IDO1 enzyme, the test compound/control, and L-tryptophan.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding TCA.
-
Heat the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and measure the absorbance at 321 nm, which corresponds to the kynurenine product.
-
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value. For this compound, no significant inhibition is expected.
Comparative Experimental Workflow
The following workflow illustrates how to differentiate the activities of a test compound.
Conclusion
The available evidence clearly demonstrates that this compound is a selective inhibitor of RIPK1 and lacks the IDO inhibitory activity associated with its parent compound, Necrostatin-1.[1][2] Researchers aiming to specifically investigate the role of RIPK1-mediated necroptosis in biological systems should preferentially use this compound to avoid confounding results from the unintended modulation of the immunoregulatory IDO pathway. When interpreting studies that have used Necrostatin-1, its dual activity must be taken into consideration.
References
- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. onclive.com [onclive.com]
- 11. aginganddisease.org [aginganddisease.org]
- 12. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 16. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
Head-to-Head Comparison: Necrostatin-1s vs. GSK'772 in RIPK1 Inhibition
An Objective Guide for Researchers and Drug Development Professionals
Necroptosis, a form of regulated, caspase-independent cell death, is increasingly recognized for its role in the pathology of inflammatory and neurodegenerative diseases. Central to this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1), whose kinase activity is a critical driver of the necroptotic cascade. Consequently, RIPK1 has emerged as a promising therapeutic target.
This guide provides a detailed, data-driven comparison of two prominent RIPK1 inhibitors: Necrostatin-1s (Nec-1s), a widely used tool compound, and GSK'772 (GSK2982772), a clinical-stage inhibitor. We will objectively evaluate their mechanisms, performance, and experimental utility, supported by quantitative data and detailed protocols.
Mechanism of Action: Targeting the Core of Necroptosis
Necroptosis is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). In the absence of caspase-8 activity, RIPK1 is activated and recruits RIPK3, forming a complex known as the necrosome.[1] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing its rupture and subsequent cell death.[1][2]
Both this compound and GSK'772 function by inhibiting the kinase activity of RIPK1, thereby preventing the formation of the necrosome and blocking the downstream signaling cascade.[3][4] Nec-1s is a stable analog of Necrostatin-1 that binds to an allosteric pocket of RIPK1, locking it in an inactive conformation.[2][3] GSK'772 is also an allosteric, Type III inhibitor that binds to a pocket in the RIPK1 kinase domain.[5][6]
Data Presentation: A Quantitative Comparison
The selection of an inhibitor often depends on its potency, selectivity, and pharmacokinetic properties. The following table summarizes key quantitative data for this compound and GSK'772.
| Parameter | This compound (Nec-1s) | GSK'772 (GSK2982772) |
| Chemical Properties | ||
| Molecular Formula | C₁₃H₁₂ClN₃O₂[7] | C₂₀H₁₉N₅O₃[8][9] |
| Molecular Weight | 277.7 g/mol [7] | 377.40 g/mol [8][9] |
| In Vitro Potency | ||
| Target | RIPK1 | RIPK1[8] |
| Inhibition Type | Allosteric (Type III)[10] | Allosteric / ATP Competitive (Type II/III)[11] |
| IC₅₀ (human RIPK1) | ~210 nM | 16 nM[11][12] |
| Selectivity | ||
| Kinase Selectivity | Highly selective; >1000-fold vs other kinases in a panel of >400.[13] | Highly selective; >1000-fold vs a panel of >339 kinases.[11][14] |
| Off-Target Activity | Does not inhibit Indoleamine 2,3-dioxygenase (IDO).[15] | Not reported to have significant off-target activities.[11] |
| Cellular Potency | ||
| EC₅₀ (Necroptosis) | 490 nM (for Nec-1 in Jurkat cells).[16][17] | 6.3 nM (in U937 cells).[12] |
| Pharmacokinetics | ||
| Metabolic Stability | More stable than Nec-1 (T₁/₂ ~1h in mouse liver microsomes). | Good pharmacokinetic profile in rats, monkeys, and humans.[11][18] |
| Bioavailability | N/A (generally used as a tool compound) | Orally active.[11] |
| Species Specificity | Active in mouse models.[13] | Inactive in mouse models.[19] |
| Clinical Development | Preclinical tool compound.[4] | Phase II clinical trials for inflammatory diseases.[8][20] |
Experimental Protocols
Accurate comparison requires standardized methodologies. Below are detailed protocols for key experiments used to characterize RIPK1 inhibitors.
1. In Vitro RIPK1 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK1.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀).
-
Materials:
-
Recombinant human RIPK1 (e.g., expressed in baculovirus-infected insect cells).[12]
-
ATP.
-
Kinase buffer.
-
Test compounds (Nec-1s, GSK'772) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Pre-incubate recombinant RIPK1 with serial dilutions of the test compound (e.g., for 60 minutes).[12]
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 5 hours).[12]
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
2. Cellular Necroptosis Inhibition Assay
This assay assesses the ability of a compound to protect cells from induced necroptosis.
-
Objective: To determine the half-maximal effective concentration (EC₅₀).
-
Cell Line: Human monocytic U937 cells or human colorectal adenocarcinoma HT-29 cells are commonly used.[12]
-
Materials:
-
Cell culture medium and supplements.
-
Necroptosis-inducing agents: TNF-α and a pan-caspase inhibitor (e.g., z-VAD-FMK or QVD-Oph).[12]
-
Test compounds (Nec-1s, GSK'772) at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compound for 30-60 minutes.[19]
-
Induce necroptosis by adding TNF-α and a pan-caspase inhibitor.
-
Incubate for a specified period (e.g., 24 hours).[12]
-
Measure cell viability using a luminescence-based assay that quantifies ATP levels.
-
Calculate the percentage of cell death inhibition relative to controls and determine the EC₅₀ value.
-
Visualization of Experimental Workflow
The process of identifying and validating a novel RIPK1 inhibitor follows a structured workflow, from initial screening to in-depth characterization.
Conclusion and Recommendations
This head-to-head comparison reveals distinct profiles for this compound and GSK'772, guiding their application in research and development.
-
This compound is a potent and specific preclinical tool compound. Its key advantages are its lack of IDO inhibition compared to the original Necrostatin-1 and its effectiveness in mouse models, making it suitable for in vivo studies where GSK'772 is inactive.[15][19] However, its potency is significantly lower than that of GSK'772.[4][11]
-
GSK'772 represents a significant advancement, with superior potency, exquisite kinase selectivity, and favorable pharmacokinetic properties that have propelled it into clinical trials for inflammatory diseases.[5][11][20] It is the inhibitor of choice for studies involving human cells and for translational research. Its primary limitation for preclinical research is its lack of activity in mice.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. medkoo.com [medkoo.com]
- 9. ChemGood [chemgood.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. benchchem.com [benchchem.com]
- 15. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. [repository.cam.ac.uk]
- 19. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Kinase Cross-Reactivity: A Comparative Analysis of Necrostatin-1 and Necrostatin-1s
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitors, understanding the specificity of these molecules is paramount. This guide provides an objective comparison of the cross-reactivity profiles of Necrostatin-1 (Nec-1) and its more specific analogue, Necrostatin-1s (Nec-1s), with a focus on their interactions with kinases other than their primary target, RIPK1.
Necroptosis, a form of regulated cell death, is critically mediated by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). Inhibitors of RIPK1, such as Nec-1 and Nec-1s, are invaluable tools for studying this pathway and hold therapeutic potential. However, off-target effects can lead to misinterpretation of experimental results and potential side effects in clinical applications. This guide presents a detailed comparison of the kinase selectivity of Nec-1 and Nec-1s, supported by experimental data, to aid in the selection of the most appropriate tool for your research.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the known cross-reactivity of Necrostatin-1 and the high selectivity of this compound. While comprehensive quantitative data for Nec-1s against a wide kinase panel is not publicly available in the same format as for Nec-1, multiple studies have confirmed its exceptional specificity.
| Kinase Target | Necrostatin-1 (% Activity Remaining at 1.0 µM) | Necrostatin-1 (% Activity Remaining at 10.0 µM) | This compound (Selectivity) |
| RIPK1 (Primary Target) | - | - | Primary Target |
| Indoleamine 2,3-dioxygenase (IDO) | Inhibited | Inhibited | Not Inhibited[1] |
| PAK1 | Partially Inhibited | - | Not Significantly Inhibited |
| PKAcα | Partially Inhibited | - | Not Significantly Inhibited |
| RIPK2 | 159% | 112% | Not Significantly Inhibited |
| GSK3 beta | 110% | 101% | Not Significantly Inhibited |
| DYRK2 | 105% | 107% | Not Significantly Inhibited |
| MLK1 | 100% | 96% | Not Significantly Inhibited |
| PKC alpha | 97% | 96% | Not Significantly Inhibited |
| PIM2 | 95% | 105% | Not Significantly Inhibited |
| PAK6 | - | - | Not Significantly Inhibited |
| DYRK3 | - | - | Not Significantly Inhibited |
| PIM3 | - | - | Not Significantly Inhibited |
| JNK2 | - | - | Not Significantly Inhibited |
| RSK1 | - | - | Not Significantly Inhibited |
Data for Necrostatin-1 is derived from a kinome scan showing the percentage of remaining kinase activity in the presence of the inhibitor. Values close to 100% indicate minimal inhibition, while lower values suggest interaction. It is important to note that some values are above 100%, which could be due to experimental variability or potential enhancement of activity.
This compound has been demonstrated to be over 1,000-fold more selective for RIPK1 compared to a panel of over 400 other human kinases[1]. This high degree of specificity makes it a superior tool for studies where precise targeting of RIPK1 is crucial. In contrast, Necrostatin-1 exhibits off-target activity, most notably against IDO, an enzyme involved in tryptophan metabolism and immunomodulation[1]. Furthermore, kinome screening has revealed partial inhibition of other kinases such as PAK1 and PKAcα by Necrostatin-1.
Signaling Pathway and Inhibition
The necroptosis signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNFα), leading to the activation of RIPK1. Activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL). This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane rupture and cell death. Both Necrostatin-1 and this compound act by inhibiting the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and standardized experimental protocols are essential. Below are outlines of two common methods used to assess kinase inhibition.
In Vitro Kinase Assay using ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Necrostatin-1 and this compound
Procedure:
-
Compound Preparation: Prepare serial dilutions of Necrostatin-1 and this compound in the kinase assay buffer. A DMSO control should be included.
-
Kinase Reaction: In a 96-well plate, add the RIPK1 enzyme, the kinase assay buffer, and the test compounds (or DMSO). Incubate at room temperature for 10-20 minutes.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.
In Vitro Kinase Assay using [γ-³²P]ATP (Radiometric Assay)
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group from ATP into a substrate.
Materials:
-
Recombinant human RIPK1 enzyme
-
Substrate (e.g., MBP)
-
Kinase assay buffer
-
[γ-³²P]ATP
-
Necrostatin-1 and this compound
-
SDS-PAGE equipment
-
Phosphorimager or scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitors in the kinase assay buffer.
-
Kinase Reaction: In a microcentrifuge tube, combine the RIPK1 enzyme, kinase assay buffer, substrate, and the test compounds.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a specified time.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Separation: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the radiolabeled substrate using a phosphorimager or excise the substrate band and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the level of substrate phosphorylation in the presence of the inhibitors compared to the control to calculate the percent inhibition and IC50 values.
Conclusion
The choice between Necrostatin-1 and this compound should be guided by the specific requirements of the experiment. While Necrostatin-1 has been a valuable tool in the initial exploration of necroptosis, its off-target effects, particularly on IDO, necessitate careful interpretation of results, especially in studies related to immunology and inflammation.
This compound, with its markedly superior selectivity for RIPK1, offers a more precise and reliable means to investigate the specific role of RIPK1 kinase activity in cellular processes. For researchers aiming to dissect the necroptosis pathway with high fidelity and for those in the early stages of drug development, the use of this compound is strongly recommended to minimize confounding variables and ensure the validity of their findings. This guide provides the foundational data and methodologies to make an informed decision and to design robust and reproducible experiments in the study of regulated cell death.
References
A Comparative Guide to the In Vivo Efficacy of Necrostatin-1s and Necrostatin-1
For researchers investigating the role of necroptosis in disease models, the choice of a specific and reliable inhibitor for Receptor-Interacting Protein Kinase 1 (RIPK1) is critical. Necrostatin-1 (Nec-1), a widely used tool compound, has been instrumental in elucidating the necroptotic pathway. However, the development of its analog, Necrostatin-1s (Nec-1s), also known as 7-Cl-O-Nec-1, has addressed several key limitations of the parent molecule. This guide provides an objective comparison of the in vivo efficacy, specificity, and stability of Nec-1s versus Nec-1, supported by experimental data, to aid in the selection of the optimal inhibitor for preclinical research.
Data Presentation: Quantitative Comparison
The primary advantages of this compound over Necrostatin-1 revolve around its improved potency, metabolic stability, and target specificity.[1] These improvements translate to more reliable and reproducible results in in vivo settings.
| Parameter | This compound (7-Cl-O-Nec-1) | Necrostatin-1 | Key Implications for In Vivo Research |
| Target Specificity | Specific for RIPK1; does not inhibit Indoleamine 2,3-dioxygenase (IDO).[2][3][4] | Inhibits both RIPK1 and IDO.[2][3] | Nec-1s provides more precise results by avoiding the confounding immunomodulatory effects of IDO inhibition.[1] |
| Potency (RIPK1 Inhibition) | More potent; IC₅₀ = 210 nM.[4] | Less potent; IC₅₀ = 494 nM.[4] | A lower effective concentration can be used, potentially reducing off-target toxicities. |
| Metabolic Stability | More stable, designed for improved in vivo use.[1][4] | Poor metabolic stability with a short half-life (~1-2 hours in rats).[5] | Nec-1s allows for more sustained target engagement in vivo, crucial for studies with longer experimental windows.[1] |
| In Vivo Safety Profile | Does not exhibit the paradoxical pro-death effect at low doses.[2][3] | Low doses can paradoxically sensitize mice to TNF-induced mortality.[2][3] | Nec-1s has a superior safety profile, making it a more reliable tool for animal studies.[1] |
| Bioavailability | N/A (Optimized for stability) | Absolute bioavailability of over 50% in rats after oral administration.[5] | While Nec-1 has shown oral bioavailability, its short half-life remains a significant drawback. |
Signaling Pathway and Mechanism of Action
Both Necrostatin-1 and this compound function by inhibiting the kinase activity of RIPK1.[5][6] In the necroptosis pathway, stimuli such as TNF-α trigger the formation of a signaling complex. When caspase-8 is inhibited, RIPK1 autophosphorylates and recruits RIPK3, forming the necrosome. This complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[7] Nec-1 and Nec-1s bind to a hydrophobic pocket of the RIPK1 kinase domain, locking it in an inactive conformation and preventing the downstream signaling cascade.[6]
Experimental Protocols
In Vivo Model: TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)
This protocol is based on studies demonstrating the protective effects of RIPK1 inhibitors against TNF-induced mortality. The superior safety profile of Nec-1s is particularly evident in this model.[2][3]
Objective: To compare the efficacy of Nec-1s and Nec-1 in preventing TNF-induced lethal shock in mice.
Methodology:
-
Animals: Use C57BL/6 mice (6-8 weeks old). House animals under specific pathogen-free conditions.
-
Groups: Divide mice into at least four groups:
-
Vehicle control + PBS
-
Vehicle control + TNF
-
Necrostatin-1 + TNF
-
This compound + TNF
-
-
Inhibitor Preparation & Administration:
-
Prepare Nec-1 and Nec-1s in a suitable vehicle (e.g., DMSO followed by dilution in saline).
-
Administer the inhibitors (e.g., 1.65 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes prior to TNF challenge.
-
-
TNF Challenge: Administer a lethal dose of mouse TNF-α (e.g., 20 mg/kg) via i.p. injection.
-
Endpoint: Monitor survival rates over a 24-48 hour period. Rectal temperature can also be monitored as a secondary endpoint for hypothermia.
-
Data Analysis: Compare survival curves between groups using the log-rank (Mantel-Cox) test.
In Vitro Assay: Cell Viability
Objective: To determine and compare the potency of Nec-1s and Nec-1 in preventing necroptosis in a cell-based assay.
Methodology:
-
Cell Line: Use a susceptible cell line such as human monocytic U937 cells or murine L929 fibrosarcoma cells.
-
Plating: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of Nec-1s or Nec-1 for 1-2 hours.[1]
-
Necroptosis Induction: Add a stimulus cocktail to induce necroptosis (e.g., TNF-α, Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk for U937 cells).[1]
-
Incubation: Incubate for a duration sufficient to induce cell death (typically 8-24 hours).[1]
-
Viability Measurement: Assess cell viability using a standard method, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[1]
-
Data Analysis: Plot cell viability against inhibitor concentration and calculate the IC₅₀ values for both compounds.
Conclusion for Drug Development and Research Professionals
This compound is a superior chemical probe compared to Necrostatin-1 for investigating the role of RIPK1-mediated necroptosis in vivo.[1] Its enhanced potency, superior metabolic stability, and, most critically, its high specificity due to the lack of off-target IDO inhibition, make it the preferred tool for generating clear, reliable, and reproducible data.[1][2][3] The improved safety profile of Nec-1s further solidifies its position as the more suitable inhibitor for preclinical animal studies, minimizing the risk of confounding effects and enhancing the translational relevance of experimental findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
Choosing the Right Tool for In Vivo Necroptosis Research: A Comparative Guide to Necrostatin-1s and Necrostatin-1
Introduction to Necroptosis and RIPK1 Inhibition
Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, ischemia-reperfusion injury, and neurodegenerative diseases.[1][2] A key upstream regulator of this pathway is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][3] The kinase activity of RIPK1 is essential for the formation of the "necrosome," a complex with RIPK3 that ultimately leads to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis.[1]
Necrostatin-1 (Nec-1) was a groundbreaking discovery, identified as the first potent and specific small-molecule inhibitor of RIPK1's kinase activity.[3] While it has been an invaluable tool for studying necroptosis, subsequent research has revealed limitations, particularly for in vivo applications.[4] This has led to the development of Necrostatin-1s (Nec-1s), also known as 7-Cl-O-Nec-1, a more stable and specific analog designed to overcome the shortcomings of its predecessor.[5][6]
This guide provides an objective comparison of this compound and Necrostatin-1, presenting experimental data to demonstrate why this compound is the superior choice for researchers, scientists, and drug development professionals conducting in vivo studies.
Core Advantages of this compound Over Necrostatin-1
For in vivo research, the ideal chemical probe must be potent, stable, and, most importantly, specific to its intended target to ensure that the observed biological effects are not due to unintended interactions. This compound excels over Necrostatin-1 in these critical areas.
Enhanced Specificity: Eliminating the IDO Off-Target Effect
The most significant drawback of Necrostatin-1 is its off-target inhibition of indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory enzyme.[4][5][7] In fact, Nec-1 is identical to a compound previously identified as an IDO inhibitor.[4][5] This off-target activity can severely confound experimental results, especially in studies related to inflammation, immunology, or cancer, where IDO plays a significant role.[4][7]
This compound was specifically designed to address this issue. Molecular modeling predicted, and subsequent enzymatic assays confirmed, that This compound does not inhibit IDO .[5][8] This makes it a far more precise tool for dissecting the specific role of RIPK1-mediated necroptosis in a complex biological system.[2][5]
Furthermore, studies have revealed other off-target effects of Nec-1. For instance, Nec-1 can prevent ferroptosis, another form of regulated cell death, through a mechanism independent of both RIPK1 and IDO, suggesting it has antioxidant properties.[7][9][10] In contrast, this compound did not demonstrate this protective effect against ferroptosis, further highlighting its superior specificity for the RIPK1 pathway.[7][9]
Improved Metabolic Stability
The "s" in this compound stands for "stable."[5] In vivo studies demand compounds that can maintain effective concentrations over time. Necrostatin-1 has a short half-life, determined to be approximately 1.2 to 1.8 hours in rats after oral or intravenous administration, respectively.[4][11] This metabolic instability can lead to inconsistent results and may require frequent dosing.
This compound was developed to be a metabolically more stable analog, making it a more reliable and suitable inhibitor for in vivo studies where sustained target engagement is crucial.[2][6]
Superior In Vivo Safety Profile
A critical finding that underscores the preference for Nec-1s in vivo is the paradoxical toxicity observed with Nec-1. Studies in mouse models of TNF-induced systemic inflammatory response syndrome (SIRS) revealed that while high doses of Nec-1 were protective, low doses of Nec-1 paradoxically sensitized mice to TNF-induced mortality .[5][8] This concerning effect was also observed with the inactive analog, Nec-1i, but importantly, was not seen with this compound .[5][8] This favorable safety profile makes Nec-1s a more reliable and predictable tool for animal studies, reducing the risk of off-target toxicities and confounding results.[2]
Quantitative Data Summary
The following table summarizes the key quantitative differences between Necrostatin-1 and this compound, providing a clear comparison of their performance characteristics.
| Parameter | Necrostatin-1 | This compound (7-Cl-O-Nec-1) | Advantage of this compound |
| Primary Target | RIPK1 Kinase | RIPK1 Kinase | - |
| RIPK1 Inhibition (IC₅₀) | ~494 nM[6] | ~210 nM[6] | Higher Potency |
| Off-Target Inhibition | Yes (Indoleamine 2,3-dioxygenase - IDO)[4][5][8] | No [2][5][8] | Superior Specificity |
| Ferroptosis Inhibition | Yes (RIPK1/IDO-independent)[7][9][10] | No [7][9] | Higher Specificity |
| In Vivo Stability | Short half-life (~1-2 h in rats)[4] | Metabolically more stable[2][6] | More Reliable for In Vivo Use |
| In Vivo Low-Dose Effect | Paradoxical sensitization to TNF-induced mortality[5][8] | No sensitization observed[5][8] | Improved Safety & Reliability |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental context, the following diagrams are provided.
References
- 1. media.sciltp.com [media.sciltp.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma | MDPI [mdpi.com]
- 11. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Necroptosis Inhibition with Necrostatin-1s and Alternatives
For researchers, scientists, and drug development professionals, understanding and accurately quantifying the inhibition of necroptosis is crucial for advancing studies in inflammation, neurodegeneration, and cancer. This guide provides a comprehensive comparison of Necrostatin-1s, a widely used necroptosis inhibitor, with other commercially available alternatives. We present supporting experimental data and detailed protocols for key cell death assays to aid in the selection of the most appropriate tools for your research needs.
Necroptosis is a form of regulated necrosis, a programmed cell death pathway that is initiated under specific conditions, such as when apoptosis is blocked. This inflammatory mode of cell death is implicated in a range of pathologies. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). The phosphorylation of MLKL by RIPK3 leads to its oligomerization, translocation to the plasma membrane, and subsequent cell lysis.
Necrostatin-1 (Nec-1) and its more stable and specific analog, this compound (Nec-1s), are well-characterized allosteric inhibitors of RIPK1.[1][2] They bind to the kinase domain of RIPK1, preventing its autophosphorylation, a critical step for the recruitment and activation of RIPK3 and the formation of the necrosome complex.[3] By inhibiting this upstream event, this compound effectively blocks the entire necroptotic cascade.
Comparative Analysis of Necroptosis Inhibitors
While this compound are potent and widely used tools, a variety of other necroptosis inhibitors targeting different nodes of the signaling pathway are available. The choice of inhibitor depends on the specific research question, the cell system being used, and the desired point of pathway intervention. Below is a comparative summary of this compound and other key necroptosis inhibitors.
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 | Key Considerations |
| This compound (Nec-1s) | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity, preventing necrosome formation. | ~50 nM (EC50 in Jurkat cells) | More stable and specific than the original Necrostatin-1. A widely used standard for RIPK1-dependent necroptosis inhibition. |
| GSK'963 | RIPK1 | Potent and selective inhibitor of RIPK1 kinase activity. | 1-4 nM (IC50 in human and murine cells) | Significantly more potent than this compound. Structurally distinct from necrostatins. |
| Necrosulfonamide (NSA) | MLKL | Covalently binds to human MLKL, preventing its oligomerization and membrane translocation. | Blocks necroptosis induced by various stimuli. | Specific to human MLKL, making it unsuitable for rodent models. Acts downstream of RIPK1 and RIPK3. |
| GSK'872 | RIPK3 | Potent and selective inhibitor of RIPK3 kinase activity. | 1.3-6.5 nM (Biochemical IC50) | Allows for the specific interrogation of RIPK3's role in necroptosis. Can induce apoptosis at higher concentrations. |
| Apostatin-1 | TRADD | Targets the TNF Receptor-Associated Death Domain (TRADD) protein, an upstream adaptor. | ~0.97 µM (IC50 for necroptosis inhibition) | Acts at a very early stage of the TNF-induced signaling pathway, affecting both apoptosis and necroptosis. |
Visualizing the Necroptosis Pathway and Inhibition
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the necroptosis signaling cascade and a general workflow for its experimental analysis.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in confirming necroptosis inhibition. The following are detailed protocols for three common and robust cell death assays.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane rupture, a hallmark of necroptosis.
Materials:
-
96-well clear flat-bottom plates
-
Cell culture medium (serum-free or low-serum recommended to reduce background)
-
Test compounds (e.g., this compound) and necroptosis inducers (e.g., TNFα, z-VAD-FMK)
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit)
-
Microplate reader capable of measuring absorbance at ~490 nm and ~680 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.
-
Controls Setup:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Vehicle Control: Cells treated with the vehicle for the test compound and the necroptosis inducer.
-
Maximum LDH Release Control: Cells with medium only (lysis buffer will be added later).
-
Medium Background Control: Wells containing only medium.
-
-
Compound Treatment: Pre-incubate cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing agents (e.g., TNFα and a pan-caspase inhibitor like z-VAD-FMK) to all wells except the untreated and medium background controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for your cell line.
-
Lysis: Add lysis buffer to the "Maximum LDH Release Control" wells and incubate for 45 minutes.
-
Sample Collection: Centrifuge the plate at 250 x g for 3 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[4]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Mix gently.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[4]
-
Stop Reaction: Add 50 µL of stop solution to each well.[4]
-
Measurement: Measure the absorbance at 490 nm and 680 nm (background).[4]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Propidium Iodide (PI) Staining with Flow Cytometry
PI is a fluorescent intercalating agent that is unable to cross the membrane of live cells, making it a reliable marker for identifying cells with compromised plasma membrane integrity.
Materials:
-
Flow cytometry tubes
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with necroptosis inducers and inhibitors in a multi-well plate as described for the LDH assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5-10 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Acquisition: Analyze the samples on a flow cytometer immediately. PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Data Analysis: Gate on the cell population and quantify the percentage of PI-positive (necroptotic) cells.
Western Blotting for Necroptosis Markers
This technique allows for the detection of key signaling proteins in the necroptosis pathway, providing molecular confirmation of pathway activation and inhibition. The phosphorylation of RIPK1, RIPK3, and MLKL are key indicators.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRIPK1, anti-pRIPK3, anti-pMLKL, and their total protein counterparts; loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein or a loading control.
By employing these robust assays and considering the comparative data on various inhibitors, researchers can confidently and accurately confirm the inhibition of necroptosis in their experimental models, leading to more precise and impactful findings.
References
Safety Operating Guide
Safe Disposal of Necrostatin-1s: A Procedural Guide
The proper disposal of Necrostatin-1s, a stable analog of the RIPK1 inhibitor Necrostatin-1, is critical for maintaining laboratory safety and ensuring environmental compliance. While specific safety data for this compound is limited, its close relation to Necrostatin-1 necessitates handling it with care as a potentially hazardous chemical. This guide provides a comprehensive framework for its safe management and disposal, grounded in established laboratory safety protocols.
Important Safety Notice: Before handling any chemical, always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) guidelines.[1] This document is a guide and should supplement, not replace, official protocols. All waste handling should be performed in a designated area, such as a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]
Step 1: Hazard Identification and Information Gathering
The first step in safe disposal is to understand the chemical's properties and hazards by reviewing its SDS.[1] Although Necrostatin-1's SDS may state it is not classified as a hazardous substance under GHS, it also warns that the material may be irritating and potentially harmful upon inhalation, ingestion, or skin contact.[3] Therefore, it should be managed as a chemical waste.
The table below summarizes key information to extract from an SDS to inform your disposal plan.
| SDS Section | Information to Identify | Representative Data for Necrostatin-1 |
| Section 2: Hazards Identification | GHS Hazard Classifications | Not classified as a hazardous substance or mixture.[3][4] May cause irritation.[3][5] |
| Section 10: Stability and Reactivity | Chemical Stability & Incompatibilities | Stable under normal conditions.[3] Incompatible with strong oxidizing agents, strong acids, and bases.[3][6][7] |
| Section 11: Toxicological Information | Acute Toxicity | Toxicological properties are not well defined.[5] May be harmful if swallowed.[5] |
| Section 13: Disposal Considerations | Recommended Disposal Methods | Dispose of contents and container to an authorized chemical waste management plant.[3] Avoid release to the environment.[3] |
Step 2: Adherence to Institutional and Regulatory Protocols
All chemical waste disposal is governed by federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] Your institution's EHS or Research Safety department provides specific protocols to ensure compliance.[1][9]
Key Actions:
-
Locate and review your institution's Chemical Hygiene Plan or waste management guidelines.
-
Identify the designated Satellite Accumulation Area (SAA) in your laboratory where hazardous waste is stored prior to pickup.[10]
-
Contact your EHS office for any specific questions regarding the classification and disposal of this compound.[1]
Step 3: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][9] Do not mix this compound waste with incompatible materials like strong acids, bases, or oxidizing agents.[6][7]
-
Solid this compound Waste:
-
Unused/Expired Chemical: Collect the pure solid compound in its original container or a new, compatible container clearly labeled as hazardous waste.
-
Contaminated Lab Debris: Items such as gloves, weigh boats, and pipette tips contaminated with this compound should be collected in a designated solid hazardous waste container.[9] This is typically a plastic container or a sturdy box lined with a heavy-gauge plastic bag.
-
-
Liquid this compound Waste:
-
Solutions: this compound is often dissolved in solvents like DMSO.[11][12] Collect this waste in a designated liquid hazardous waste container compatible with the solvent (e.g., a "Non-Halogenated Organic Solvents" container).
-
Aqueous Rinsate: Do not dispose of aqueous solutions or rinsate down the drain unless explicitly approved by your EHS office.[9] Collect this waste in a designated aqueous hazardous waste container.
-
Step 4: Container Management and Labeling
Proper container management is a key aspect of regulatory compliance and safety.
-
Use Compatible Containers: Ensure waste is stored in containers made of a compatible material (e.g., HDPE plastic for most solvents) that are in good condition and not leaking.[2][13]
-
Keep Containers Closed: Waste containers must be securely capped at all times except when waste is actively being added.[9][13][14] Using a funnel that is left in the opening is not acceptable.[2]
-
Label Containers Clearly: As soon as waste is first added, affix a hazardous waste tag provided by your institution's EHS department.[10][14] The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name(s) of all constituents (e.g., "this compound," "Dimethyl Sulfoxide"). Do not use abbreviations.
-
The approximate concentrations or percentages of each component.
-
Step 5: Storage and Arranging for Disposal
Store filled and labeled waste containers in your lab's designated Satellite Accumulation Area.[10] This area must be at or near the point of generation and under the control of laboratory personnel.[10][13]
Once the container is full or you have reached the accumulation time limit (e.g., 12 months) or volume limit (e.g., 55 gallons), contact your institution's EHS office to schedule a waste pickup.[1][10] They will ensure the waste is transported and disposed of in accordance with all regulations.
Visualizing Key Processes
To further clarify procedures and the mechanism of action of this compound, the following diagrams illustrate the chemical disposal workflow and the biological pathway it inhibits.
Caption: Decision workflow for the safe disposal of this compound waste.
This compound acts as a specific inhibitor of RIPK1, a key kinase in the necroptosis pathway.[11][15] Understanding this pathway provides context for its use in research.
References
- 1. benchchem.com [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. ubpbio.com [ubpbio.com]
- 4. abmole.com [abmole.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. fishersci.com [fishersci.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. justrite.com [justrite.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. invivogen.com [invivogen.com]
- 12. selleckchem.com [selleckchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. vumc.org [vumc.org]
- 15. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Necrostatin-1s
For researchers and scientists at the forefront of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Necrostatin-1s, a key inhibitor of necroptosis. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
While Necrostatin-1 is not classified as a hazardous substance, it is crucial to handle it with care as it can be an irritant and potentially harmful if inhaled, ingested, or absorbed through the skin.[1] The following Personal Protective Equipment (PPE) is mandatory when handling Necrostatin-1:
-
Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Use appropriate chemical-resistant gloves, such as butyl rubber gloves, especially when handling solutions containing DMSO, as it can penetrate nitrile gloves.[3]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.[2]
-
Respiratory Protection: While no specific respiratory protection is required under normal use conditions with adequate ventilation, a particle filter respirator may be considered if handling large quantities or if there is a risk of generating dust.[2] It is recommended to handle Necrostatin-1 in a laboratory fume hood whenever possible to ensure good ventilation.[1]
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability and efficacy of Necrostatin-1 while ensuring a safe laboratory environment.
Storage:
-
Store Necrostatin-1 in a tightly closed container in a well-ventilated place.[1]
-
For long-term storage, keep at -20°C or -80°C.[1]
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not ingest or inhale.[4]
-
Wash hands thoroughly after handling.[4]
-
Prepare solutions in a chemical fume hood to minimize inhalation exposure.
Solution Preparation: Necrostatin-1 is often dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).[4][5][6]
-
When preparing stock solutions, work in a well-ventilated area, preferably a fume hood.
-
Be aware that DMSO can facilitate the absorption of other chemicals through the skin.
Quantitative Safety and Handling Data
For quick reference, the following table summarizes key quantitative data related to the safe handling of Necrostatin-1.
| Parameter | Value | Source |
| EC50 (FADD-deficient Jurkat cells) | 494 nM | [3][7] |
| EC50 (RIP1 kinase inhibition) | 182 nM | [8] |
| Solubility in DMSO | >10 mM, ~14 mg/ml, 10 mg/ml (38.6 mM) | [4][6][9] |
| Solubility in Ethanol | ~3 mg/ml | [4] |
| Solubility in Dimethyl Formamide (DMF) | ~20 mg/ml | [4] |
| Recommended long-term storage | -20°C or -80°C | [1] |
| Stock solution stability (-20°C) | Up to 3 months | [7] |
Step-by-Step Disposal Plan
Proper disposal of Necrostatin-1 and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect solid Necrostatin-1 powder, contaminated gloves, pipette tips, and other disposables in a designated, sealed container labeled "Chemical Waste" and "Necrostatin-1 Contaminated Waste".
-
Liquid Waste:
-
Unused or waste solutions of Necrostatin-1, especially those containing DMSO, should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1][3]
-
The container should be labeled with "Hazardous Waste," the full chemical names of all constituents (e.g., "Necrostatin-1, Dimethyl Sulfoxide"), and their approximate percentages.
-
Do not mix with other waste streams unless compatible.
-
2. Waste Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area.
-
Keep containers tightly sealed except when adding waste.
3. Waste Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10]
-
Do not dispose of Necrostatin-1 or its solutions down the drain.[10]
-
Do not dispose of this chemical waste in regular trash.[10]
Experimental Protocol: Inducing Necroptosis in Cell Culture
This protocol provides a general workflow for using Necrostatin-1 as an inhibitor in a cell culture experiment designed to study necroptosis.
Materials:
-
Cell line of interest (e.g., HT-29, Jurkat)
-
Complete cell culture medium
-
Necrostatin-1
-
DMSO (for stock solution)
-
Inducing agent (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates
Procedure:
-
Prepare Necrostatin-1 Stock Solution:
-
In a chemical fume hood, dissolve Necrostatin-1 in sterile DMSO to create a high-concentration stock solution (e.g., 10-30 mM).
-
Aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
-
Pre-treatment with Necrostatin-1:
-
On the day of the experiment, dilute the Necrostatin-1 stock solution in fresh cell culture medium to the desired final concentration (working concentrations typically range from 0.15 to 100 µM).[6][11][12]
-
Remove the old medium from the cells and replace it with the medium containing Necrostatin-1.
-
Incubate the cells for a pre-determined amount of time (e.g., 30 minutes to 1 hour) to allow for cellular uptake of the inhibitor.[12]
-
-
Induction of Necroptosis:
-
Prepare a solution of the necroptosis-inducing agent(s) (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK) in cell culture medium.
-
Add the inducing agent(s) to the wells already containing the Necrostatin-1 pre-treated cells.
-
Include appropriate controls: untreated cells, cells treated with the inducing agent(s) alone, and cells treated with Necrostatin-1 alone.
-
-
Incubation and Analysis:
-
Incubate the plate for the desired experimental duration (e.g., 6-24 hours).
-
Assess cell viability and the extent of necroptosis using appropriate assays, such as CellTiter-Glo®, MTS assay, or propidium (B1200493) iodide staining followed by flow cytometry.[13]
-
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of Necrostatin-1, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of Necrostatin-1.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Bot Verification [naturtotalshop.com]
- 7. Necrostatin-1 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. vumc.org [vumc.org]
- 11. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
